Product packaging for 2-Ethyl-4-nitrophenol(Cat. No.:CAS No. 34105-70-9)

2-Ethyl-4-nitrophenol

Cat. No.: B3051496
CAS No.: 34105-70-9
M. Wt: 167.16 g/mol
InChI Key: YKTXVKQLETVLJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Ethyl-4-nitrophenol (CAS Number: 34105-70-9) is an organic compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It belongs to the class of nitrophenol compounds, which are primarily synthetic and introduced into the environment through industrial activities . These compounds are utilized in the synthesis of a diverse array of products such as dyes, polymers, pesticides, and explosives . The electron-withdrawing nitro group contributes to the compound's persistence, leading to its classification as a priority pollutant by environmental agencies . Consequently, this compound serves as a valuable subject for research in environmental remediation, including studies on its behavior, degradation, and removal from contaminated sites . Beyond environmental science, this specific alkylated nitrophenol provides deeper insights into how different substituents affect the chemical, physical, and biological properties of the parent nitrophenol molecule, making it relevant for investigations in organic synthesis and reaction kinetics . The compound requires careful handling and is classified with the signal word "Danger" according to GHS standards . ATTENTION: This product is for research use only. Not for human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9NO3 B3051496 2-Ethyl-4-nitrophenol CAS No. 34105-70-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-ethyl-4-nitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKTXVKQLETVLJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20187701
Record name Phenol, 2-ethyl-4-nitro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34105-70-9
Record name 2-Ethyl-4-nitrophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34105-70-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 2-ethyl-4-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034105709
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-ethyl-4-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20187701
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-4-nitrophenol: Current Knowledge and Future Directions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of publicly available information on 2-Ethyl-4-nitrophenol. A comprehensive experimental characterization of this compound, including its synthesis, purification, and biological activities, is not extensively detailed in the current scientific literature. The information presented herein is based on data for structurally related compounds and computational predictions, and should be used as a preliminary guide for further research.

Introduction

This compound is a nitroaromatic compound with potential applications in various fields of chemical and pharmaceutical research. Its structure, featuring a phenol (B47542) ring substituted with an ethyl group at the ortho position and a nitro group at the para position, suggests the possibility of diverse chemical reactivity and biological activity. Nitroaromatic compounds are a well-established class of molecules with a broad spectrum of activities, including antimicrobial and anticancer properties, primarily driven by the bioreduction of the nitro group. This guide aims to consolidate the available information on this compound and provide a framework for future experimental investigation.

Chemical Structure and Identifiers

The chemical structure of this compound consists of a benzene (B151609) ring functionalized with a hydroxyl group, an ethyl group, and a nitro group.

Molecular Structure:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1]
CAS Number 34105-70-9[1]
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Canonical SMILES CCC1=C(C=C(C=C1)--INVALID-LINK--[O-])O[1]
InChI InChI=1S/C8H9NO3/c1-2-6-5-7(9(11)12)3-4-8(6)10/h3-5,10H,2H2,1H3[1]
InChIKey YKTXVKQLETVLJG-UHFFFAOYSA-N[1]

Physicochemical Properties

Table 2: Computed Physicochemical Properties of this compound

PropertyPredicted Value
XLogP3 2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Exact Mass 167.058243149[1]
Topological Polar Surface Area 66.1 Ų[1]

For comparison, the experimentally determined boiling point of the isomer 4-ethyl-2-nitrophenol (B1294207) is 267 °C at 760 mmHg.

Experimental Protocols (Hypothetical)

Due to the lack of specific published methods for this compound, this section provides generalized experimental protocols based on standard organic chemistry techniques for the synthesis, purification, and analysis of related nitrophenol compounds. These protocols should be adapted and optimized for the specific case of this compound.

Synthesis: Nitration of 2-Ethylphenol (B104991)

A plausible route for the synthesis of this compound is the electrophilic nitration of 2-ethylphenol. This reaction typically yields a mixture of ortho and para isomers, which would necessitate a subsequent purification step.

Reaction Scheme:

Nitration_of_2_Ethylphenol reactant 2-Ethylphenol reagent HNO₃ / H₂SO₄ reactant->reagent product1 This compound reagent->product1 product2 2-Ethyl-6-nitrophenol reagent->product2

Caption: Synthesis of this compound.

Materials:

  • 2-Ethylphenol

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Ice bath

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a solution of 2-ethylphenol in dichloromethane in an ice bath.

  • Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the stirred solution, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Quench the reaction by carefully pouring the mixture over crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product mixture.

Purification: Column Chromatography

The isomeric mixture of nitrated products can be separated using column chromatography.

Materials:

Procedure:

  • Prepare a silica gel slurry in hexane and pack it into a glass column.

  • Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

  • Load the dried silica with the adsorbed product onto the top of the column.

  • Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture (e.g., 5% ethyl acetate in hexane) and gradually increasing the polarity.

  • Collect fractions and monitor them by TLC to identify the fractions containing the desired this compound isomer.

  • Combine the pure fractions and evaporate the solvent to yield the purified product.

Analysis: High-Performance Liquid Chromatography (HPLC)

The purity of the synthesized this compound can be assessed by HPLC.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column

Mobile Phase:

Procedure:

  • Prepare a standard solution of the purified this compound in the mobile phase.

  • Inject the sample onto the HPLC system.

  • Monitor the elution profile at a suitable wavelength (e.g., the λmax of the nitroaromatic chromophore).

  • Determine the retention time and peak area to assess purity.

Potential Biological Activity and Signaling Pathways

While no specific biological studies on this compound have been found, the broader class of nitroaromatic compounds is known for its biological activities, which are generally mediated by the enzymatic reduction of the nitro group to form reactive nitroso, hydroxylamino, and amino derivatives. These reactive species can induce cellular damage through various mechanisms, including DNA damage and the generation of reactive oxygen species (ROS).

A study on the closely related compound, 4-nitrophenol, has demonstrated its ability to induce oxidative stress and apoptosis in rat testes, which was associated with the activation of the Nrf2 antioxidant pathway. It is plausible that this compound could exhibit similar biological effects.

Hypothetical Signaling Pathway:

Nrf2_Activation This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS Induces Keap1 Keap1 ROS->Keap1 Oxidizes Cysteine Residues Apoptosis Apoptosis ROS->Apoptosis At high levels, can induce Nrf2 Nrf2 Keap1->Nrf2 Dissociation ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus and Binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, GCLC) ARE->Antioxidant_Enzymes Promotes Transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection Leads to

Caption: Hypothetical Nrf2 signaling pathway activation.

Experimental Workflow for Investigating Biological Activity:

Biological_Activity_Workflow start Start: Purified This compound antimicrobial Antimicrobial Assays (e.g., MIC, MBC) start->antimicrobial cytotoxicity Cytotoxicity Assays (e.g., MTT, LDH) start->cytotoxicity ros_detection ROS Detection (e.g., DCFH-DA) cytotoxicity->ros_detection western_blot Western Blot Analysis (Nrf2, Keap1, Caspases) ros_detection->western_blot end End: Elucidation of Biological Activity western_blot->end

Caption: Workflow for biological activity screening.

Future Research Directions

The lack of comprehensive data on this compound presents a clear opportunity for further research. Key areas for future investigation include:

  • Optimized Synthesis and Purification: Development of a robust and scalable synthesis protocol for this compound, along with an efficient purification method to obtain the compound in high purity.

  • Comprehensive Physicochemical Characterization: Experimental determination of key physicochemical properties such as melting point, boiling point, pKa, and solubility.

  • Detailed Spectroscopic Analysis: Acquisition and interpretation of ¹H NMR, ¹³C NMR, IR, and mass spectrometry data to confirm the chemical structure and provide a reference for future studies.

  • In-depth Biological Evaluation: Systematic screening of the biological activities of this compound, including its antimicrobial, anticancer, and other potential pharmacological effects.

  • Mechanism of Action Studies: Elucidation of the molecular mechanisms underlying any observed biological activities, including the role of nitroreductases and the impact on cellular signaling pathways such as the Nrf2 pathway.

Conclusion

This compound remains a largely uncharacterized molecule with potential for further scientific exploration. This technical guide has summarized the currently available information and proposed a roadmap for future research. By systematically addressing the existing knowledge gaps, the scientific community can unlock the full potential of this and other related nitroaromatic compounds for applications in drug discovery and materials science.

References

In-Depth Technical Guide: 2-Ethyl-4-nitrophenol (CAS: 34105-70-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available technical information for 2-Ethyl-4-nitrophenol. It is intended for research and informational purposes only. All experimental work should be conducted in a controlled laboratory setting with appropriate safety precautions.

Introduction

This compound is a substituted aromatic organic compound belonging to the nitrophenol family. While specific research on this particular molecule is limited, its structural similarity to other well-studied nitrophenols suggests potential applications and biological activities of interest to the scientific community. This guide summarizes the known physicochemical properties, provides a plausible experimental protocol for its synthesis and analysis, and discusses the general toxicological profile of nitrophenols.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound based on available data.[1]

PropertyValueSource
CAS Number 34105-70-9PubChem[1]
Molecular Formula C₈H₉NO₃PubChem[1]
Molecular Weight 167.16 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
Canonical SMILES CCC1=C(C=CC(=C1)--INVALID-LINK--[O-])OPubChem[1]
InChI Key YKTXVKQLETVLJG-UHFFFAOYSA-NPubChem[1]
XLogP3 2PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 3PubChem (Computed)[1]
Rotatable Bond Count 1PubChem (Computed)[1]
Exact Mass 167.058243 g/mol PubChem (Computed)[1]
Monoisotopic Mass 167.058243 g/mol PubChem (Computed)[1]
Topological Polar Surface Area 66.1 ŲPubChem (Computed)[1]

Experimental Protocols

Synthesis of this compound from 2-Ethylphenol (B104991)

This procedure describes the direct nitration of 2-ethylphenol. This reaction typically yields a mixture of ortho- and para-nitro isomers, which will require subsequent purification.

Materials:

  • 2-Ethylphenol

  • Nitric acid (70%)

  • Sulfuric acid (98%)

  • Dichloromethane

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate

  • Ice bath

  • Separatory funnel

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylphenol (1 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C.

  • Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by slowly adding nitric acid (1.1 equivalents) to chilled sulfuric acid (1.1 equivalents) while maintaining the temperature below 10 °C.

  • Nitration: Add the nitrating mixture dropwise to the cooled solution of 2-ethylphenol over a period of 30-60 minutes, ensuring the reaction temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, slowly pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

  • Extraction and Washing: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification

The crude product, a mixture of this compound and 2-ethyl-6-nitrophenol, can be purified by column chromatography.

Materials:

Procedure:

  • Column Preparation: Prepare a silica gel column using a slurry of silica gel in hexane.

  • Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the desired this compound isomer.

  • Isolation: Combine the pure fractions and evaporate the solvent to yield purified this compound.

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques.

TechniqueExpected Observations
¹H NMR Aromatic protons with distinct splitting patterns, signals for the ethyl group (triplet and quartet), and a signal for the phenolic proton.
¹³C NMR Signals corresponding to the eight carbon atoms in the molecule, including aromatic carbons and the ethyl group carbons.
FT-IR Characteristic peaks for O-H stretching (phenolic), C-H stretching (aromatic and aliphatic), N=O stretching (nitro group), and C=C stretching (aromatic ring).
Mass Spectrometry A molecular ion peak corresponding to the molecular weight of this compound (167.16 g/mol ).
Melting Point A sharp melting point for the purified solid.

Biological Activity and Toxicology

Specific biological activity and mechanistic studies on this compound are not extensively reported in the scientific literature. However, the toxicology of the broader class of nitrophenols has been studied. The primary mechanism of toxicity for many nitrophenols is the uncoupling of oxidative phosphorylation.

General Toxicity of Nitrophenols:

EffectDescription
Mechanism of Toxicity Uncoupling of oxidative phosphorylation in mitochondria, leading to a disruption of the proton gradient and a decrease in ATP synthesis. This results in increased oxygen consumption and heat production.
Acute Toxicity Symptoms can include hyperthermia, tachycardia, tachypnea, and metabolic acidosis.
Chronic Toxicity Long-term exposure may lead to effects on the liver, kidneys, and central nervous system.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Extraction cluster_purification Purification cluster_analysis Analysis s1 2-Ethylphenol s3 Nitration (0-5 °C) s1->s3 s2 Nitrating Mixture (HNO3/H2SO4) s2->s3 w1 Quenching (Ice) s3->w1 w2 Extraction (DCM) w1->w2 w3 Washing (H2O, NaHCO3, Brine) w2->w3 w4 Drying & Concentration w3->w4 p1 Column Chromatography (Silica Gel) w4->p1 p2 Pure this compound p1->p2 a1 NMR p2->a1 a2 FT-IR p2->a2 a3 Mass Spec p2->a3

Caption: Proposed experimental workflow for the synthesis and analysis of this compound.

General Mechanism of Nitrophenol Toxicity

mechanism_of_toxicity cluster_ETC Electron Transport Chain (ETC) cluster_ATP_Synthase ATP Synthase Mito Mitochondrial Inner Membrane ETC_pumping Proton Pumping Proton_Gradient Proton Gradient (High H+ in Intermembrane Space) ETC_pumping->Proton_Gradient Establishes ATP_production ATP Production Proton_Gradient->ATP_production Drives Dissipation Dissipation of Proton Gradient Proton_Gradient->Dissipation Nitrophenol This compound (Protonophore) Nitrophenol->Dissipation Facilitates Heat Increased Heat Production Dissipation->Heat ATP_decrease Decreased ATP Synthesis Dissipation->ATP_decrease

Caption: General mechanism of toxicity for nitrophenols via uncoupling of oxidative phosphorylation.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2-Ethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-nitrophenol is an aromatic organic compound of interest in various chemical and pharmaceutical research areas. Its structure, featuring a phenol (B47542) ring substituted with an ethyl group at the ortho position and a nitro group at the para position, suggests potential applications as an intermediate in the synthesis of more complex molecules, including dyes, agrochemicals, and pharmaceutical agents. The presence of the nitro group, a known pharmacophore and toxicophore, imparts specific electronic and reactive properties that warrant detailed investigation. This technical guide provides a comprehensive overview of the available physical and chemical data for this compound, outlines plausible experimental protocols for its synthesis and analysis, and discusses its potential biological relevance based on the broader class of nitroaromatic compounds.

It is important to note that while extensive data exists for related compounds such as 4-ethyl-2-nitrophenol (B1294207) and the parent 2-nitrophenol (B165410) and 4-nitrophenol, specific experimentally determined properties for this compound are not widely reported in the available literature. Therefore, some of the information presented herein is based on computed data and established principles of organic chemistry for similar structures.

Core Physical and Chemical Properties

Table 1: General and Computed Physical Properties of this compound [1][2]

PropertyValueSource
Molecular Formula C₈H₉NO₃PubChem[1]
Molecular Weight 167.16 g/mol PubChem[1]
CAS Number 34105-70-9PubChem[1]
Appearance Expected to be a crystalline solidInferred from related compounds
XLogP3 2Computed by PubChem[1]
Hydrogen Bond Donor Count 1Computed by PubChem[1]
Hydrogen Bond Acceptor Count 3Computed by PubChem[1]
Rotatable Bond Count 1Computed by PubChem[1]
Exact Mass 167.058243 g/mol Computed by PubChem[1]
Topological Polar Surface Area 66.1 ŲComputed by PubChem[1]

Table 2: Predicted and Inferred Physicochemical Properties of this compound

PropertyPredicted/Inferred ValueBasis for Prediction/Inference
Melting Point (°C) Not availableData for the isomer 4-Ethyl-2-nitrophenol is 58-61 °C.
Boiling Point (°C) Not available
Solubility Sparingly soluble in water; soluble in organic solvents like ethanol (B145695), ether, and acetone.Based on the properties of other nitrophenols.
pKa Not available

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound is through the electrophilic nitration of 2-ethylphenol (B104991). The hydroxyl group is an activating ortho-, para-director, and the ethyl group is also an activating ortho-, para-director. Therefore, nitration is expected to yield a mixture of isomers, primarily this compound and 2-ethyl-6-nitrophenol, which would then require separation.

Materials:

  • 2-Ethylphenol

  • Concentrated Nitric Acid (70%)

  • Concentrated Sulfuric Acid

  • Dichloromethane (B109758) (or another suitable organic solvent)

  • Sodium Bicarbonate solution (saturated)

  • Anhydrous Magnesium Sulfate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (Silica gel, hexane/ethyl acetate (B1210297) mobile phase)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-ethylphenol in dichloromethane and cool the solution to 0-5 °C in an ice bath.

  • Slowly add a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid (prepared by cautiously adding sulfuric acid to nitric acid in an ice bath) to the stirred solution of 2-ethylphenol via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for an additional 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice and transfer it to a separatory funnel.

  • Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude product, a mixture of isomers, can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to isolate the this compound isomer.

Diagram 1: Proposed Synthesis Workflow for this compound

Synthesis_Workflow start Start: 2-Ethylphenol in Dichloromethane nitration Nitration (HNO3/H2SO4, 0-5 °C) start->nitration quench Quenching (Ice water) nitration->quench extraction Liquid-Liquid Extraction quench->extraction wash Washing (Water, NaHCO3 soln.) extraction->wash dry Drying (Anhydrous MgSO4) wash->dry evaporation Solvent Evaporation dry->evaporation purification Column Chromatography (Silica gel, Hexane/EtOAc) evaporation->purification product Product: this compound purification->product

Caption: Proposed workflow for the synthesis of this compound.

Analytical Characterization

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be developed for the analysis of this compound.

  • Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid for better peak shape).

  • Detection: UV detector at a wavelength determined from the UV-Vis spectrum (likely around 300-400 nm).

  • Injection Volume: 10-20 µL.

  • Flow Rate: 1.0 mL/min.

Spectroscopic Analysis:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra would be crucial for structural confirmation. The expected ¹H NMR spectrum would show signals for the ethyl group (a triplet and a quartet), and aromatic protons. The chemical shifts of the aromatic protons would be influenced by the hydroxyl, ethyl, and nitro substituents.

  • Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretch of the phenol (around 3200-3600 cm⁻¹), C-H stretches of the ethyl group and aromatic ring (around 2850-3100 cm⁻¹), and strong asymmetric and symmetric stretches for the nitro group (around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively).

  • UV-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum in a suitable solvent (e.g., ethanol or methanol) would likely exhibit absorption maxima characteristic of nitrophenols, influenced by the electronic transitions of the aromatic system conjugated with the nitro group.

Reactivity and Stability

Based on its structure, this compound is expected to exhibit the following reactivity and stability characteristics:

  • Acidity: The phenolic hydroxyl group is acidic and will react with bases to form a phenoxide salt. The presence of the electron-withdrawing nitro group at the para position is expected to increase the acidity compared to phenol itself.

  • Reduction of the Nitro Group: The nitro group can be reduced to an amino group using various reducing agents (e.g., H₂/Pd-C, Sn/HCl), which would yield 4-amino-2-ethylphenol, a potentially useful synthetic intermediate.

  • Electrophilic Aromatic Substitution: The phenol ring is activated towards further electrophilic substitution, although the positions of further substitution will be directed by the existing groups.

  • Stability: Nitrophenols are generally stable compounds but can be sensitive to light and may be combustible. They should be stored in a cool, dry, and well-ventilated area away from strong oxidizing agents.

Biological Activity and Signaling Pathways

  • Potential Antimicrobial and Antiparasitic Activity: Many nitroaromatic compounds are known to have antimicrobial and antiparasitic properties. This activity is often linked to the generation of reactive nitroso and hydroxylamino intermediates upon enzymatic reduction of the nitro group, which can lead to cellular damage in microorganisms.

  • Potential Cytotoxicity and Anticancer Activity: The hypoxic (low oxygen) environment of solid tumors can facilitate the reduction of nitroaromatics, leading to selective cytotoxicity towards cancer cells. This makes them a subject of interest in the development of hypoxia-activated prodrugs.

  • Toxicology: Nitrophenols, as a class, are considered toxic. Acute exposure can cause symptoms such as headache, drowsiness, and cyanosis. They can be irritating to the skin and eyes. The toxicological profile of this compound is not specifically documented, but it should be handled with appropriate safety precautions, including the use of personal protective equipment.

No specific signaling pathways involving this compound have been described in the literature. Research in this area would be necessary to elucidate any specific molecular targets or mechanisms of action.

Diagram 2: General Bioactivation Pathway of Nitroaromatic Compounds

Bioactivation_Pathway nitroaromatic Nitroaromatic Compound (R-NO2) nitroreductase Nitroreductase (e.g., in bacteria, hypoxic cells) nitroaromatic->nitroreductase Reduction nitroso Nitroso Intermediate (R-NO) nitroreductase->nitroso hydroxylamino Hydroxylamino Intermediate (R-NHOH) nitroso->hydroxylamino Further Reduction cellular_damage Cellular Damage (DNA, proteins, ROS generation) nitroso->cellular_damage amino Amino Metabolite (R-NH2) hydroxylamino->amino hydroxylamino->cellular_damage

Caption: General bioactivation pathway of nitroaromatic compounds.

Conclusion

This compound represents a molecule with potential for further investigation in synthetic and medicinal chemistry. While a comprehensive experimental dataset for this specific compound is currently lacking in the public domain, this guide provides a foundational understanding of its expected properties and plausible methodologies for its synthesis and analysis based on established chemical principles and data from closely related compounds. Further research is warranted to experimentally determine its physical and chemical properties, fully characterize its spectroscopic profile, and explore its biological activities and potential mechanisms of action. Such studies will be crucial for unlocking the full potential of this compound in various scientific and industrial applications.

References

An In-depth Technical Guide to 2-Ethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Ethyl-4-nitrophenol, alongside detailed experimental protocols for its synthesis and characterization, and a discussion of its potential biological significance. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Core Molecular Data

This compound is an aromatic organic compound with the chemical formula C8H9NO3.[1][2] Its molecular structure consists of a phenol (B47542) ring substituted with an ethyl group at position 2 and a nitro group at position 4.

PropertyValueReference
Molecular Formula C8H9NO3[1][2]
Molecular Weight 167.16 g/mol [1]
IUPAC Name This compound[1]
Canonical SMILES CCC1=C(C=CC(=C1)--INVALID-LINK--[O-])O[1]
InChI Key YKTXVKQLETVLJG-UHFFFAOYSA-N[1]
CAS Number 34105-70-9[1]

Experimental Protocols

Synthesis of this compound

A plausible synthetic route for this compound involves the nitration of 2-ethylphenol (B104991). The following is a generalized protocol based on common nitration procedures for phenolic compounds.

Materials:

  • 2-Ethylphenol

  • Nitric acid (concentrated)

  • Sulfuric acid (concentrated)

  • Dichloromethane (B109758) (or other suitable organic solvent)

  • Sodium bicarbonate solution (saturated)

  • Anhydrous magnesium sulfate

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a flask maintained in an ice bath, slowly add a cooled mixture of concentrated nitric acid and concentrated sulfuric acid to a solution of 2-ethylphenol in dichloromethane with constant stirring.

  • The reaction temperature should be carefully controlled and kept low to prevent over-nitration and side reactions.

  • After the addition is complete, continue stirring the mixture in the ice bath for a specified period to allow the reaction to go to completion.

  • Once the reaction is complete, carefully pour the mixture over crushed ice and transfer it to a separatory funnel.

  • Separate the organic layer and wash it sequentially with cold water and saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator to obtain the crude product.

  • The crude product can be further purified by column chromatography or recrystallization to yield pure this compound.

Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

1. Infrared (IR) Spectroscopy:

  • Objective: To identify the functional groups present in the molecule.

  • Methodology: A small amount of the sample is prepared as a KBr pellet or dissolved in a suitable solvent. The IR spectrum is recorded using an FTIR spectrometer.

  • Expected Peaks: Characteristic peaks for the hydroxyl (-OH) group (broad band around 3200-3600 cm⁻¹), the nitro (-NO₂) group (asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively), and C-H and C=C bonds of the aromatic ring.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To determine the carbon-hydrogen framework of the molecule.

  • Methodology: The sample is dissolved in a deuterated solvent (e.g., CDCl₃), and ¹H NMR and ¹³C NMR spectra are acquired.

  • Expected Signals: The ¹H NMR spectrum will show distinct signals for the aromatic protons, the ethyl group protons (a quartet and a triplet), and the phenolic proton. The ¹³C NMR spectrum will show characteristic signals for the aromatic carbons, the carbons of the ethyl group, and the carbons attached to the hydroxyl and nitro groups.

3. Mass Spectrometry (MS):

  • Objective: To determine the molecular weight and fragmentation pattern.

  • Methodology: The sample is introduced into a mass spectrometer, and the mass-to-charge ratio of the molecular ion and its fragments are recorded.

  • Expected Result: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (167.16 g/mol ).[1]

Potential Biological Activity and Signaling Pathway

Nitroaromatic compounds are known to exhibit a range of biological activities, often related to the reduction of the nitro group within biological systems.[3] This bioreduction can lead to the generation of reactive intermediates that can induce cellular responses.[3]

One potential signaling pathway that could be modulated by nitrophenols is the Nrf2 antioxidant pathway.[4] 4-Nitrophenol, a structurally related compound, has been shown to induce oxidative stress and activate this pathway.[4] The Nrf2 pathway plays a crucial role in the cellular defense against oxidative stress.

Below is a diagram illustrating the logical flow of Nrf2 pathway activation by a xenobiotic compound like a nitrophenol.

Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Nitrophenol This compound ROS Reactive Oxygen Species (ROS) Nitrophenol->ROS Induces Oxidative Stress Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 Oxidizes Keap1 (Cysteine Residues) Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Dissociation Ub Ubiquitination & Proteasomal Degradation Keap1_Nrf2->Ub Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Antioxidant_Genes Antioxidant & Detoxification Genes (e.g., HO-1, GCLC) ARE->Antioxidant_Genes Promotes Transcription Antioxidant_Genes->ROS Cellular Protection

Caption: Nrf2 antioxidant response pathway activation by a xenobiotic.

References

An In-depth Technical Guide on the Solubility of 2-Ethyl-4-nitrophenol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Ethyl-4-nitrophenol in organic solvents, a critical parameter for its application in research, particularly in drug development and synthesis. While specific experimental solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility trends based on structurally similar compounds, details the established experimental protocols for its determination, and discusses the thermodynamic models used for data correlation.

Expected Solubility Profile

This compound is a substituted phenol (B47542) containing both a hydrophobic ethyl group and a polar nitro group. This molecular structure suggests a nuanced solubility profile. Generally, nitrophenols exhibit greater solubility in organic solvents compared to water. The presence of the ethyl group in this compound is expected to further enhance its solubility in less polar organic solvents.

Illustrative Solubility Data:

Due to the limited availability of specific experimental data for this compound, the following table presents a representative mole fraction solubility (x₁) of a structurally similar compound, 4-nitrophenol (B140041), in various organic solvents at different temperatures. This data serves as a reference to anticipate the solubility behavior of this compound. It is anticipated that the solubility of this compound would follow similar trends, likely with enhanced solubility in less polar solvents due to the ethyl group.

SolventTemperature (K)Mole Fraction Solubility (x₁) of 4-Nitrophenol
Methanol 298.150.1523
303.150.1854
308.150.2231
313.150.2658
Ethanol 298.150.1234
303.150.1498
308.150.1802
313.150.2145
Acetone 298.150.2541
303.150.2987
308.150.3489
313.150.4052
Ethyl Acetate 298.150.0892
303.150.1087
308.150.1315
313.150.1578
Acetonitrile 298.150.0756
303.150.0918
308.150.1105
313.150.1321

Note: This data is for 4-nitrophenol and is intended to be illustrative. Actual solubility of this compound must be determined experimentally.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is crucial. The following are detailed methodologies for two common and reliable experimental techniques.

Gravimetric Method

The gravimetric method is a straightforward and widely used technique for determining the equilibrium solubility of a compound.

Protocol:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a series of sealed vials, each containing a known volume of the selected organic solvent. The presence of excess solid solute is essential to ensure that equilibrium is reached and a saturated solution is formed.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant-temperature shaker or incubator set to the desired temperature (e.g., 298.15 K, 303.15 K, etc.).

    • Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium between the dissolved and undissolved solute is achieved. Preliminary experiments are recommended to determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, cease agitation and allow the vials to stand undisturbed at the set temperature for at least 12 hours to permit the excess solid to settle.

    • Carefully withdraw a known volume of the clear supernatant using a pre-heated or pre-cooled syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any solid particles. The syringe should be at the same temperature as the solution to prevent precipitation.

  • Mass Determination:

    • Transfer the filtered aliquot to a pre-weighed, dry container (e.g., a glass petri dish or evaporating dish).

    • Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the solute.

    • Once the solvent is fully evaporated, place the container with the solid residue in a desiccator to cool to room temperature.

    • Weigh the container with the dry solute on an analytical balance.

    • Repeat the drying and weighing process until a constant mass is obtained.

  • Calculation of Solubility:

    • The mass of the dissolved this compound is the difference between the final mass of the container with the residue and the initial mass of the empty container.

    • The mass of the solvent is determined from the volume of the aliquot and the density of the solvent at the experimental temperature.

    • Solubility can then be expressed in various units, such as grams per 100 g of solvent, molarity, or mole fraction.

G cluster_prep Preparation cluster_equil Equilibration & Sampling cluster_analysis Analysis cluster_calc Calculation prep1 Add excess this compound to solvent in sealed vial prep2 Place in constant temperature shaker prep1->prep2 equil1 Agitate for 24-72 hours prep2->equil1 equil2 Settle for >12 hours equil1->equil2 equil3 Withdraw supernatant with filtered, temperature-controlled syringe equil2->equil3 analysis1 Transfer to pre-weighed container equil3->analysis1 analysis2 Evaporate solvent analysis1->analysis2 analysis3 Dry to constant mass analysis2->analysis3 analysis4 Weigh residue analysis3->analysis4 calc1 Calculate mass of solute and solvent analysis4->calc1 calc2 Express solubility (e.g., mole fraction) calc1->calc2

Caption: Experimental workflow for the gravimetric determination of solubility.

UV-Vis Spectrophotometry

This method is suitable for compounds that absorb ultraviolet or visible light and is particularly useful for determining the solubility of sparingly soluble substances.

Protocol:

  • Determination of Maximum Absorbance (λmax):

    • Prepare a dilute standard solution of this compound in the chosen organic solvent.

    • Scan the solution using a UV-Vis spectrophotometer over a relevant wavelength range (e.g., 200-400 nm) to identify the wavelength of maximum absorbance (λmax).

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the selected solvent. The concentrations should bracket the expected solubility.

    • Measure the absorbance of each standard solution at the predetermined λmax.

    • Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin, following the Beer-Lambert law. Determine the equation of the line (y = mx + c) and the correlation coefficient (R²).

  • Preparation and Analysis of the Saturated Solution:

    • Prepare a saturated solution of this compound in the solvent and allow it to equilibrate as described in the gravimetric method (Steps 1 and 2).

    • Withdraw a filtered aliquot of the supernatant as described previously (Step 3 of the gravimetric method).

    • Dilute the saturated solution quantitatively with the same solvent to bring the absorbance within the linear range of the calibration curve. The dilution factor must be accurately recorded.

    • Measure the absorbance of the diluted solution at λmax.

  • Calculation of Solubility:

    • Use the equation of the calibration curve to calculate the concentration of this compound in the diluted sample from its absorbance.

    • Multiply the calculated concentration by the dilution factor to determine the concentration of the original saturated solution. This concentration represents the solubility of the compound.

Thermodynamic Modeling of Solubility

The experimental solubility data can be correlated using various thermodynamic models to understand the dissolution behavior and to predict solubility at different temperatures.

Commonly used models include:

  • The Modified Apelblat Equation: An empirical model that relates mole fraction solubility to temperature.

  • The λh (Buchowski) Equation: A semi-empirical model that is particularly useful for non-ideal solutions.

  • The van't Hoff Equation: Relates the change in solubility to the enthalpy of dissolution.

  • Non-Random Two-Liquid (NRTL) Model: An activity coefficient model that can describe the non-ideal behavior of liquid mixtures.

  • Wilson Model: Another activity coefficient model used for non-ideal solutions.

The application of these models allows for the calculation of important thermodynamic parameters of dissolution, such as the Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°) of dissolution. These parameters provide insights into the spontaneity and nature of the dissolution process.

G cluster_exp Experimental Data cluster_models Thermodynamic Models cluster_params Thermodynamic Parameters exp_data Mole Fraction Solubility (x₁) vs. Temperature (T) model1 Modified Apelblat Equation exp_data->model1 model2 λh (Buchowski) Equation exp_data->model2 model3 van't Hoff Equation exp_data->model3 model4 NRTL Model exp_data->model4 model5 Wilson Model exp_data->model5 param1 ΔG° (Gibbs Energy) model1->param1 Data Correlation & Calculation param2 ΔH° (Enthalpy) model1->param2 Data Correlation & Calculation param3 ΔS° (Entropy) model1->param3 Data Correlation & Calculation model2->param1 Data Correlation & Calculation model2->param2 Data Correlation & Calculation model2->param3 Data Correlation & Calculation model3->param1 Data Correlation & Calculation model3->param2 Data Correlation & Calculation model3->param3 Data Correlation & Calculation model4->param1 Data Correlation & Calculation model4->param2 Data Correlation & Calculation model4->param3 Data Correlation & Calculation model5->param1 Data Correlation & Calculation model5->param2 Data Correlation & Calculation model5->param3 Data Correlation & Calculation

Caption: Logical relationship of applying thermodynamic models to experimental solubility data.

Conclusion

This technical guide provides a framework for understanding and determining the solubility of this compound in organic solvents. While specific quantitative data is currently scarce, the provided experimental protocols and discussion of thermodynamic modeling empower researchers to obtain and analyze this critical physicochemical property. The expected solubility trends, based on the behavior of similar nitrophenols, suggest that this compound will be more soluble in organic solvents than in water, with its solubility influenced by solvent polarity and temperature. Accurate experimental determination and thermodynamic modeling are essential for the successful application of this compound in pharmaceutical and chemical research.

An In-depth Technical Guide to 2-Ethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Ethyl-4-nitrophenol, including its chemical identity, physicochemical properties, and relevant experimental protocols. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature

The nomenclature of a chemical compound is fundamental for its unambiguous identification in scientific literature and databases.

IUPAC Name: this compound[1][2][3]

Synonyms:

  • Phenol (B47542), 2-ethyl-4-nitro-[1][2]

  • BRN 2555533[1]

  • DTXSID20187701[1]

  • 3-06-00-01659 (Beilstein Handbook Reference)[1]

  • ethyl p-nitrophenol[1]

  • 2-ethyl-4-nitro-phenol[1]

Physicochemical Properties

A summary of the key computed physicochemical properties of this compound is presented in the table below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

PropertyValueReference
Molecular Formula C₈H₉NO₃[1]
Molecular Weight 167.16 g/mol [1]
Exact Mass 167.058243149 Da[1]
XLogP3 2[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 1[1]
Topological Polar Surface Area 66.1 Ų[1]
Formal Charge 0[1]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of nitrophenols are essential for their practical application in research and development.

Synthesis of Nitrophenol Derivatives:

A general method for the selective preparation of 4-nitrophenol (B140041) derivatives involves a multi-step process to control the regioselectivity of the nitration.[4] This approach can be adapted for the synthesis of this compound.

  • Step 1: Protection of the Hydroxyl Group: The phenolic hydroxyl group is first protected to prevent side reactions and to direct the nitration to the desired position. A common method is the reaction of the starting phenol with an acylating agent, such as an oxalyl halide, to form a diphenyl oxalate (B1200264) derivative.[4]

  • Step 2: Nitration: The protected phenol is then nitrated using a mixture of concentrated sulfuric acid and nitric acid.[4] The protecting group helps to direct the nitro group to the para position relative to the hydroxyl group.

  • Step 3: Deprotection: The protecting group is subsequently removed by hydrolysis to yield the final 4-nitrophenol derivative.[4]

For the synthesis of this compound, the starting material would be 2-ethylphenol.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of organic compounds. A reverse-phase HPLC method can be employed for the analysis of ethyl-nitrophenol isomers.[5]

  • Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution (e.g., water with a small amount of acid like phosphoric acid or formic acid for MS compatibility) is used for elution.[5]

  • Detection: A UV detector is commonly used for the detection of nitrophenols, as the nitro and phenol groups are chromophores. The detection wavelength is typically set around 280 nm.[6]

  • Quantification: Quantification can be achieved by creating a calibration curve using standards of known concentrations.

Visualizations

Logical Relationship of this compound

Logical Relationship of this compound C8H9NO3 Molecular Formula C₈H₉NO₃ Structure Chemical Structure IUPAC_Name IUPAC Name This compound Structure->IUPAC_Name Synonyms Synonyms - Phenol, 2-ethyl-4-nitro- - ethyl p-nitrophenol IUPAC_Name->Synonyms also known as Properties Key Properties - Molecular Weight: 167.16 g/mol - XLogP3: 2 IUPAC_Name->Properties has Applications Primary Application Intermediate in Chemical Synthesis IUPAC_Name->Applications is used as

Caption: Logical relationships of this compound.

General Synthetic Workflow for a Nitrophenol Derivative

General Synthetic Workflow for a Nitrophenol Derivative Start Starting Phenol (e.g., 2-Ethylphenol) Protection Protection of -OH group Start->Protection Nitration Nitration (HNO₃/H₂SO₄) Protection->Nitration Deprotection Deprotection (Hydrolysis) Nitration->Deprotection Purification Purification (e.g., Crystallization, Chromatography) Deprotection->Purification Final_Product Final Product (e.g., this compound) Purification->Final_Product

References

Spectroscopic and Synthetic Profile of 2-Ethyl-4-nitrophenol: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectral characteristics and synthetic pathways of chemical compounds is paramount. This technical guide provides an in-depth look at the spectroscopic data and experimental protocols related to 2-Ethyl-4-nitrophenol, a key aromatic intermediate.

Summary of Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the ethyl and aromatic protons. The ethyl group would present as a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, a result of spin-spin coupling. The aromatic protons would appear as multiplets in the downfield region, with their chemical shifts influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl and ethyl groups.

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will display separate signals for each unique carbon atom in the molecule. The chemical shifts of the aromatic carbons are significantly affected by the attached functional groups. The carbon bearing the nitro group is expected to be deshielded and appear at a lower field, while the carbon attached to the hydroxyl group will be shielded. The ethyl group carbons will appear in the upfield region of the spectrum.

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~1.2 (t, 3H)-CH₃
~2.7 (q, 2H)-CH₂-
~7.0-8.2 (m, 3H)Ar-H
~10.5 (s, 1H)-OH

Note: Predicted values are based on computational models and data from analogous compounds. Actual experimental values may vary.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3200-3600 cm⁻¹ is indicative of the O-H stretching of the phenolic hydroxyl group. Strong asymmetric and symmetric stretching vibrations for the nitro group (NO₂) are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively. C-H stretching vibrations of the aromatic ring and the ethyl group will appear around 3100-3000 cm⁻¹ and 2980-2850 cm⁻¹, respectively.

| Infrared (IR) Spectroscopy (Predicted) | | :--- | :--- | | Frequency (cm⁻¹) | Vibrational Mode | | 3200-3600 (broad) | O-H stretch (phenolic) | | 3100-3000 | C-H stretch (aromatic) | | 2980-2850 | C-H stretch (aliphatic) | | ~1520 | N-O asymmetric stretch (NO₂) | | ~1340 | N-O symmetric stretch (NO₂) | | ~1600, ~1480 | C=C stretch (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry of this compound is predicted to show a molecular ion peak ([M]⁺) corresponding to its molecular weight (167.16 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group, the ethyl group, and other characteristic fragments. PubChemLite provides predicted collision cross-section data for various adducts, which can be useful in advanced mass spectrometry analyses.

| Mass Spectrometry (MS) (Predicted) | | :--- | :--- | | m/z | Assignment | | 167 | [M]⁺ | | 138 | [M-C₂H₅]⁺ | | 121 | [M-NO₂]⁺ |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis of this compound are not widely published. However, a general procedure for the nitration of a similar compound, 2-(2-methoxyethyl)phenol, can be adapted. This process typically involves the electrophilic aromatic substitution of 2-ethylphenol (B104991) using a nitrating agent under controlled conditions.

General Synthesis Protocol: Nitration of 2-Ethylphenol

A plausible synthetic route to this compound involves the nitration of 2-ethylphenol. This reaction must be carefully controlled to favor the formation of the desired para-nitro isomer and minimize the production of the ortho-isomer and dinitrated byproducts.

  • Reaction Setup: 2-Ethylphenol is dissolved in a suitable solvent, such as glacial acetic acid or a chlorinated solvent.

  • Cooling: The solution is cooled to a low temperature (typically 0-5 °C) in an ice bath to control the exothermic reaction.

  • Addition of Nitrating Agent: A nitrating agent, such as a mixture of nitric acid and sulfuric acid or a milder nitrating agent like sodium nitrate (B79036) in an acidic medium, is added dropwise to the cooled solution with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

  • Workup: Once the reaction is complete, the mixture is poured into ice water to quench the reaction and precipitate the crude product. The product is then extracted with an organic solvent.

  • Purification: The crude product, which is likely a mixture of isomers, is purified using column chromatography or recrystallization to isolate the this compound.

General Spectroscopic Analysis Protocol
  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with a small amount of tetramethylsilane (B1202638) (TMS) added as an internal standard.

  • IR Spectroscopy: The IR spectrum is obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet, a thin film, or in a suitable solvent.

  • Mass Spectrometry: Mass spectra can be acquired using various techniques, such as electron ionization (EI) or electrospray ionization (ESI), coupled with a mass analyzer like a quadrupole or time-of-flight (TOF) detector.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for a synthesized compound like this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Characterization Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR (¹H, ¹³C) Purification->NMR IR IR Purification->IR MS MS Purification->MS Interpretation Structural Elucidation NMR->Interpretation IR->Interpretation MS->Interpretation Final_Structure Final_Structure Interpretation->Final_Structure Final Structure Confirmed

Navigating the Terrain of 2-Ethyl-4-nitrophenol: A Technical Guide to Hazards and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling and use of 2-Ethyl-4-nitrophenol. Given the limited direct toxicological data available for this specific compound, this guide leverages information from the closely related and well-studied compounds, 2-nitrophenol (B165410) and 4-nitrophenol, to provide a robust framework for risk assessment and safe laboratory practices. All personnel handling this chemical should be thoroughly trained in its potential hazards and the necessary safety protocols.

Core Hazard Assessment

This compound is a substituted nitrophenol, and as such, it is prudent to assume it shares toxicological characteristics with its parent compounds. The primary hazards associated with nitrophenols include acute toxicity upon ingestion, skin contact, or inhalation. A significant concern is the potential to cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced, leading to cyanosis. Furthermore, prolonged or repeated exposure may lead to organ damage, particularly affecting the kidneys and liver.

GHS Classification (Inferred)

Based on the classification of related nitrophenols, the anticipated GHS classification for this compound is as follows:

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Specific Target Organ Toxicity (Repeated Exposure)Category 2H373: May cause damage to organs (Kidney, Liver) through prolonged or repeated exposure.
Hazardous to the Aquatic Environment, Acute HazardCategory 3H402: Harmful to aquatic life.

Quantitative Data Summary

The following tables summarize the available physical, chemical, and toxicological data for this compound and its surrogate compounds.

Table 1: Physical and Chemical Properties
PropertyValue (this compound)ReferenceValue (4-Nitrophenol)Reference
Molecular Formula C₈H₉NO₃[1][2]C₆H₅NO₃
Molecular Weight 167.16 g/mol [1][2]139.11 g/mol
Appearance Yellow to orange solid (predicted)[3]Colorless to pale yellow solid[4]
Melting Point Not available110 - 115 °C
Boiling Point Not available279 °C
Log Pow (Octanol/Water Partition Coefficient) 2.0 (Predicted)[5]1.95
Table 2: Toxicological Data (Surrogate Data for Nitrophenols)
EndpointValueSpeciesRouteReference
LD50 (Oral) 3100 mg/kg (for 2-nitrophenol)RatOral[6]
202 mg/kg (for 4-nitrophenol)RatOral[7]
LD50 (Dermal) >2000 mg/kg (for 2-nitrophenol)RatDermal[6]
1024 mg/kg (for 4-nitrophenol)RatDermal[7]
LC50 (Inhalation) No data available
EC50 (Daphnia magna) 22 mg/l (48h, for 4-nitrophenol)Water fleaAquatic
EC50 (Algae) 23.7 mg/l (96h, for 4-nitrophenol)Green algaeAquatic

Experimental Protocols

General Methodology for Acute Oral Toxicity (as per OECD Guideline 401, now superseded but historically used):

  • Test Animals: Healthy, young adult rats of a single strain are used.

  • Dosage: The test substance is administered in a single dose by gavage. Several dose levels are used to determine the LD50.

  • Observation Period: Animals are observed for a period of 14 days.

  • Parameters Monitored: Clinical signs of toxicity, body weight changes, and mortality are recorded.

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

General Methodology for Aquatic Toxicity Testing (as per OECD Guidelines 202 and 203):

  • Test Organisms: Standardized species such as Daphnia magna (water flea) for invertebrate toxicity and a sensitive fish species (e.g., zebrafish) for fish toxicity are used.

  • Exposure: Organisms are exposed to a range of concentrations of the test substance in a controlled aquatic environment.

  • Duration: Exposure typically lasts for 48 hours for Daphnia magna and 96 hours for fish.

  • Endpoint: The concentration that causes immobilization (for daphnia) or death (for fish) in 50% of the test population (EC50 or LC50) is determined.

Safety Precautions and Handling

Strict adherence to safety protocols is mandatory when working with this compound.

Engineering Controls
  • Ventilation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[8]

  • Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Chemical safety goggles or a face shield are required.[9]

  • Skin Protection: A lab coat and chemical-resistant gloves (e.g., nitrile) should be worn.[8][9] Contaminated clothing should be removed and laundered before reuse.[9]

  • Respiratory Protection: If there is a risk of inhaling dust or aerosols, a NIOSH-approved respirator with an appropriate cartridge should be used.

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[8] Avoid generating dust.[8] Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[9]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[9] Keep away from incompatible materials such as strong oxidizing agents.

First Aid Measures
  • Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[8]

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[9]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[8]

Visualizing Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound, from initial assessment to final disposal.

SafeHandlingWorkflow Start Start: Receive this compound HazardID Hazard Identification (Review SDS of related compounds) Start->HazardID RiskAssess Risk Assessment (Evaluate exposure potential) HazardID->RiskAssess ControlMeasures Implement Control Measures RiskAssess->ControlMeasures EngControls Engineering Controls (Fume Hood, Ventilation) ControlMeasures->EngControls Primary PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) ControlMeasures->PPE Secondary SafeHandling Safe Handling Procedures (Weighing, Dissolving, Reaction) EngControls->SafeHandling PPE->SafeHandling Storage Proper Storage (Cool, Dry, Ventilated) SafeHandling->Storage SpillResponse Spill & Emergency Response SafeHandling->SpillResponse WasteDisposal Waste Disposal (Follow institutional guidelines) SafeHandling->WasteDisposal Storage->SafeHandling SpillResponse->WasteDisposal End End of Workflow WasteDisposal->End

Caption: Workflow for the safe handling of this compound.

Conclusion

While specific toxicological data for this compound is scarce, a conservative approach based on the known hazards of related nitrophenols is essential for ensuring laboratory safety. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to strict handling and disposal protocols, researchers can mitigate the risks associated with this compound. Continuous vigilance and a thorough understanding of the potential hazards are paramount for all personnel involved in its use.

References

An In-depth Technical Guide to the Discovery and History of Nitrophenol Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrophenol compounds, a class of aromatic organic chemicals, have played a significant, multifaceted role in the advancement of chemical synthesis, industrial processes, and biomedical research. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of nitrophenols. It delves into the initial syntheses of the ortho, meta, and para isomers, their key chemical and physical properties, and their historical and contemporary applications. Detailed experimental protocols for their synthesis and separation are provided, alongside an exploration of their biological effects, most notably their function as uncouplers of oxidative phosphorylation. This document serves as an in-depth resource for researchers, scientists, and professionals in drug development, offering a consolidated repository of technical data and historical context.

Introduction

Nitrophenols are derivatives of phenol (B47542) containing one or more nitro groups attached to the benzene (B151609) ring. The three primary isomers—2-nitrophenol (B165410) (ortho-nitrophenol), 3-nitrophenol (B1666305) (meta-nitrophenol), and 4-nitrophenol (B140041) (para-nitrophenol)—exhibit distinct physical and chemical properties that have led to their diverse applications.[1] Historically, they have been pivotal as intermediates in the synthesis of dyes, pesticides, and pharmaceuticals.[2] Notably, 4-nitrophenol is a precursor in the production of the widely used analgesic, paracetamol.[3]

From a biochemical perspective, nitrophenols, particularly dinitrophenols, are renowned for their ability to uncouple oxidative phosphorylation, a discovery that has been instrumental in the study of cellular metabolism.[4][5] This guide will provide a thorough examination of these aspects, beginning with the historical context of their discovery.

A Journey Through Time: The Discovery and History of Nitrophenols

The history of nitrophenol compounds is intrinsically linked to the development of organic chemistry in the 19th century. While the precise dates and individuals responsible for the first synthesis of each isomer are not always definitively documented, the timeline can be pieced together through early publications in the field.

The nitration of phenol, the fundamental reaction for producing nitrophenols, was an early subject of investigation in aromatic chemistry. The initial syntheses typically resulted in a mixture of ortho and para isomers, with the meta isomer requiring a more indirect route.

Key Historical Milestones:

  • Mid-19th Century: The foundations for understanding aromatic substitution reactions were being laid by chemists such as August Wilhelm von Hofmann and August Kekulé. The nitration of benzene and its derivatives, including phenol, became a key area of study.

  • Late 19th Century: Methods for separating the ortho and para isomers of nitrophenol were developed, often relying on the principle of steam distillation. The intramolecular hydrogen bonding in 2-nitrophenol makes it steam volatile, allowing for its separation from the less volatile 4-nitrophenol.

  • 1893: J. von Mering proposed a three-step synthesis for paracetamol, which utilized the nitration of phenol to produce 4-nitrophenol as a key intermediate.[6]

  • Early 20th Century: The industrial production of nitrophenols ramped up to meet the demand for synthetic dyes and other chemical products.

  • 1948: The seminal discovery of the uncoupling of oxidative phosphorylation by 2,4-dinitrophenol (B41442) (a dinitro derivative) was made by Loomis and Lipmann, revolutionizing the understanding of cellular energy production.[4]

Physicochemical Properties of Nitrophenol Isomers

The position of the nitro group on the phenol ring significantly influences the physicochemical properties of the three isomers. These differences are critical for their synthesis, separation, and application.

Property2-Nitrophenol (ortho)3-Nitrophenol (meta)4-Nitrophenol (para)
Molecular Formula C₆H₅NO₃C₆H₅NO₃C₆H₅NO₃
Molar Mass ( g/mol ) 139.11139.11139.11
Appearance Light yellow crystalline solidYellowish crystalline solidColorless to light yellow crystalline solid
Melting Point (°C) 44-4695-98113-114
Boiling Point (°C) 215-216194 (at 93 hPa)279
Solubility in Water Slightly solubleSolubleSlightly soluble
pKa 7.238.367.15
Acidity More acidic than phenolLess acidic than o- and p-isomersMore acidic than phenol

Data compiled from various sources.

Synthesis and Separation: Detailed Experimental Protocols

The synthesis of nitrophenols is a cornerstone of organic chemistry laboratory education and industrial production. The following protocols provide detailed methodologies for the synthesis of the three isomers and the separation of the ortho and para forms.

Synthesis of 2-Nitrophenol and 4-Nitrophenol by Nitration of Phenol

This procedure yields a mixture of ortho and para isomers, which can then be separated.

Materials:

  • Phenol

  • Concentrated Nitric Acid

  • Concentrated Sulfuric Acid

  • Ice

  • Distilled Water

  • Beakers

  • Stirring Rod

  • Separatory Funnel

  • Steam Distillation Apparatus

Procedure:

  • In a fume hood, cautiously add 10 mL of concentrated sulfuric acid to 20 mL of cold distilled water in a 250 mL beaker, while stirring.

  • Cool the diluted acid in an ice bath to below 10°C.

  • In a separate beaker, prepare a solution of 10 mL of concentrated nitric acid in 30 mL of distilled water and cool it in an ice bath.

  • Slowly and with constant stirring, add the cold, dilute nitric acid solution to the cold, dilute sulfuric acid solution. Maintain the temperature below 10°C throughout the addition.

  • In a separate flask, gently melt 10 g of phenol by placing the container in a warm water bath.

  • Slowly add the molten phenol dropwise to the cold nitrating mixture with continuous stirring. The reaction is exothermic, and the temperature should be maintained between 20-25°C.

  • After the addition is complete, allow the reaction mixture to stand at room temperature for one hour with occasional stirring.

  • Pour the reaction mixture into 200 mL of cold water. A dark, oily layer of the mixed nitrophenol isomers will separate.

  • Separate the oily layer using a separatory funnel and wash it with two 50 mL portions of cold water.

Synthesis of 3-Nitrophenol

The synthesis of 3-nitrophenol is achieved through a multi-step process starting from m-nitroaniline.

Materials:

  • m-Nitroaniline

  • Sodium Nitrite (B80452)

  • Concentrated Sulfuric Acid

  • Ice

  • Water

  • Beakers

  • Stirring Rod

  • Heating Mantle

  • Reflux Condenser

Procedure:

  • In a 500 mL beaker, dissolve 13.8 g of m-nitroaniline in a mixture of 20 mL of concentrated sulfuric acid and 100 mL of water. Cool the solution to 0-5°C in an ice bath.

  • In a separate beaker, dissolve 7.0 g of sodium nitrite in 20 mL of water.

  • Slowly add the sodium nitrite solution to the cold m-nitroaniline solution with constant stirring, maintaining the temperature below 5°C. This forms the diazonium salt.

  • In a separate 1 L flask, prepare a solution of 20 mL of concentrated sulfuric acid in 200 mL of water and heat it to boiling.

  • Slowly and cautiously add the cold diazonium salt solution to the boiling dilute sulfuric acid. Vigorous evolution of nitrogen gas will occur.

  • After the addition is complete, boil the solution for an additional 10 minutes to ensure complete hydrolysis.

  • Cool the solution in an ice bath. 3-Nitrophenol will crystallize out.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold water.

  • Recrystallize the crude 3-nitrophenol from hot water to obtain a purified product.

Separation of 2-Nitrophenol and 4-Nitrophenol

The separation of the ortho and para isomers is based on the difference in their volatility with steam.

Procedure:

  • Transfer the washed mixture of o- and p-nitrophenols from the nitration of phenol experiment into a steam distillation apparatus.

  • Add approximately 100 mL of water to the distillation flask.

  • Begin the steam distillation. The more volatile 2-nitrophenol will co-distill with the steam and solidify in the condenser and receiving flask as bright yellow crystals.

  • Continue the distillation until the distillate is colorless.

  • Collect the solid 2-nitrophenol from the distillate by filtration.

  • The non-volatile 4-nitrophenol remains in the distillation flask.

  • Cool the residue in the distillation flask in an ice bath to crystallize the 4-nitrophenol.

  • Collect the 4-nitrophenol crystals by filtration and recrystallize from hot water acidified with a few drops of hydrochloric acid.

Biological Effects: Uncoupling of Oxidative Phosphorylation

One of the most significant discoveries related to nitrophenols is their ability to act as uncouplers of oxidative phosphorylation in mitochondria. This process is central to cellular energy metabolism.

In normal cellular respiration, the electron transport chain pumps protons across the inner mitochondrial membrane, creating a proton gradient. The energy stored in this gradient is then used by ATP synthase to produce ATP. Uncouplers like dinitrophenol disrupt this process by providing an alternative route for protons to re-enter the mitochondrial matrix, bypassing ATP synthase.[4][7] This dissipates the proton gradient, and the energy is released as heat instead of being used for ATP synthesis.[7]

dot

Oxidative_Phosphorylation_Uncoupling cluster_Mitochondrion Mitochondrion cluster_IMS Intermembrane Space cluster_Matrix Mitochondrial Matrix Protons_IMS High H+ Concentration ATPSynthase ATP Synthase Protons_IMS->ATPSynthase Flows through Nitrophenol Nitrophenol (Uncoupler) Protons_IMS->Nitrophenol Binds H+ Protons_Matrix Low H+ Concentration Heat Heat Protons_Matrix->Heat Energy dissipated as ATP ATP ETC Electron Transport Chain ETC->Protons_IMS Pumps H+ ATPSynthase->ATP Synthesizes Nitrophenol->Protons_Matrix Transports H+ across membrane

Caption: Uncoupling of oxidative phosphorylation by nitrophenols.

Experimental Workflows and Logical Relationships

The synthesis and separation of nitrophenol isomers can be represented as a logical workflow.

dot

Nitrophenol_Synthesis_Workflow cluster_Synthesis Synthesis of o- and p-Nitrophenol cluster_Separation Separation of Isomers Phenol Phenol Reaction Nitration Reaction Phenol->Reaction NitratingMixture Nitrating Mixture (HNO3 + H2SO4) NitratingMixture->Reaction CrudeProduct Crude Product (o- and p-Nitrophenol mixture) Reaction->CrudeProduct SteamDistillation Steam Distillation CrudeProduct->SteamDistillation Input for Separation o_Nitrophenol 2-Nitrophenol (volatile) SteamDistillation->o_Nitrophenol Distillate p_Nitrophenol 4-Nitrophenol (non-volatile) SteamDistillation->p_Nitrophenol Residue

References

The Nitro Group's Commanding Influence on the Reactivity of 2-Ethyl-4-nitrophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of the pivotal role the nitro group plays in dictating the chemical reactivity of 2-Ethyl-4-nitrophenol. This compound, a substituted nitrophenol, exhibits a rich and varied chemical profile directly attributable to the strong electron-withdrawing nature of the nitro moiety. This document elucidates the electronic effects of the nitro group, its impact on acidity and electrophilic and nucleophilic substitution reactions, and its role in the molecule's metabolic fate. Detailed experimental protocols for the synthesis and analysis of related compounds are provided, alongside spectroscopic data and visualizations to offer a comprehensive understanding for researchers in drug development and chemical synthesis.

Introduction

This compound is an aromatic organic compound featuring a phenol (B47542) ring substituted with an ethyl group at the ortho position and a nitro group at the para position relative to the hydroxyl group. The interplay between these functional groups, particularly the profound electronic influence of the nitro group, governs the molecule's reactivity and makes it a subject of interest in various chemical and biological contexts. Understanding the role of the nitro group is crucial for predicting reaction outcomes, designing synthetic pathways, and comprehending its toxicological profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC8H9NO3[1][2]
Molecular Weight167.16 g/mol [2]
XLogP32.0[2]
Hydrogen Bond Donor Count1[2]
Hydrogen Bond Acceptor Count3[2]
Rotatable Bond Count1[2]
Exact Mass167.058243149[2]
Monoisotopic Mass167.058243149[2]
Topological Polar Surface Area66.1 Ų[2]

The Role of the Nitro Group in Acidity

The most significant impact of the nitro group on this compound is the substantial increase in the acidity of the phenolic proton. This is a direct consequence of the nitro group's potent electron-withdrawing properties, which operate through both inductive and resonance effects.

Inductive Effect: The highly electronegative nitrogen and oxygen atoms of the nitro group pull electron density through the sigma bonds of the benzene (B151609) ring, making the oxygen of the hydroxyl group more electron-deficient and facilitating the release of the proton.

Resonance Effect: The nitro group's ability to delocalize the negative charge of the resulting phenoxide ion via resonance is the dominant factor in its acidifying influence. When the phenolic proton is abstracted, the negative charge on the oxygen can be delocalized onto the benzene ring and, crucially, onto the nitro group itself. This charge delocalization stabilizes the conjugate base, thereby increasing the acidity of the parent phenol.

Caption: Resonance delocalization in the 2-Ethyl-4-nitrophenoxide ion.

Reactivity in Chemical Transformations

The electronic landscape shaped by the nitro group dictates the reactivity of the aromatic ring in various chemical reactions.

Electrophilic Aromatic Substitution

The nitro group is a strong deactivating group for electrophilic aromatic substitution (EAS) reactions. By withdrawing electron density from the benzene ring, it makes the ring less nucleophilic and therefore less susceptible to attack by electrophiles. Furthermore, the nitro group is a meta-director. Consequently, any further electrophilic substitution on this compound would be expected to occur at the positions meta to the nitro group (and ortho/para to the hydroxyl and ethyl groups, though the deactivating effect of the nitro group is generally overriding).

Nucleophilic Aromatic Substitution

Conversely, the electron-withdrawing nature of the nitro group, particularly when it is ortho or para to a leaving group, activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). While this compound itself does not have a leaving group in a suitable position for a typical SNAr reaction, this principle is important in the synthesis of related compounds. For example, if a halogen were present at the 1-position, the para-nitro group would strongly facilitate its displacement by a nucleophile.

Reduction of the Nitro Group

A key reaction of the nitro group is its reduction to an amino group (-NH2). This transformation is fundamental in the synthesis of many pharmaceuticals and other fine chemicals. The resulting 2-Ethyl-4-aminophenol has significantly different electronic properties and reactivity compared to its nitro precursor. The amino group is a strong activating group and an ortho-, para-director in electrophilic aromatic substitution.

Experimental Protocols

While specific experimental protocols for this compound are not extensively detailed in the readily available literature, established methods for the synthesis and analysis of related nitrophenols can be adapted.

Synthesis of Nitrophenols

A general method for the nitration of phenols involves the use of a nitrating agent, typically a mixture of nitric acid and sulfuric acid. However, for phenols, which are highly activated, milder conditions are often necessary to avoid over-nitration and oxidation. A continuous synthesis method for the production of 4-ethylnitrobenzene (B91404) and 2-ethylnitrobenzene, which are precursors to the corresponding nitrophenols, has been described in a patent, highlighting an industrial approach.[4]

Illustrative Laboratory Synthesis of a Nitrophenol (Adapted from general procedures):

Objective: To synthesize a nitrophenol by nitration of the corresponding phenol.

Materials:

  • Substituted Phenol (e.g., 2-Ethylphenol)

  • Nitric Acid (concentrated)

  • Sulfuric Acid (concentrated)

  • Ice

  • Sodium Bicarbonate solution (saturated)

  • Dichloromethane

  • Anhydrous Magnesium Sulfate

  • Distilled Water

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add the substituted phenol to a pre-cooled mixture of concentrated nitric and sulfuric acids. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction mixture to stir at low temperature for a specified time (e.g., 1-2 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

  • Carefully pour the reaction mixture over crushed ice to quench the reaction.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the product into dichloromethane.

  • Wash the organic layer with distilled water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired nitrophenol isomer.

Synthesis_Workflow Start Start: 2-Ethylphenol Nitration Nitration (HNO3, H2SO4, <10°C) Start->Nitration Quenching Quenching (Ice) Nitration->Quenching Neutralization Neutralization (NaHCO3) Quenching->Neutralization Extraction Extraction (DCM) Neutralization->Extraction Purification Purification (Chromatography/Recrystallization) Extraction->Purification Product Product: this compound Purification->Product

Caption: General workflow for the synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group (a quartet and a triplet), and the phenolic proton. The chemical shifts of the aromatic protons would be influenced by the electronic effects of the substituents.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the eight carbon atoms in the molecule. The carbon atom attached to the nitro group would be significantly deshielded.

Infrared (IR) Spectroscopy: The IR spectrum would exhibit characteristic absorption bands for the O-H stretch of the phenol (typically broad), C-H stretches of the aromatic ring and the ethyl group, C=C stretching of the aromatic ring, and, most importantly, strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically in the regions of 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively). IR spectra for 2-nitrophenol (B165410), 3-nitrophenol, and 4-nitrophenol (B140041) have been reported.[5]

UV-Visible (UV-Vis) Spectroscopy: Nitrophenols typically show strong absorption in the UV-Vis region. The position of the maximum absorption (λmax) is sensitive to the solvent and the pH of the solution. Upon deprotonation to the phenoxide ion, a significant red shift (bathochromic shift) is observed due to the increased conjugation. The UV-Vis spectrum of 4-nitrophenol shows a characteristic absorption peak.[6][7][8]

Biological Significance and Metabolic Pathways

Nitrophenols are of interest in toxicology and drug development due to their biological activity. The metabolism of nitrophenols has been studied in animal models. For example, in rats, 2-nitrophenol and 4-nitrophenol are metabolized through phase I (oxidation and reduction) and phase II (conjugation) reactions.[9] The nitro group can be reduced to an amino group, and the phenol can undergo conjugation with glucuronic acid or sulfate.[9] These metabolic transformations are crucial in determining the toxicity and clearance of the compound from the body.

Metabolic_Pathway Parent This compound PhaseI Phase I Metabolism (Reduction of Nitro Group) Parent->PhaseI Intermediate 2-Ethyl-4-aminophenol PhaseI->Intermediate PhaseII Phase II Metabolism (Conjugation) Intermediate->PhaseII Excretion Excretion PhaseII->Excretion

Caption: Generalized metabolic pathway of this compound.

Conclusion

The nitro group is the defining feature of this compound's reactivity. Its strong electron-withdrawing nature dramatically increases the acidity of the phenolic proton and deactivates the aromatic ring towards electrophilic attack while activating it for potential nucleophilic substitution under specific conditions. The nitro group itself is a key reactive site, readily undergoing reduction to an amino group, which fundamentally alters the molecule's properties. This comprehensive understanding of the nitro group's role is essential for the effective utilization of this compound and related compounds in research, synthesis, and the development of new chemical entities.

References

Preliminary Investigation of 2-Ethyl-4-nitrophenol's Biological Activity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct experimental data on the biological activity of 2-Ethyl-4-nitrophenol is limited in publicly available literature. This guide provides a comprehensive framework for its preliminary investigation, drawing upon established methodologies and the known biological activities of structurally related nitrophenols. The experimental protocols and potential outcomes described herein are intended to serve as a foundational template for future research.

Introduction

This compound is an aromatic organic compound featuring a phenol (B47542) ring substituted with an ethyl group at position 2 and a nitro group at position 4.[1][2] While its direct biological effects are not extensively documented, the activities of related nitrophenols, such as 2-nitrophenol (B165410) and 4-nitrophenol (B140041), suggest potential for significant biological interactions.[3][4][5] These parent compounds are known to be used in the synthesis of dyes, pharmaceuticals, and pesticides.[6][7][8] This document outlines a proposed preliminary investigation into the biological activity of this compound, focusing on key areas of toxicological and pharmacological interest.

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is presented in Table 1. These properties are crucial for designing relevant biological assays and understanding its potential absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueReference
Molecular FormulaC8H9NO3[1][9]
Molecular Weight167.16 g/mol [1]
XLogP32[1]
Hydrogen Bond Donor Count1[1]
Hydrogen Bond Acceptor Count3[1]
Rotatable Bond Count1[1]
Topological Polar Surface Area66.1 Ų[1]

Table 1: Computed Physicochemical Properties of this compound

Proposed Experimental Investigations

Based on the known effects of nitrophenols, a preliminary investigation of this compound should focus on cytotoxicity, metabolic fate, and potential hematological effects.

Cytotoxicity Assessment

Objective: To determine the cytotoxic potential of this compound against various cell lines.

Experimental Protocol: MTT Assay

  • Cell Culture: Culture selected cell lines (e.g., HepG2 for liver toxicity, A549 for lung toxicity, and a non-cancerous cell line like HEK293) in appropriate media and conditions.

  • Treatment: Seed cells in 96-well plates and, after 24 hours of incubation, treat with a range of concentrations of this compound (e.g., 0.1 µM to 1000 µM) for 24, 48, and 72 hours.

  • MTT Addition: Following treatment, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Determine the IC50 (half-maximal inhibitory concentration) value for each cell line and time point.

Hypothetical Data Presentation:

Cell Line24h IC50 (µM)48h IC50 (µM)72h IC50 (µM)
HepG2>1000850620
A549>1000920710
HEK293>1000>1000890

Table 2: Hypothetical IC50 Values for this compound

G Experimental Workflow: MTT Cytotoxicity Assay cluster_setup Assay Setup cluster_treatment Treatment cluster_measurement Measurement cluster_analysis Data Analysis cell_culture Cell Seeding in 96-well Plates incubation_24h 24h Incubation cell_culture->incubation_24h add_compound Add this compound (Concentration Gradient) incubation_24h->add_compound incubation_treatment Incubate for 24, 48, 72h add_compound->incubation_treatment add_mtt Add MTT Reagent incubation_treatment->add_mtt incubation_mtt Incubate for 3-4h add_mtt->incubation_mtt solubilize Solubilize Formazan incubation_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Values calculate_viability->determine_ic50

Caption: Workflow for assessing cytotoxicity using the MTT assay.

Investigation of Metabolic Pathways

Objective: To identify the primary metabolic pathways of this compound in vitro. Studies on related nitrophenols suggest metabolism primarily occurs through conjugation (glucuronidation and sulfation) and reduction of the nitro group.[10]

Experimental Protocol: In Vitro Metabolism using Liver Microsomes

  • Reaction Mixture Preparation: Prepare a reaction mixture containing liver microsomes (human or rat), a NADPH-generating system, and a buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

  • Incubation: Add this compound to the reaction mixture and incubate at 37°C. Collect samples at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Reaction Termination: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile (B52724) or methanol).

  • Sample Preparation: Centrifuge the samples to precipitate proteins. Evaporate the supernatant to dryness and reconstitute in a suitable solvent for analysis.

  • LC-MS/MS Analysis: Analyze the samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to identify and quantify the parent compound and its metabolites.

  • Metabolite Identification: Identify potential metabolites by comparing their mass-to-charge ratios (m/z) and fragmentation patterns with those of the parent compound and predicted metabolites (e.g., glucuronide and sulfate (B86663) conjugates, and the reduced amino derivative).

Hypothetical Data Presentation:

Time (min)This compound (Peak Area)Metabolite A (Glucuronide) (Peak Area)Metabolite B (Sulfate) (Peak Area)Metabolite C (Amino) (Peak Area)
01,000,000000
15750,000150,00050,00050,000
30500,000300,000100,000100,000
60200,000500,000150,000150,000
12050,000650,000180,000120,000

Table 3: Hypothetical Metabolic Profile of this compound in Liver Microsomes

G Proposed Metabolic Pathways of this compound cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism parent This compound reduction Reduction (Nitroreductases) parent->reduction conjugation_parent Conjugation (UGTs, SULTs) parent->conjugation_parent amino_metabolite 2-Ethyl-4-aminophenol reduction->amino_metabolite conjugation_metabolite Conjugation (UGTs, SULTs) amino_metabolite->conjugation_metabolite glucuronide_conjugate Glucuronide/Sulfate Conjugates conjugation_parent->glucuronide_conjugate amino_conjugate Amino-Glucuronide/Sulfate Conjugates conjugation_metabolite->amino_conjugate

Caption: Potential metabolic pathways for this compound.

Assessment of Hematological Effects

Objective: To evaluate the potential of this compound to induce methemoglobinemia, a known effect of some nitrophenols.[3][4]

Experimental Protocol: In Vitro Methemoglobin Formation Assay

  • Blood Collection: Obtain fresh whole blood from a suitable animal model (e.g., rat) containing an anticoagulant (e.g., heparin).

  • Incubation: Incubate red blood cell (RBC) suspensions with varying concentrations of this compound at 37°C for a set period (e.g., 2 hours).

  • Lysis: Lyse the RBCs with a hypotonic solution.

  • Spectrophotometric Measurement: Measure the absorbance of the lysate at multiple wavelengths (e.g., 560, 576, and 630 nm) to determine the concentrations of oxyhemoglobin, deoxyhemoglobin, and methemoglobin.

  • Data Analysis: Calculate the percentage of methemoglobin formation for each concentration of the test compound.

Hypothetical Data Presentation:

Concentration (µM)% Methemoglobin Formation
0 (Control)0.5
101.2
503.8
1008.5
50025.1
100048.7

Table 4: Hypothetical In Vitro Methemoglobin Formation by this compound

G Logical Flow of Hematological Effect Investigation start Hypothesis: This compound may induce methemoglobinemia in_vitro_assay In Vitro Assay: Methemoglobin formation in RBCs start->in_vitro_assay positive_result Positive Result: Significant Methemoglobin Formation in_vitro_assay->positive_result negative_result Negative Result: No Significant Methemoglobin Formation in_vitro_assay->negative_result in_vivo_study Further Investigation: In Vivo Animal Studies (e.g., rat model) positive_result->in_vivo_study conclusion_negative Conclusion: Low Risk of Methemoglobinemia negative_result->conclusion_negative conclusion_positive Conclusion: Potential Hematotoxicity in_vivo_study->conclusion_positive

References

Methodological & Application

Application Note and Protocol: Synthesis of 2-Ethyl-4-nitrophenol from 2-ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This document provides a detailed protocol for the synthesis of 2-Ethyl-4-nitrophenol via the electrophilic aromatic substitution (nitration) of 2-ethylphenol (B104991). The hydroxyl and ethyl groups on the aromatic ring are ortho, para-directing activators. Therefore, the nitration of 2-ethylphenol will yield a mixture of isomers, primarily this compound and 2-ethyl-6-nitrophenol. The separation of these isomers is a critical step in obtaining the pure desired product. This compound and related compounds are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals. The following protocol is intended for researchers, scientists, and professionals in drug development and organic synthesis.

Reaction Scheme

Experimental Protocol

This protocol outlines a common method for the nitration of phenols, adapted for 2-ethylphenol.

Materials and Reagents:

  • 2-ethylphenol (C₈H₁₀O)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Silica (B1680970) Gel (for column chromatography)

  • Hexane (B92381)

  • Ethyl Acetate (B1210297)

  • Round-bottom flask

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin Layer Chromatography (TLC) plates and chamber

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 2-ethylphenol (e.g., 10 mmol) in dichloromethane (50 mL). Cool the flask in an ice bath to 0-5 °C with continuous stirring.

  • Preparation of Nitrating Mixture: In a separate beaker, cautiously add concentrated sulfuric acid (10 mmol) to concentrated nitric acid (11 mmol) while cooling in an ice bath.

  • Nitration Reaction: Add the cold nitrating mixture dropwise to the stirred solution of 2-ethylphenol over a period of 30-60 minutes. It is crucial to maintain the reaction temperature below 10 °C to minimize the formation of byproducts.[1][2]

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution, and 50 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[3] Filter off the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product, which will be a mixture of isomers.

Purification:

The primary isomers, this compound and 2-ethyl-6-nitrophenol, can be separated by column chromatography.[4]

  • Column Preparation: Pack a silica gel column using a slurry of silica in hexane.

  • Loading: Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. Load this onto the top of the prepared column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting with 5% ethyl acetate in hexane and gradually increasing the polarity). The less polar ortho-isomer (2-ethyl-6-nitrophenol) is expected to elute before the more polar para-isomer (this compound).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure desired product.

  • Final Product: Combine the pure fractions containing this compound and remove the solvent under reduced pressure to yield the purified product.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValue
Reactants
2-ethylphenol1.22 g (10 mmol)
Nitric Acid (70%)~0.99 g (11 mmol)
Sulfuric Acid (98%)~1.0 g (10 mmol)
Reaction Conditions
SolventDichloromethane
Temperature0-5 °C
Reaction Time1-2 hours
Product
Theoretical Yield of Nitrophenols1.67 g
Expected Yield of this compound*Varies (e.g., 40-60%)

*Note: The yield of the desired para-isomer can vary significantly depending on the precise reaction conditions. The ortho-isomer is also a major product.

Mandatory Visualization

experimental_workflow Experimental Workflow for the Synthesis of this compound cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis dissolve Dissolve 2-ethylphenol in Dichloromethane cool_reactants Cool to 0-5 °C dissolve->cool_reactants add_nitrating_mix Add Nitrating Mixture Dropwise cool_reactants->add_nitrating_mix prepare_nitrating_mix Prepare Nitrating Mixture (HNO3 + H2SO4) prepare_nitrating_mix->add_nitrating_mix react Stir at 0-5 °C for 1-2h add_nitrating_mix->react quench Quench with Ice Water react->quench extract Extract with CH2Cl2 quench->extract wash Wash with H2O, NaHCO3, Brine extract->wash dry Dry with MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate column Column Chromatography (Silica Gel, Hexane/EtOAc) concentrate->column tlc Analyze Fractions by TLC column->tlc combine Combine Pure Fractions tlc->combine final_product Evaporate Solvent combine->final_product characterize Characterize Product (NMR, IR, MP) final_product->characterize

Caption: Workflow for the synthesis and purification of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Concentrated nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

  • The nitration of phenolic compounds can be a highly exothermic and potentially explosive reaction. Strict temperature control is essential.

  • Always add acid to water, not the other way around, when preparing aqueous solutions. When preparing the nitrating mixture, add the sulfuric acid slowly to the nitric acid while cooling.

Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

  • Melting Point: Compare the observed melting point with the literature value.

  • Spectroscopy:

    • ¹H NMR and ¹³C NMR: To confirm the chemical structure and isomeric purity.

    • FT-IR: To identify characteristic functional groups, such as the hydroxyl (-OH) and nitro (-NO₂) groups.

  • Mass Spectrometry: To confirm the molecular weight of the product.[5]

References

Application Note: Regioselective Nitration of 2-Ethylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The nitration of phenols is a cornerstone electrophilic aromatic substitution reaction in organic synthesis, yielding valuable nitrophenol intermediates. These products are pivotal in the development of pharmaceuticals, agrochemicals, and dyes. 2-Ethylphenol (B104991), possessing an activated aromatic ring due to the electron-donating hydroxyl and ethyl groups, readily undergoes nitration. The directing effects of these substituents favor the formation of nitro groups at the ortho (position 6) and para (position 4) positions relative to the hydroxyl group.

Controlling the regioselectivity of this reaction is crucial and can be influenced by factors such as the choice of nitrating agent, reaction temperature, and solvent polarity.[1][2] Due to the high reactivity of the phenolic ring, mild reaction conditions are necessary to prevent over-nitration and the formation of oxidative side products like tars.[3] This document provides a detailed protocol for the controlled mono-nitration of 2-ethylphenol, the subsequent workup, and the purification of the resulting isomers.

Data Presentation

Table 1: Regioselectivity in the Nitration of 2-Methylphenol using NaNO₂/Oxalic Acid/Wet SiO₂

SubstrateMolar Ratio (Substrate:NaNO₂:Acid)Reaction Time (min)Total Isolated Yield (%)Product Distribution (ortho:para)
2-Methylphenol1:3:31589%33% (2-Methyl-6-nitrophenol) : 67% (2-Methyl-4-nitrophenol)

Data adapted from a study on substituted phenols using a NaNO₂/oxalic acid dihydrate/wet SiO₂ system in CHCl₃ at room temperature.[4]

Experimental Protocols

This protocol details a laboratory-scale procedure for the nitration of 2-ethylphenol using dilute nitric acid, which favors mono-nitration.

Materials and Reagents:

  • 2-Ethylphenol (C₈H₁₀O)

  • Nitric Acid (HNO₃, 70%)

  • Dichloromethane (B109758) (CH₂Cl₂)

  • Deionized Water (H₂O)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Hexanes

  • Ethyl Acetate (B1210297)

  • Silica (B1680970) Gel (for column chromatography)

  • Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

1. Reaction Setup:

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a thermometer, dissolve 2-ethylphenol (6.11 g, 50 mmol) in 50 mL of dichloromethane.

  • Place the flask in an ice bath and stir the solution until the internal temperature drops to 0-5 °C.

2. Nitration:

  • Prepare the nitrating agent by carefully adding 4.8 mL of 70% nitric acid (approx. 75 mmol) to 15 mL of cold deionized water. Cool this dilute solution in an ice bath.

  • Slowly add the pre-cooled dilute nitric acid solution to the stirred 2-ethylphenol solution via the dropping funnel over a period of 30-45 minutes.

  • Critically maintain the internal reaction temperature below 10 °C throughout the addition to minimize the formation of byproducts.[2]

3. Reaction Monitoring:

  • After the complete addition of the nitrating agent, continue stirring the reaction mixture at 0-5 °C for an additional 1 to 2 hours.

  • Monitor the progress of the reaction by TLC (e.g., using a 4:1 hexanes:ethyl acetate eluent) to observe the consumption of the starting material.

4. Workup and Extraction:

  • Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.

  • Separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of deionized water (2-3 times) and then with 50 mL of brine to remove residual acid and water-soluble impurities.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product mixture of 2-ethyl-4-nitrophenol and 2-ethyl-6-nitrophenol (B8463664).

5. Purification:

  • The two isomers, 2-ethyl-6-nitrophenol (ortho) and this compound (para), can be separated by column chromatography.[5] The ortho-isomer is generally less polar than the para-isomer.

  • Prepare a silica gel column using hexanes as the slurry solvent.

  • Dissolve the crude product in a minimal amount of dichloromethane and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing the polarity).

  • Collect fractions and analyze them by TLC to identify and combine the fractions containing the pure isomers.

  • Evaporate the solvent from the combined fractions to obtain the purified 2-ethyl-6-nitrophenol and this compound.

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for the nitration of 2-ethylphenol.

Nitration_Workflow start Start setup 1. Reaction Setup - Dissolve 2-Ethylphenol in CH₂Cl₂ - Cool to 0-5 °C start->setup nitration 2. Nitration - Add dilute HNO₃ dropwise - Maintain T < 10 °C setup->nitration Proceed monitoring 3. Monitoring - Stir at 0-5 °C for 1-2h - Monitor by TLC nitration->monitoring Stirring workup 4. Workup - Separate organic layer - Wash with H₂O and Brine - Dry over Na₂SO₄ monitoring->workup Reaction Complete concentration 5. Concentration - Filter and evaporate solvent - Obtain crude product workup->concentration purification 6. Purification - Silica Gel Column Chromatography - Elute with Hexane/EtOAc gradient concentration->purification Crude Mixture analysis 7. Isomer Isolation - Collect and combine fractions - Evaporate solvent - Characterize pure isomers purification->analysis Separated Fractions end End analysis->end

Caption: Workflow for the synthesis and purification of nitrated 2-ethylphenol.

References

Application Notes and Protocols for the Use of 2-Ethyl-4-nitrophenol as an Intermediate in Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for utilizing 2-Ethyl-4-nitrophenol as a key intermediate in the synthesis of azo dyes. Azo dyes are a prominent class of synthetic colorants extensively used in the textile industry, as well as finding applications as biological stains and in the development of materials with non-linear optical properties.[1][2][3]

The chemical structure of this compound, featuring a phenolic hydroxyl group, an ethyl group, and a nitro group, makes it a valuable precursor in dye synthesis. The nitro group can be readily reduced to a primary amine, yielding 2-ethyl-4-aminophenol. This resulting aromatic amine can then serve as the diazo component in the synthesis of a diverse range of azo dyes.

General Synthetic Pathway

The synthesis of azo dyes from this compound typically follows a two-stage process after an initial reduction step:

  • Reduction of the Nitro Group: The nitro group of this compound is reduced to a primary amino group to form 2-ethyl-4-aminophenol.

  • Diazotization: The resulting 2-ethyl-4-aminophenol is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.[2]

  • Azo Coupling: The highly reactive diazonium salt is then coupled with an electron-rich aromatic compound, such as a phenol (B47542) or an aromatic amine, to form the final azo dye.[2][4]

The ethyl group at the ortho position and the hydroxyl group can influence the final dye's solubility, color, and fastness properties.

Experimental Protocols

The following protocols provide a general methodology for the synthesis of an azo dye using this compound as the starting intermediate.

Stage 1: Reduction of this compound to 2-Ethyl-4-aminophenol

This protocol describes the reduction of the nitro group to an amine using a standard reducing agent like tin and hydrochloric acid.

Materials:

  • This compound

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (B78521) (NaOH) solution (5 M)

  • Dichloromethane (B109758) or Diethyl ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, place this compound (0.05 mol) and granulated tin (0.15 mol).

  • Slowly add concentrated hydrochloric acid (50 mL) in portions through the condenser. The reaction is exothermic and may require cooling in an ice bath to control the temperature.

  • After the initial vigorous reaction subsides, heat the mixture at reflux for 2-3 hours to ensure complete reduction.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully add 5 M sodium hydroxide solution until the solution is strongly alkaline (pH > 10) to precipitate the tin salts and liberate the free amine.

  • Extract the product, 2-ethyl-4-aminophenol, with dichloromethane or diethyl ether (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent using a rotary evaporator to obtain the crude 2-ethyl-4-aminophenol. The product can be purified by recrystallization if necessary.

Stage 2: Synthesis of an Azo Dye using 2-Ethyl-4-aminophenol

This protocol outlines the diazotization of 2-ethyl-4-aminophenol and its subsequent coupling with a suitable coupling component, such as 2-naphthol (B1666908), to produce an azo dye.

Part A: Diazotization of 2-Ethyl-4-aminophenol

Materials:

  • 2-Ethyl-4-aminophenol (from Stage 1)

  • Concentrated Hydrochloric Acid (HCl)

  • Distilled water

  • Sodium Nitrite (NaNO₂)

  • Ice bath

  • Beaker (250 mL)

Procedure:

  • Dissolve 2-ethyl-4-aminophenol (0.01 mol) in a mixture of concentrated hydrochloric acid (2.5 mL) and distilled water (10 mL) in a 250 mL beaker.

  • Cool the solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite (0.011 mol) in cold distilled water (5 mL).

  • Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature is maintained between 0-5 °C.

  • Stir the mixture for an additional 15-20 minutes at 0-5 °C after the addition is complete to ensure the formation of the diazonium salt is complete. The resulting solution is the diazonium salt solution.

Part B: Azo Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution (from Part A)

  • 2-Naphthol

  • Sodium Hydroxide (NaOH) solution (10%)

  • Ice bath

  • Beaker (500 mL)

  • Büchner funnel and filter paper

  • Recrystallization solvent (e.g., ethanol)

Procedure:

  • In a 500 mL beaker, dissolve 2-naphthol (0.01 mol) in 20 mL of a 10% sodium hydroxide solution.

  • Cool this alkaline solution to 0-5 °C in an ice bath with continuous stirring.

  • Slowly add the freshly prepared, cold diazonium salt solution to the cold alkaline solution of 2-naphthol with vigorous stirring.

  • An intensely colored precipitate of the azo dye will form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30 minutes to ensure the coupling reaction goes to completion.

  • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

  • Wash the crude product thoroughly with cold distilled water.

  • Purify the crude dye by recrystallization from a suitable solvent, such as ethanol, to obtain the pure product.

  • Dry the purified dye in a desiccator or a vacuum oven.

Data Presentation

The following tables summarize representative quantitative data for azo dyes synthesized from aminophenol precursors, which can be used as an estimation for dyes derived from 2-ethyl-4-aminophenol. Actual values will vary depending on the specific coupling component and reaction conditions.

Table 1: Representative Yields and Melting Points of Azo Dyes

Diazo ComponentCoupling ComponentPredicted Dye ColorTypical Yield (%)Typical Melting Point (°C)
2-Ethyl-4-aminophenol2-NaphtholOrange-Red80-90150-160
2-Ethyl-4-aminophenolPhenolYellow-Orange75-85130-140
2-Ethyl-4-aminophenolN,N-DimethylanilineRed85-95165-175

Table 2: Representative Spectroscopic Data for Azo Dyes

Diazo ComponentCoupling ComponentExpected λmax (nm) in EthanolMolar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹)Key IR Absorptions (cm⁻¹)
2-Ethyl-4-aminophenol2-Naphthol480 - 52025,000 - 40,000~3400 (O-H), ~1600 (C=C, aromatic), ~1450 (N=N)
2-Ethyl-4-aminophenolPhenol400 - 45020,000 - 35,000~3400 (O-H), ~1600 (C=C, aromatic), ~1450 (N=N)
2-Ethyl-4-aminophenolN,N-Dimethylaniline490 - 53030,000 - 45,000~1600 (C=C, aromatic), ~1450 (N=N)

Mandatory Visualizations

DyeSynthesisWorkflow Start This compound Reduction Reduction (e.g., Sn/HCl) Start->Reduction Intermediate 2-Ethyl-4-aminophenol Reduction->Intermediate Diazotization Diazotization (NaNO2, HCl, 0-5 °C) Intermediate->Diazotization DiazoniumSalt 2-Ethyl-4-hydroxybenzenediazonium Chloride Diazotization->DiazoniumSalt Coupling Azo Coupling DiazoniumSalt->Coupling CouplingComponent Coupling Component (e.g., 2-Naphthol) CouplingComponent->Coupling FinalDye Azo Dye Coupling->FinalDye ReactionMechanism cluster_diazotization Diazotization cluster_coupling Azo Coupling Amine 2-Ethyl-4-aminophenol Reagents_D NaNO2 + HCl (0-5 °C) Amine->Reagents_D Diazonium Diazonium Salt Reagents_D->Diazonium CouplingComp Coupling Component (e.g., 2-Naphthol in NaOH) Diazonium->CouplingComp Electrophilic Aromatic Substitution AzoDye Final Azo Dye CouplingComp->AzoDye

References

Application of 2-Ethyl-4-nitrophenol in the Synthesis of Benzimidazole Scaffolds for Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-nitrophenol is a valuable chemical intermediate in the synthesis of various organic compounds. Within the pharmaceutical industry, its primary application lies in its conversion to 2-ethyl-4-aminophenol, a key precursor for the synthesis of the benzimidazole (B57391) scaffold. The benzimidazole ring system is a privileged structure in medicinal chemistry, forming the core of numerous drugs with a wide range of therapeutic activities, including anthelmintic, antiulcer, antihypertensive, and anticancer agents.[1][2][]

This document provides detailed application notes and protocols for the utilization of this compound in the synthesis of a 5-Ethyl-2-substituted-1H-benzimidazole scaffold, a common structural motif in many pharmaceutical compounds.

Core Application: Synthesis of a Benzimidazole Scaffold

The overall synthetic pathway involves a two-step process:

  • Reduction of the Nitro Group: this compound is reduced to 2-ethyl-4-aminophenol.

  • Condensation and Cyclization: The resulting 2-ethyl-4-aminophenol is condensed with a carboxylic acid or its derivative to form the benzimidazole ring.

Step 1: Reduction of this compound to 2-Ethyl-4-aminophenol

The reduction of the nitro group to an amine is a critical transformation. Catalytic hydrogenation is a common and efficient method for this conversion, offering high yields and clean reactions.

Experimental Protocol: Catalytic Hydrogenation

Materials:

  • This compound

  • Palladium on carbon (10% Pd/C)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Filter aid (e.g., Celite®)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Round-bottom flask

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound (1 equivalent) in ethanol.

  • Carefully add 10% Palladium on carbon (typically 1-5 mol% of Pd).

  • Seal the vessel and purge with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of filter aid to remove the catalyst.

  • Wash the filter cake with ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-ethyl-4-aminophenol. The product can be purified further by recrystallization or column chromatography if necessary.

Quantitative Data Summary
ParameterValueReference
Typical Yield >95%General knowledge of nitro group reductions
Reaction Time 2-8 hoursDependent on scale and catalyst loading
Temperature Room TemperatureStandard condition for this type of reaction
Pressure 1-4 atm H₂Standard condition for this type of reaction

Step 2: Synthesis of 5-Ethyl-2-substituted-1H-benzimidazole

The Phillips condensation is a widely used method for the synthesis of benzimidazoles from o-phenylenediamines and carboxylic acids.

Experimental Protocol: Phillips Condensation

Materials:

  • 2-Ethyl-4-aminophenol (from Step 1)

  • A desired carboxylic acid (R-COOH)

  • Polyphosphoric acid (PPA) or a similar condensing agent

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a stirrer

  • Beaker

  • pH paper or meter

Procedure:

  • In a round-bottom flask, combine 2-ethyl-4-aminophenol (1 equivalent) and the selected carboxylic acid (1-1.2 equivalents).

  • Add polyphosphoric acid as the solvent and condensing agent.

  • Heat the reaction mixture with stirring, typically to 120-160 °C.

  • Maintain the temperature and monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the cooled mixture into a beaker of ice-water with stirring.

  • Neutralize the acidic solution by the slow addition of a base (e.g., concentrated ammonium (B1175870) hydroxide (B78521) or sodium hydroxide solution) until the product precipitates.

  • Collect the precipitated solid by filtration.

  • Wash the solid with water until the filtrate is neutral.

  • Dry the crude product. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol/water).

Quantitative Data Summary
ParameterValueReference
Typical Yield 60-90%Dependent on the carboxylic acid used
Reaction Time 2-12 hoursDependent on reactants and temperature
Temperature 120-160 °CTypical for PPA-mediated condensations

Visualizations

Experimental Workflow

G cluster_0 Step 1: Reduction cluster_1 Step 2: Condensation & Cyclization This compound This compound Reduction Reduction This compound->Reduction H2, Pd/C Ethanol 2-Ethyl-4-aminophenol 2-Ethyl-4-aminophenol Reduction->2-Ethyl-4-aminophenol Condensation Condensation 2-Ethyl-4-aminophenol->Condensation Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH) Carboxylic Acid (R-COOH)->Condensation PPA, Δ 5-Ethyl-2-substituted-1H-benzimidazole 5-Ethyl-2-substituted-1H-benzimidazole Condensation->5-Ethyl-2-substituted-1H-benzimidazole

Caption: Synthetic pathway from this compound to a benzimidazole scaffold.

Signaling Pathway of Benzimidazole Anthelmintics (Representative)

Many benzimidazole-based drugs, such as albendazole (B1665689) and mebendazole, function as anthelmintics by targeting the protein tubulin in parasitic worms.

G Benzimidazole Drug Benzimidazole Drug β-tubulin β-tubulin Benzimidazole Drug->β-tubulin Binds to Microtubule Polymerization Microtubule Polymerization β-tubulin->Microtubule Polymerization Inhibits Microtubule Disruption Microtubule Disruption Microtubule Polymerization->Microtubule Disruption Impaired Glucose Uptake Impaired Glucose Uptake Microtubule Disruption->Impaired Glucose Uptake Glycogen Depletion Glycogen Depletion Impaired Glucose Uptake->Glycogen Depletion Decreased ATP Production Decreased ATP Production Glycogen Depletion->Decreased ATP Production Paralysis and Death of Parasite Paralysis and Death of Parasite Decreased ATP Production->Paralysis and Death of Parasite

Caption: Mechanism of action for benzimidazole-based anthelmintics.[4]

References

HPLC method for analysis and quantification of 2-Ethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note: HPLC Analysis of 2-Ethyl-4-nitrophenol

Abstract

This application note details a robust and sensitive isocratic reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis and quantification of this compound. The described protocol is intended for researchers, scientists, and professionals in the field of drug development and analytical chemistry. This method utilizes a C18 column with UV detection, providing a reliable and efficient means of determining the concentration of this compound in various sample matrices.

Introduction

This compound is a nitrophenolic compound of interest in various chemical and pharmaceutical applications. Accurate and precise quantification is crucial for process monitoring, quality control, and research purposes. High-performance liquid chromatography (HPLC) is a powerful analytical technique well-suited for the separation and quantification of such aromatic compounds. The method presented here is adapted from established protocols for similar nitrophenol derivatives and provides a solid foundation for the analysis of this compound.

Experimental

Instrumentation and Consumables

  • HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • HPLC grade acetonitrile, methanol (B129727), and water.

  • Analytical grade phosphoric acid or citrate (B86180) buffer components.

  • Syringe filters (0.45 µm).

  • Standard laboratory glassware.

Chromatographic Conditions

A recommended starting point for the chromatographic conditions is based on methods developed for similar nitrophenols.[1][2][3][4]

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (e.g., 60:40 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 290 nm[1][5]
Run Time Approximately 15 minutes

Note: The mobile phase composition may require optimization to achieve the desired separation and peak shape for this compound.

Protocols

1. Standard Solution Preparation

  • Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from approximately 1 µg/mL to 100 µg/mL.

2. Sample Preparation

The appropriate sample preparation will depend on the sample matrix. General guidance is provided below.[6][7]

  • Liquid Samples: If the sample is a clear aqueous solution, it may be directly injected after filtration through a 0.45 µm syringe filter. For complex matrices like biological fluids, a protein precipitation or liquid-liquid extraction step may be necessary.[1][5][7]

  • Solid Samples: An appropriate extraction solvent should be used to dissolve the this compound from the solid matrix. The resulting solution should then be filtered before injection.

  • General Consideration: The final sample solution should be prepared in a solvent composition similar to the mobile phase to ensure good peak shape.[6]

3. Method Validation (Illustrative Parameters)

A full method validation should be performed to ensure the suitability of the method for its intended purpose. The following are key validation parameters and typical expected results based on similar compound analyses.

Validation ParameterTypical Specification/Result
Linearity (R²) > 0.999
Limit of Detection (LOD) ~0.1 µg/mL
Limit of Quantification (LOQ) ~0.3 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%
Quantitative Data Summary

The following table summarizes hypothetical quantitative data for the analysis of this compound using the described HPLC method. This data is illustrative and should be confirmed by experimental validation.

ParameterValue
Retention Time (tR) ~ 6.5 min
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (R²) 0.9995
Limit of Detection (LOD) 0.12 µg/mL
Limit of Quantification (LOQ) 0.36 µg/mL
Intra-day Precision (%RSD, n=6) 1.2%
Inter-day Precision (%RSD, n=6) 1.8%
Accuracy (Spike Recovery) 99.5%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standard Reference Standard Stock Prepare Stock Solution (1 mg/mL in Methanol) Standard->Stock Sample Test Sample Extract Sample Extraction/ Dilution Sample->Extract Working Prepare Working Standards (Dilution Series) Stock->Working Inject Inject into HPLC Working->Inject Standards Filter_S Filter Sample Extract->Filter_S Filter_S->Inject Sample Separate Chromatographic Separation (C18 Column) Inject->Separate Detect UV Detection (290 nm) Separate->Detect Calibrate Generate Calibration Curve Detect->Calibrate Standard Data Quantify Quantify Analyte in Sample Detect->Quantify Sample Data Calibrate->Quantify Report Report Results Quantify->Report Method_Parameters center Chromatographic Performance MP Mobile Phase Composition MP->center Selectivity Retention Time FR Flow Rate FR->center Retention Time Backpressure Temp Column Temperature Temp->center Retention Time Viscosity Col Column (Stationary Phase) Col->center Selectivity Efficiency Inj Injection Volume Inj->center Peak Shape Sensitivity

References

Application Notes and Protocols for the Electrochemical Detection of 2-Ethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview and detailed protocols for the electrochemical detection of 2-Ethyl-4-nitrophenol. Given the limited direct literature on this compound, the methodologies presented are based on well-established and extensively researched electrochemical techniques for the detection of its isomers, 2-nitrophenol (B165410) and 4-nitrophenol (B140041). The presence of the electrochemically active nitro group in this compound suggests that these methods will be readily adaptable.

Introduction

This compound is an aromatic organic compound that can be found in industrial effluents and as a degradation product of some pesticides. Its presence in the environment is of concern due to its potential toxicity. Electrochemical methods offer a promising alternative to traditional analytical techniques for the detection of nitrophenols, providing advantages such as high sensitivity, rapid response, and cost-effectiveness.[1][2]

The fundamental principle behind the electrochemical detection of nitrophenols involves the reduction of the nitro group (-NO₂) to a hydroxylamine (B1172632) (-NHOH) or an amino group (-NH₂) at the surface of a modified electrode. The resulting current is proportional to the concentration of the nitrophenol in the sample. Various electrode modifications have been developed to enhance the sensitivity and selectivity of this detection, including the use of nanomaterials like graphene, carbon nanotubes, and metal nanoparticles.[1][3][4]

Quantitative Data Summary

The following table summarizes the analytical performance of various modified electrodes for the detection of 2-nitrophenol and 4-nitrophenol. These values can serve as a benchmark for the expected performance of similar methods adapted for this compound.

Electrode ModifierAnalyteTechniqueLinear Range (µM)Limit of Detection (LOD) (µM)Reference
Graphene-Chitosan Composite on Acetylene (B1199291) Black Paste Electrode2-NitrophenolVoltammetry0.4 - 800.2[5]
Graphene-Chitosan Composite on Acetylene Black Paste Electrode4-NitrophenolVoltammetry0.1 - 800.08[5]
ZnO/RuO₂ Nanoparticles on Glassy Carbon Electrode2-NitrophenolAmperometryNot Specified0.0000522[6]
Reduced Graphene Oxide/Au Nanoparticle Composite on Glassy Carbon Electrode4-NitrophenolDPV0.05 - 2.0 and 4.0 - 1000.01[4]
Reduced Graphene Oxide/Au Nanoparticle Composite on Glassy Carbon Electrode4-NitrophenolSWV0.05 - 2.00.02[4]
Pyridine (B92270) Diketopyrrolopyrrole-Functionalized Graphene Oxide on Glassy Carbon Electrode4-NitrophenolCV0.5 - 50 and 50 - 1630.10[7]
Pt NPs-Embedded PPy-CB@ZnO Nanocomposites on Glassy Carbon Electrode4-NitrophenolDPV1.5 - 40.51.25[8]
Mg/Fe Layered Double Hydroxide on Glassy Carbon Electrode2-NitrophenolAmperometry5 - 5604[9]

DPV: Differential Pulse Voltammetry, SWV: Square Wave Voltammetry, CV: Cyclic Voltammetry

Experimental Protocols

The following are detailed protocols for the preparation of modified electrodes and the electrochemical detection of nitrophenols. These can be adapted for this compound.

Protocol 1: Preparation of a Graphene-Chitosan Modified Electrode

This protocol is adapted from the work on a graphene-chitosan composite modified acetylene black paste electrode.[5]

Materials:

  • Graphene powder

  • Chitosan (low molecular weight)

  • Acetic acid solution (1%)

  • Acetylene black

  • Paraffin (B1166041) oil

  • Glassy carbon electrode (GCE) or paste electrode holder

  • Phosphate buffer solution (PBS), pH 1.0

Procedure:

  • Preparation of Graphene-Chitosan Suspension:

    • Disperse a known amount of graphene powder in a 1% acetic acid solution containing dissolved chitosan.

    • Sonciate the mixture for at least 1 hour to obtain a homogeneous black suspension.

  • Preparation of the Modified Paste Electrode:

    • Thoroughly mix acetylene black powder with the graphene-chitosan suspension.

    • Add paraffin oil to the mixture and knead until a uniform paste is formed.

    • Pack the paste firmly into the electrode holder and smooth the surface.

  • Electrochemical Detection:

    • Use a standard three-electrode system with the modified electrode as the working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • The supporting electrolyte is pH 1.0 PBS.

    • Record the voltammetric response (e.g., using differential pulse voltammetry) in the potential range where the reduction of the nitro group is expected.

    • For quantitative analysis, an accumulation step at open circuit for a specific time (e.g., 30 seconds) can be employed before the measurement to enhance sensitivity.[5]

Protocol 2: Preparation of a Reduced Graphene Oxide/Gold Nanoparticle Modified Glassy Carbon Electrode

This protocol is based on the electrodeposition of reduced graphene oxide and gold nanoparticles on a GCE.[4]

Materials:

  • Graphene oxide (GO)

  • Gold(III) chloride trihydrate (HAuCl₄·3H₂O)

  • Phosphate buffer solution (PBS), pH 7.0

  • Glassy carbon electrode (GCE)

  • Alumina (B75360) slurry for polishing

Procedure:

  • GCE Pretreatment:

    • Polish the bare GCE with alumina slurry on a polishing cloth to a mirror finish.

    • Sonciate in ethanol (B145695) and then in deionized water to remove any residues.

  • Electrodeposition of Reduced Graphene Oxide (RGO):

    • Immerse the pretreated GCE in a solution of GO.

    • Electrodeposit RGO onto the GCE surface by applying a constant potential or by cyclic voltammetry.

  • Electrodeposition of Gold Nanoparticles (AuNPs):

    • Transfer the RGO-modified GCE to a solution containing HAuCl₄.

    • Electrodeposit AuNPs onto the RGO film by applying a suitable potential.

  • Electrochemical Detection:

    • Use the AuNP/RGO/GCE as the working electrode in a three-electrode setup.

    • The supporting electrolyte is typically a neutral pH PBS.

    • Perform differential pulse voltammetry (DPV) or square wave voltammetry (SWV) to record the reduction peak of the nitrophenol.

    • The peak current will be proportional to the concentration of the analyte.

Visualizations

experimental_workflow cluster_electrode_prep Electrode Preparation cluster_detection Electrochemical Detection BareElectrode Bare Electrode (e.g., GCE) Polishing Polishing & Cleaning BareElectrode->Polishing Modification Surface Modification (e.g., Graphene, Nanoparticles) Polishing->Modification Electrolyte Prepare Supporting Electrolyte with Sample Modification->Electrolyte Transfer Modified Electrode ThreeElectrode Three-Electrode Setup Electrolyte->ThreeElectrode Measurement Voltammetric/Amperometric Measurement ThreeElectrode->Measurement DataAnalysis Data Analysis (Peak Current vs. Concentration) Measurement->DataAnalysis

Caption: General workflow for electrochemical detection of nitrophenols.

signaling_pathway Analyte This compound in solution Electrode Modified Electrode Surface Analyte->Electrode Diffusion Adsorption Adsorption Electrode->Adsorption ElectronTransfer Electrochemical Reduction (Nitro group to Amine/Hydroxylamine) Adsorption->ElectronTransfer + Electrons Signal Current Signal (Proportional to Concentration) ElectronTransfer->Signal

Caption: Principle of electrochemical detection of this compound.

References

Application Notes and Protocols for Nucleophilic Substitution Reactions with 2-Ethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-nitrophenol is a valuable aromatic building block in organic synthesis. The presence of a nitro group in the para position to the hydroxyl group activates the aromatic ring towards nucleophilic aromatic substitution (SNAr). This activation allows for the displacement of a suitable leaving group, or in many cases, the hydroxyl group itself can be deprotonated to form a phenoxide which can then participate in reactions such as Williamson ether synthesis. These reactions are fundamental in the synthesis of a wide range of derivatives with potential applications in medicinal chemistry, materials science, and agrochemicals.

This document provides a detailed experimental protocol for conducting nucleophilic substitution reactions with this compound, focusing on the Williamson ether synthesis as a representative example. It also includes guidelines for data collection and a visualization of the experimental workflow.

Reaction Principle

The nucleophilic aromatic substitution of this compound typically proceeds via an SNAr mechanism. The electron-withdrawing nitro group stabilizes the formation of a negatively charged intermediate, the Meisenheimer complex, which is formed upon the attack of a nucleophile on the carbon atom bearing the leaving group. Subsequent elimination of the leaving group restores the aromaticity of the ring, yielding the substituted product. In the case of ether synthesis, the hydroxyl group of this compound is first deprotonated by a base to form the more nucleophilic phenoxide ion, which then attacks an alkyl halide.

Experimental Protocols

General Protocol for Williamson Ether Synthesis with this compound

This protocol outlines the synthesis of an ether derivative of this compound by reacting it with an alkyl halide in the presence of a base.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide)

  • Anhydrous potassium carbonate (K2CO3) or sodium hydride (NaH)

  • Anhydrous N,N-dimethylformamide (DMF) or acetone

  • Ethyl acetate (B1210297)

  • Brine solution (saturated aq. NaCl)

  • Anhydrous sodium sulfate (B86663) (Na2SO4)

  • Standard laboratory glassware (round-bottom flask, condenser, dropping funnel, separatory funnel)

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent).

    • Add anhydrous potassium carbonate (1.5 equivalents).

    • Add a suitable volume of anhydrous DMF to dissolve the reactants (a concentration of 0.2-0.5 M with respect to this compound is recommended).

  • Addition of Alkyl Halide:

    • Slowly add the alkyl halide (1.1 equivalents) to the reaction mixture at room temperature using a dropping funnel.

  • Reaction Conditions:

    • Heat the reaction mixture to a temperature between 60-80 °C.

    • Monitor the progress of the reaction by TLC. A suitable eluent system would be a mixture of hexane (B92381) and ethyl acetate. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

    • Pour the reaction mixture into a beaker containing ice-water to precipitate the crude product.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine solution.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the solvent using a rotary evaporator to obtain the crude product.

    • The crude product can be purified by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient to yield the pure ether derivative.

Safety Precautions:

  • Perform all operations in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Alkyl halides are often lachrymatory and toxic; handle with care.

  • DMF is a skin irritant and should be handled with caution.

Data Presentation

The following table provides a structured format for recording and comparing quantitative data from various nucleophilic substitution reactions with this compound.

EntryNucleophile (Equivalents)Alkyl Halide (Equivalents)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Product Characterization (e.g., m.p., NMR, MS)
12-Ethyl-4-nitrophenoxideEthyl Iodide (1.1)K2CO3 (1.5)DMF706
22-Ethyl-4-nitrophenoxideBenzyl Bromide (1.1)K2CO3 (1.5)AcetoneReflux8
3
4

Visualization

The following diagrams illustrate the general reaction scheme for the Williamson ether synthesis of this compound and the experimental workflow.

Williamson_Ether_Synthesis reactant1 This compound base Base (e.g., K2CO3) product 2-Ethyl-4-nitrophenyl Ether reactant1->product Heat reactant2 +  Alkyl Halide reactant2->product Heat solvent Solvent (e.g., DMF)

Caption: General reaction scheme for Williamson ether synthesis.

Experimental_Workflow Experimental Workflow for Nucleophilic Substitution arrow arrow A 1. Reaction Setup - Add this compound - Add Base (K2CO3) - Add Solvent (DMF) B 2. Addition of Reagent - Slowly add Alkyl Halide A->B C 3. Reaction - Heat to 60-80 °C - Monitor by TLC B->C D 4. Work-up - Quench with water - Extract with Ethyl Acetate - Wash with Brine C->D E 5. Purification - Dry over Na2SO4 - Concentrate in vacuo - Column Chromatography D->E F 6. Product Characterization - NMR, MS, m.p. E->F

Caption: Step-by-step experimental workflow.

Application Notes and Protocols for 2-Ethyl-4-nitrophenol in Agrochemical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-4-nitrophenol is a valuable aromatic chemical intermediate whose structural features—a reactive phenolic hydroxyl group, a nitro group amenable to reduction, and an ethyl substituent—make it a versatile precursor for the synthesis of various agrochemical active ingredients. The presence of these functional groups allows for multiple synthetic transformations, leading to the creation of diverse molecular scaffolds with potential herbicidal, fungicidal, or insecticidal properties.

This document outlines two primary synthetic pathways utilizing this compound for the generation of agrochemical intermediates:

  • Reduction of the nitro group to form 2-Ethyl-4-aminophenol, a key precursor for substituted urea-based herbicides.

  • Derivatization of the phenolic hydroxyl group via etherification to produce phenoxy-type herbicides.

Detailed experimental protocols for these transformations are provided, based on established methodologies for structurally related compounds. Quantitative data, presented in tabular format, offer representative benchmarks for reaction efficiency.

Pathway 1: Synthesis of Substituted Urea (B33335) Herbicides via 2-Ethyl-4-aminophenol

A prevalent strategy in herbicide development involves the synthesis of substituted ureas. The critical intermediate, 2-Ethyl-4-aminophenol, is synthesized by the reduction of this compound. This aminophenol can then be reacted with an isocyanate to yield the target urea compound.

Step 1.1: Reduction of this compound to 2-Ethyl-4-aminophenol

The reduction of the nitro group can be effectively achieved through catalytic hydrogenation or by using chemical reducing agents such as sodium hydrosulfite.

Experimental Protocol: Catalytic Hydrogenation

  • Reaction Setup: In a hydrogenation vessel, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297).

  • Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C) (typically 1-5 mol% of palladium).

  • Hydrogenation: Seal the vessel and purge with an inert gas (e.g., nitrogen), followed by hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm) and stir the mixture vigorously at room temperature.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

  • Work-up: Carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield 2-Ethyl-4-aminophenol. The product can be further purified by crystallization or column chromatography if necessary.

Experimental Protocol: Reduction with Sodium Hydrosulfite

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of ethanol and water.

  • Reaction: Heat the solution to reflux. Add sodium hydrosulfite (Na₂S₂O₄) (typically a molar excess) portion-wise to the refluxing solution.

  • Monitoring and Completion: Continue to reflux for approximately 1 hour, monitoring the reaction by TLC.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Neutralize with a saturated sodium bicarbonate solution.

  • Extraction and Isolation: Extract the product with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-Ethyl-4-aminophenol.

Table 1: Representative Quantitative Data for the Reduction of this compound

MethodReagentsSolventTemperatureReaction TimeTypical Yield (%)
Catalytic Hydrogenation10% Pd/C, H₂ (1-4 atm)EthanolRoom Temperature2-6 hours90-98
Sodium HydrosulfiteNa₂S₂O₄ (molar excess)Ethanol/WaterReflux1-3 hours85-95

Diagram 1: Synthesis of 2-Ethyl-4-aminophenol

A This compound C Catalytic Hydrogenation (H₂, Pd/C) A->C D Chemical Reduction (Na₂S₂O₄) A->D B 2-Ethyl-4-aminophenol C->B D->B

Caption: Synthetic routes to 2-Ethyl-4-aminophenol.

Step 1.2: Synthesis of a Substituted Phenylurea Herbicide

The resulting 2-Ethyl-4-aminophenol can be converted to a herbicidally active urea derivative by reaction with an appropriate isocyanate.

Experimental Protocol: Urea Formation

  • Reaction Setup: Dissolve 2-Ethyl-4-aminophenol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) in a round-bottom flask under an inert atmosphere.

  • Reagent Addition: Add the desired isocyanate (e.g., methyl isocyanate, 1.05 eq) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction mixture at room temperature for 2-4 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Isolation: If a precipitate forms, collect the solid by filtration and wash with a small amount of cold solvent. If no precipitate forms, concentrate the reaction mixture under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the final N-(substituted)-N'-(2-ethyl-4-hydroxyphenyl)urea.

Table 2: Representative Quantitative Data for Urea Synthesis

Starting AmineIsocyanateSolventTemperatureReaction TimeTypical Yield (%)
2-Ethyl-4-aminophenolMethyl IsocyanateTHFRoom Temperature2-4 hours90-97

Diagram 2: Workflow for Substituted Urea Herbicide Synthesis

A This compound B Reduction A->B C 2-Ethyl-4-aminophenol B->C D Reaction with Isocyanate C->D E Substituted Urea Herbicide D->E

Caption: From precursor to a potential urea herbicide.

Pathway 2: Synthesis of Phenoxy-type Herbicides

The phenolic hydroxyl group of this compound can be alkylated, often via a Williamson ether synthesis, to produce phenoxy-type herbicides, which are a major class of agrochemicals.

Experimental Protocol: Synthesis of a 2-Ethyl-4-nitrophenoxyacetic Acid Derivative

This protocol is analogous to the synthesis of herbicides like 2,4-D.[1]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as acetone (B3395972) or ethanol.

  • Base Addition: Add a base, such as anhydrous potassium carbonate (K₂CO₃, 2.0 eq), to the solution to form the corresponding phenoxide in situ.

  • Alkylating Agent Addition: Add an alkylating agent, such as ethyl chloroacetate (B1199739) (1.1 eq), to the reaction mixture.

  • Reaction: Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Extraction and Isolation: Concentrate the filtrate under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude ester product.

  • Hydrolysis (Optional): The resulting ester can be hydrolyzed to the corresponding carboxylic acid by heating with an aqueous solution of a base like sodium hydroxide, followed by acidification.

Table 3: Representative Quantitative Data for Phenoxy Herbicide Intermediate Synthesis

Starting PhenolAlkylating AgentBaseSolventTemperatureReaction TimeTypical Yield (%)
This compoundEthyl ChloroacetateK₂CO₃AcetoneReflux4-8 hours80-90

Diagram 3: Synthesis of a Phenoxyacetic Acid Derivative

A This compound B Formation of Phenoxide (Base, e.g., K₂CO₃) A->B C 2-Ethyl-4-nitrophenoxide B->C D Nucleophilic Substitution (Alkylating Agent, e.g., Ethyl Chloroacetate) C->D E 2-Ethyl-4-nitrophenoxyacetic Acid Ester D->E F Hydrolysis (Optional) E->F G 2-Ethyl-4-nitrophenoxyacetic Acid F->G

References

Application Notes: Protocol for the Reduction of the Nitro Group in 2-Ethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The reduction of the nitro group in aromatic compounds is a fundamental transformation in organic synthesis, providing a crucial pathway to primary anilines. These anilines are valuable intermediates in the manufacturing of a wide range of products, including pharmaceuticals, agrochemicals, and dyes. 2-Ethyl-4-aminophenol, the product of the reduction of 2-Ethyl-4-nitrophenol, is a key building block for various specialized chemicals. The successful reduction of the nitro group requires careful selection of reagents and optimization of reaction conditions to ensure high yield and selectivity, while minimizing side reactions.

This document provides detailed protocols for three common and effective methods for the reduction of this compound:

  • Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

  • Chemical Reduction with Iron in the presence of Ammonium (B1175870) Chloride (Fe/NH₄Cl)

  • Catalytic Transfer Hydrogenation with Raney® Nickel

These methods offer different advantages regarding reaction conditions, cost, and functional group tolerance, allowing researchers to select the most suitable protocol for their specific needs.

General Reaction Pathway

The reduction of a nitroarene to an aniline (B41778) proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species. The overall transformation involves the transfer of six electrons and the addition of six protons to the nitro group.

G cluster_main General Reduction Pathway of Nitroarene A This compound (Nitro) B 2-Ethyl-4-nitrosophenol (Nitroso Intermediate) A->B + 2e- + 2H+ C N-(3-ethyl-4-hydroxyphenyl)hydroxylamine (Hydroxylamine Intermediate) B->C + 2e- + 2H+ D 2-Ethyl-4-aminophenol (Amine Product) C->D + 2e- + 2H+

Caption: General pathway for the reduction of a nitro group.

Data Presentation: Comparison of Reduction Protocols

The following table summarizes typical reaction conditions and expected outcomes for the reduction of nitrophenols based on established methods. While specific yields for this compound may vary, these values provide a reliable reference for experimental planning.

Method Primary Reagents Catalyst/Additive Typical Solvent Temperature (°C) Reaction Time Typical Yield/Conversion Key Features
Catalytic Hydrogenation Hydrogen Gas (H₂)10% Palladium on Carbon (Pd/C)Ethanol (B145695), Methanol25 - 801 - 6 hours>95%High yield, clean reaction, requires specialized hydrogenation equipment.[1]
Chemical Reduction Iron (Fe) powderAmmonium Chloride (NH₄Cl)Ethanol/Water70 - 100 (Reflux)2 - 4 hours70 - 95%Inexpensive, mild conditions, good functional group tolerance.[2][3]
Catalytic Transfer Hydrogenation Hydrazine (B178648) Hydrate or Ammonium FormateRaney® NickelMethanol, Ethanol25 - 6015 min - 2 hours90 - 95%Avoids high-pressure H₂, rapid reaction, pyrophoric catalyst requires careful handling.[4]
Chemical Reduction Sodium Borohydride (NaBH₄)Palladium on Carbon (Pd/C)Water, Methanol25 (Room Temp)< 15 minutes~100% ConversionVery fast, mild conditions, NaBH₄ can reduce other functional groups.[5][6][7]

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This protocol describes the reduction of this compound using hydrogen gas and a palladium on carbon catalyst, a method known for its high efficiency and clean product formation.[1]

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C, 50% wet)

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Nitrogen gas (N₂)

  • Celite®

  • Parr Hydrogenator or similar high-pressure reaction vessel

  • Filtration apparatus

Procedure:

  • Vessel Preparation: Add this compound (1 equivalent) to a high-pressure reaction vessel.

  • Catalyst Addition: Under an inert atmosphere (e.g., a glove bag or nitrogen blanket), carefully add 10% Pd/C catalyst. The typical catalyst loading is 1-5 mol% of palladium relative to the substrate.[1]

  • Solvent Addition: Add a suitable solvent such as ethanol to dissolve the starting material. A typical concentration is in the range of 0.1-1.0 M.[1]

  • Inerting: Seal the reaction vessel and purge the system with nitrogen gas at least three times to remove all residual oxygen.

  • Hydrogenation: Evacuate the nitrogen and introduce hydrogen gas. Pressurize the vessel to the desired pressure (e.g., 1-5 bar) or use a hydrogen-filled balloon for atmospheric pressure hydrogenation.

  • Reaction: Begin vigorous stirring. The reaction is often exothermic. Monitor the reaction progress by observing the uptake of hydrogen gas or by thin-layer chromatography (TLC) analysis of aliquots.

  • Work-up: Once the reaction is complete (indicated by the cessation of hydrogen uptake or TLC), carefully vent the excess hydrogen gas and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.[1] Wash the filter cake with additional solvent (ethanol) to ensure complete recovery of the product.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude 2-Ethyl-4-aminophenol. The product can be further purified by recrystallization or column chromatography if necessary.

G cluster_workflow Workflow: Catalytic Hydrogenation with Pd/C start Start setup 1. Add Reactant, Solvent, and Pd/C to Vessel start->setup inert 2. Seal and Purge with Nitrogen (3x) setup->inert hydrogenate 3. Introduce H₂ Gas and Pressurize inert->hydrogenate react 4. Stir Vigorously Monitor Reaction (TLC/H₂ uptake) hydrogenate->react vent 5. Vent H₂ and Purge with Nitrogen react->vent filter 6. Filter Through Celite to Remove Catalyst vent->filter isolate 7. Concentrate Filtrate (Rotary Evaporation) filter->isolate purify 8. Purify Product (Recrystallization/Chromatography) isolate->purify end End: Purified 2-Ethyl-4-aminophenol purify->end

Caption: Experimental workflow for catalytic hydrogenation.

Protocol 2: Chemical Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This method, a variation of the Béchamp reduction, uses inexpensive iron powder in a mildly acidic medium provided by ammonium chloride.[2] It is a robust and scalable method that tolerates a variety of functional groups.

Materials:

  • This compound

  • Iron powder (<100 mesh)

  • Ammonium Chloride (NH₄Cl)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Heating mantle and magnetic stirrer

  • Celite®

  • Filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, create a solution of this compound (1 equivalent) in a mixture of ethanol and water (e.g., a 4:1 to 1:1 ratio).

  • Addition of Reagents: To the solution, add ammonium chloride (typically 5-10 equivalents) and iron powder (typically 5-10 equivalents).

  • Reaction: Heat the reaction mixture to reflux (approximately 80-100°C) with vigorous stirring. The reaction progress can be monitored by TLC until the starting material is fully consumed (typically 2-4 hours).

  • Work-up: After completion, cool the reaction mixture to room temperature.

  • Catalyst Removal: Filter the hot reaction mixture through a pad of Celite® to remove the iron salts and unreacted iron powder. Wash the Celite pad thoroughly with hot ethanol.

  • Extraction: Concentrate the filtrate under reduced pressure to remove most of the ethanol. Add ethyl acetate (B1210297) and water to the residue. Separate the organic layer, wash it with brine, and dry it over anhydrous sodium sulfate.

  • Isolation: Remove the solvent under reduced pressure to obtain the crude 2-Ethyl-4-aminophenol. Further purification can be achieved by column chromatography or recrystallization if needed.

Protocol 3: Catalytic Transfer Hydrogenation using Raney® Nickel

This protocol uses a hydrogen donor, such as hydrazine hydrate, in the presence of Raney® Nickel. It is a powerful reduction method that avoids the need for a pressurized hydrogen atmosphere.[8]

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Hydrazine monohydrate (or ammonium formate)

  • Methanol (or Ethanol)

  • Nitrogen gas (N₂)

  • Celite®

  • Filtration apparatus

Safety Note: Raney® Nickel is pyrophoric and must be handled with extreme care under an inert atmosphere or as a slurry. Never allow it to dry in the air.

Procedure:

  • Catalyst Preparation: In a flask under a nitrogen atmosphere, carefully wash the Raney® Nickel slurry several times with the reaction solvent (e.g., methanol) to remove the water.

  • Reaction Setup: To a suspension of the washed Raney® Nickel (a catalytic amount, e.g., 5-10% by weight of the substrate) in methanol, add a solution of this compound (1 equivalent) in methanol.

  • Addition of Hydrogen Donor: While stirring the mixture vigorously, add hydrazine monohydrate (2-4 equivalents) dropwise. The reaction is often exothermic, and the addition rate should be controlled to maintain a gentle reflux or a desired temperature (e.g., 40-60°C).

  • Reaction: After the addition is complete, continue stirring until the reaction is complete as monitored by TLC (often complete within 1-2 hours).

  • Work-up: Once the reaction is finished, carefully filter the mixture through a pad of Celite® to remove the Raney® Nickel. Caution: Keep the Celite pad wet with solvent at all times to prevent the catalyst from igniting upon exposure to air. Quench the filtered catalyst immediately and safely with dilute acid.

  • Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be taken up in a suitable organic solvent (like ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude 2-Ethyl-4-aminophenol. Purify as needed.

References

Developing Derivatives of 2-Ethyl-4-nitrophenol for Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of derivatives from 2-Ethyl-4-nitrophenol. This versatile starting material offers multiple reaction sites—the phenolic hydroxyl, the nitro group, and the aromatic ring—for the development of novel compounds with potential therapeutic applications. The following sections detail synthetic derivatization strategies, present quantitative biological activity data for analogous compounds, provide step-by-step experimental protocols, and visualize potential mechanisms of action.

Synthetic Derivatization Strategies

This compound serves as a valuable scaffold for generating a diverse library of derivatives. The primary avenues for derivatization include modification of the phenolic hydroxyl group, reduction of the nitro group followed by further functionalization, and cross-coupling reactions on a halogenated precursor.

A general workflow for the synthesis and evaluation of these derivatives is outlined below.

General Workflow Start This compound Deriv Derivatization Start->Deriv Functional Group Modification Purify Purification & Characterization Deriv->Purify BioAssay Biological Assays Purify->BioAssay Screening Data Data Analysis BioAssay->Data

Caption: General workflow for derivatization and evaluation.

Derivatization of the Phenolic Hydroxyl Group

The hydroxyl group of this compound can be readily converted into ethers. The Williamson ether synthesis, a robust and widely applicable method, involves the reaction of the corresponding phenoxide with an alkyl halide.

Derivatization of the Nitro Group

The nitro group can be reduced to an amine, which then serves as a versatile handle for a variety of subsequent reactions, including acylation to form amides. This transformation is a key step in creating compounds with altered electronic and steric properties, which can significantly impact biological activity.

Derivatization via Cross-Coupling Reactions

For more complex derivatives, a halogenated precursor of this compound can be employed in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, and alkynyl substituents, greatly expanding the chemical space of the derivative library.

Quantitative Biological Activity Data

While specific quantitative biological activity data for derivatives of this compound is limited in the public domain, the following tables summarize the activities of structurally related nitrophenol and aminophenol derivatives to provide insights into potential structure-activity relationships.

Table 1: Cytotoxicity of Nitrophenol Derivatives

CompoundCell LineAssayActivity (IC50 µM)Reference
4-NitrophenolBEAS-2B (human bronchial epithelial)MTT~100
2-NitrophenolBEAS-2B (human bronchial epithelial)MTT>200
3-NitrophenolBEAS-2B (human bronchial epithelial)MTTNot Reported

Table 2: Antimicrobial Activity of Aminophenol and Nitrophenol Derivatives

CompoundTest OrganismMIC (µg/mL)Reference
4-Aminophenol Schiff base derivative (S-1)Staphylococcus aureusNot Reported (14.18 mm inhibition zone at 1 mg/mL)[1]
4-Aminophenol Schiff base derivative (S-2)Staphylococcus aureusNot Reported[1]
4-Aminophenol Schiff base derivative (S-3)Bordetella bronchisepticaNot Reported[1]
4-Aminophenol Schiff base derivative (S-4)Bordetella bronchisepticaNot Reported[1]

Experimental Protocols

Synthesis of 2-Ethyl-4-nitrophenoxy Ether Derivatives (General Protocol)

This protocol describes the synthesis of ether derivatives from this compound via the Williamson ether synthesis.

Materials:

  • This compound

  • Sodium hydride (NaH) or other suitable base

  • Anhydrous N,N-dimethylformamide (DMF) or other suitable solvent

  • Alkyl halide (e.g., ethyl iodide, benzyl (B1604629) bromide)

  • Ethyl acetate

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Brine

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add sodium hydride (1.1 eq) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes.

  • Add the desired alkyl halide (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Synthesis of N-(3-Ethyl-4-hydroxyphenyl)acetamide (via Nitro Reduction and Acylation)

This two-step protocol describes the reduction of the nitro group of this compound to an amine, followed by acylation to the corresponding acetamide.

Step 1: Reduction of this compound to 4-Amino-2-ethylphenol

Materials:

  • This compound

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (B145695)

  • Water

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of this compound (1.0 eq) in a mixture of ethanol and water, add iron powder (3-5 eq) and ammonium chloride (0.2 eq).

  • Heat the reaction mixture to reflux and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of celite.

  • Concentrate the filtrate under reduced pressure to remove ethanol.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 4-Amino-2-ethylphenol.

Step 2: Acylation of 4-Amino-2-ethylphenol

Materials:

  • 4-Amino-2-ethylphenol

  • Acetic anhydride (B1165640)

  • Pyridine (B92270) or other suitable base

  • Dichloromethane (DCM) or other suitable solvent

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 4-Amino-2-ethylphenol (1.0 eq) in DCM and add pyridine (1.2 eq).

  • Cool the solution to 0 °C and add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Wash the reaction mixture sequentially with 1 M HCl, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Biological Assays

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cells in culture

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours.

  • Treat the cells with various concentrations of the test compounds and incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37 °C.[2][3]

  • Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2][3]

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.[2]

  • Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.

Materials:

  • Bacterial or fungal strain

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

  • Test compounds (dissolved in a suitable solvent)

  • 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare a twofold serial dilution of the test compounds in the broth medium in a 96-well plate.

  • Prepare a standardized inoculum of the test microorganism.

  • Add the microbial inoculum to each well of the microtiter plate.

  • Include positive (microorganism with no compound) and negative (broth only) controls.

  • Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria).

  • The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Potential Mechanisms of Action and Signaling Pathways

The biological activity of nitrophenol derivatives is often attributed to their ability to induce oxidative stress and disrupt cellular signaling pathways.

Antimicrobial Mechanism

The antimicrobial action of phenolic compounds can involve multiple mechanisms, including disruption of the cell membrane, inhibition of enzymes, and interference with nucleic acid synthesis.[4][5] For nitroaromatic compounds, a key mechanism involves the enzymatic reduction of the nitro group within the microbial cell to form reactive nitroso and hydroxylamine (B1172632) intermediates. These reactive species can then lead to DNA damage and cell death.

Antimicrobial Mechanism Compound Nitrophenol Derivative Cell Microbial Cell Compound->Cell Reduction Nitroreductase Cell->Reduction Reactive Reactive Nitro Intermediates Reduction->Reactive Damage DNA Damage Reactive->Damage Death Cell Death Damage->Death

Caption: Proposed antimicrobial mechanism of nitrophenols.

Cytotoxicity and Anticancer Mechanisms

The cytotoxic effects of nitrophenols against cancer cells can be mediated by the induction of oxidative stress, leading to mitochondrial dysfunction and apoptosis (programmed cell death).[6] This process can involve the collapse of the mitochondrial membrane potential and the activation of caspase cascades.

Cytotoxicity Mechanism Nitrophenol Nitrophenol Derivative ROS Increased ROS Nitrophenol->ROS Mito Mitochondrial Dysfunction ROS->Mito Caspase Caspase Activation Mito->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Potential cytotoxicity mechanism of nitrophenols.

Furthermore, aminophenol derivatives have been shown to induce apoptosis in cancer cells.[7] The specific signaling pathways affected can include those regulated by p53 and the PI3K/Akt/mTOR pathway, which are crucial for cell survival and proliferation.

Signaling Pathway Derivative Aminophenol Derivative p53 p53 Activation Derivative->p53 PI3K PI3K/Akt/mTOR Inhibition Derivative->PI3K Apoptosis Apoptosis p53->Apoptosis Proliferation Decreased Proliferation PI3K->Proliferation

Caption: Potential signaling pathways affected by derivatives.

These application notes and protocols provide a foundational framework for the development and evaluation of novel derivatives from this compound. Further research is warranted to synthesize a focused library of these compounds and to elucidate their specific biological activities and mechanisms of action.

References

Application Notes and Protocols for Electromembrane Extraction of Nitrophenols from Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Electromembrane extraction (EME) is a miniaturized sample preparation technique that utilizes an electric field to facilitate the selective extraction of ionizable analytes from an aqueous sample (donor phase), through a supported liquid membrane (SLM), and into an aqueous acceptor phase.[1][2] This technique offers rapid extractions, effective sample clean-up, and high selectivity, making it particularly suitable for the analysis of pollutants like nitrophenols in complex matrices such as industrial wastewater.[3][4][5] Nitrophenols are recognized as priority pollutants by the United States Environmental Protection Agency due to their toxicity.[6] EME provides an efficient method for their preconcentration and isolation prior to analytical determination by techniques like High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).[3][4]

Principle of Electromembrane Extraction

The fundamental principle of EME involves the electrokinetic migration of charged analytes.[2][5] A supported liquid membrane, which consists of a thin layer of an organic solvent immobilized in the pores of a hydrophobic microporous membrane, separates the sample solution from the acceptor solution.[7][8] By applying an electrical potential across this membrane, ionized analytes in the donor phase are driven to migrate through the SLM and into the acceptor phase.[1][5] The selectivity of the extraction can be finely tuned by adjusting the pH of the donor and acceptor phases to control the ionization state of the target analytes and by selecting an appropriate organic solvent for the SLM.[9][10]

Experimental Protocols

This section provides detailed methodologies for the electromembrane extraction of 2-nitrophenol (B165410) (2-NP) and 4-nitrophenol (B140041) (4-NP) from wastewater samples, based on established research.[3][4]

1. Materials and Reagents

  • Hollow fiber membrane: Polypropylene (B1209903) hollow fiber (e.g., PP Q3/2)

  • Supported Liquid Membrane (SLM) solvent: 1-octanol[3][4]

  • Donor phase solution: Wastewater sample with pH adjusted.

  • Acceptor phase solution: Aqueous solution with pH adjusted.

  • Electrodes: Platinum wires[11]

  • Power supply: Capable of delivering a constant DC voltage.

  • Analytical instrument: HPLC-UV system or equivalent for quantification.[3][4]

  • Standard solutions of 2-nitrophenol and 4-nitrophenol.

2. Preparation of the Electromembrane Extraction Unit

  • Cut a piece of the polypropylene hollow fiber to the desired length (e.g., 5-10 cm).

  • Immobilize the SLM by dipping the hollow fiber into 1-octanol (B28484) for a few minutes to ensure the pores are completely filled with the organic solvent.[3][4]

  • Remove any excess organic solvent from the surface of the fiber by gently wiping it with a lint-free tissue.

  • Fill the lumen of the hollow fiber with the acceptor solution using a microsyringe.[10]

3. Extraction Procedure

  • Place a specific volume of the wastewater sample (donor phase) into a sample vial.

  • Adjust the pH of the donor phase to the optimized value (e.g., pH 7.5).[3][4]

  • Place the prepared hollow fiber unit into the donor phase.

  • Insert the platinum electrodes: one into the donor phase (anode for acidic analytes) and the other into the acceptor phase within the hollow fiber (cathode for acidic analytes).[11]

  • Apply the optimized DC voltage (e.g., 100 V) across the electrodes to initiate the extraction.[3][4]

  • Conduct the extraction for a predetermined time (e.g., 15 minutes) under constant stirring.[3][4]

  • After extraction, turn off the power supply and carefully remove the hollow fiber from the sample.

  • Collect the acceptor solution from the lumen of the hollow fiber using a microsyringe for subsequent analysis.[4]

4. Analytical Determination

  • Analyze the collected acceptor solution using a suitable analytical method, such as HPLC-UV.[3][4]

  • For HPLC-UV analysis of nitrophenols, a C18 column is typically used with a mobile phase consisting of a mixture of methanol (B129727) and an aqueous buffer.[6] Detection is performed at a wavelength corresponding to the maximum absorbance of the nitrophenols (e.g., 270 nm).[6]

  • Quantify the concentration of nitrophenols in the acceptor solution by comparing the peak areas with those of standard solutions.

5. Calculation of Enrichment Factor and Relative Recovery

  • Enrichment Factor (EF): The ratio of the final analyte concentration in the acceptor phase to the initial analyte concentration in the donor phase.[4]

  • Relative Recovery (RR%): Calculated using the formula: RR% = ((Cf * Va) / (Ci * Vd)) * 100, where Cf is the final concentration in the acceptor phase, Va is the volume of the acceptor phase, Ci is the initial concentration in the donor phase, and Vd is the volume of the donor phase.

Quantitative Data Summary

The following tables summarize the quantitative data from various studies on the electromembrane extraction of nitrophenols.

Table 1: Optimized EME Conditions for Nitrophenol Extraction

Parameter2-Nitrophenol & 4-NitrophenolReference
Supported Liquid Membrane 1-octanol[3][4]
Donor Phase pH 7.5[3][4]
Acceptor Phase pH 12[3][4]
Applied Voltage 100 V[3][4]
Extraction Time 15 minutes[3][4]

Table 2: Performance Data for EME of Nitrophenols

AnalyteEnrichment Factor (EF)Relative Recovery (%)Linearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantitation (LOQ) (ng/mL)Repeatability (%RSD, n=3)Reference
2-Nitrophenol 3667-7610-10003102.6-10.3[3][4][6]
4-Nitrophenol 7267-7610-10003102.6-10.3[3][4][6]

Visualizations

Diagram 1: Experimental Workflow for Electromembrane Extraction of Nitrophenols

EME_Workflow cluster_prep Preparation cluster_extraction Extraction cluster_analysis Analysis prep_sample Wastewater Sample (Donor Phase) setup Assemble EME Unit: Place Fiber in Sample, Insert Electrodes prep_sample->setup prep_slm Impregnate Hollow Fiber with 1-octanol (SLM) prep_slm->setup prep_acceptor Fill Hollow Fiber with Acceptor Phase prep_acceptor->setup apply_voltage Apply Voltage (e.g., 100V) for a Set Time (e.g., 15 min) setup->apply_voltage collect_acceptor Collect Acceptor Phase apply_voltage->collect_acceptor hplc_analysis Analyze by HPLC-UV collect_acceptor->hplc_analysis quantification Quantify Nitrophenols hplc_analysis->quantification

Caption: Workflow for the electromembrane extraction and analysis of nitrophenols.

Diagram 2: Logical Relationship in Electromembrane Extraction

EME_Principle cluster_donor Donor Phase (Wastewater) cluster_slm Supported Liquid Membrane (1-octanol) cluster_acceptor Acceptor Phase donor Ionized Nitrophenols slm Migration through Organic Phase donor->slm Electric Field Driven acceptor Accumulation of Nitrophenols slm->acceptor Transfer

Caption: Principle of nitrophenol migration during electromembrane extraction.

References

Application Notes and Protocols for GC-MS Identification of 2-Ethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive protocol for the identification and quantification of 2-Ethyl-4-nitrophenol in various sample matrices using Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies detailed herein are compiled from established practices for the analysis of nitrophenols and related compounds.

Introduction

This compound is a nitrophenolic compound of interest in environmental monitoring, toxicology, and as a potential impurity or metabolite in drug development processes. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of such semi-volatile organic compounds.[1] Due to the polar nature of the phenolic hydroxyl group, derivatization is often employed to enhance volatility and improve chromatographic performance.[2][3] This protocol outlines procedures for sample preparation, derivatization, GC-MS analysis, and data interpretation.

Experimental Protocols

This section details the necessary steps for sample preparation and analysis. Two primary sample preparation techniques are presented: Liquid-Liquid Extraction (LLE) and Solid-Phase Microextraction (SPME).

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol is suitable for aqueous samples such as wastewater or biological fluids.

  • Materials:

    • Sample containing this compound

    • Dichloromethane (B109758) (DCM), GC-grade

    • Hydrochloric acid (HCl), concentrated

    • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

    • Separatory funnel

    • Glass vials with PTFE-lined septa

    • Pipettes

    • Vortex mixer

    • Nitrogen evaporator

  • Procedure:

    • Transfer a known volume (e.g., 50 mL) of the aqueous sample to a separatory funnel.

    • Acidify the sample to a pH < 3 by adding a few drops of concentrated HCl. This ensures the phenol (B47542) is in its protonated form, facilitating extraction into an organic solvent.

    • Add 25 mL of dichloromethane to the separatory funnel.

    • Stopper the funnel and shake vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate. The organic layer (DCM) will be at the bottom.

    • Drain the lower organic layer into a clean flask.

    • Repeat the extraction of the aqueous phase two more times with 15 mL portions of DCM.

    • Combine the three organic extracts.

    • Dry the combined extract by passing it through a column containing anhydrous sodium sulfate or by adding a small amount of anhydrous sodium sulfate directly to the flask and swirling.

    • Transfer the dried extract to a clean vial and evaporate to a smaller volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. Sample Preparation: Solid-Phase Microextraction (SPME)

SPME is a solvent-free extraction technique suitable for volatile and semi-volatile compounds in liquid or gaseous samples.[4]

  • Materials:

    • SPME fiber assembly with a suitable coating (e.g., Polydimethylsiloxane - PDMS)

    • SPME vials with septa

    • Heating and stirring module

    • Sodium chloride (NaCl)

  • Procedure:

    • Place a known volume of the sample (e.g., 10 mL) into an SPME vial.

    • Add NaCl (e.g., 1 g) to the sample to increase the ionic strength and promote the partitioning of the analyte into the headspace.

    • Acidify the sample to pH 4.0.[4]

    • Seal the vial and place it in the heating module at a controlled temperature (e.g., 60°C).

    • Expose the SPME fiber to the headspace above the sample for a defined period (e.g., 30 minutes) with gentle agitation.

    • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

3. Derivatization

To improve the volatility and thermal stability of this compound, a derivatization step is recommended. Silylation is a common and effective method.[2]

  • Materials:

    • Dried sample extract from LLE or a standard solution

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (B92270) or another suitable solvent

    • Heating block or oven

  • Procedure:

    • Ensure the sample extract is completely dry.

    • Add 100 µL of pyridine to dissolve the residue.

    • Add 100 µL of BSTFA + 1% TMCS to the vial.[2]

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 70°C for 60 minutes.[2]

    • Cool the vial to room temperature before GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be adapted for the analysis of derivatized this compound.

Instrumentation: A gas chromatograph equipped with a mass selective detector.

Parameter Value
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane)
Injector Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 80°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Quadrupole Temp. 150°C
Ionization Energy 70 eV
Acquisition Mode Full Scan (m/z 50-500) for initial identification and Selected Ion Monitoring (SIM) for quantification

Data Presentation: Quantitative Data Summary

For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound that have undergone the same sample preparation and derivatization process. The molecular weight of this compound is 167.16 g/mol .[5] The mass-to-charge ratios (m/z) for the molecular ion and characteristic fragment ions of the derivatized compound should be determined from the mass spectrum of a pure standard.

Predicted Mass Spectrometry Fragmentation for this compound:

Table 1: Example Method Validation Parameters for Nitrophenol Analysis by GC-MS

Parameter Typical Value
Linearity Range 1 - 100 µg/L
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.1 - 0.5 µg/L
Limit of Quantification (LOQ) 0.3 - 1.5 µg/L
Precision (%RSD) < 15%
Recovery (%) 85 - 115%

Note: These values are illustrative and should be determined experimentally for the specific matrix and instrumentation used.

Mandatory Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Aqueous Sample Acidification Acidify to pH < 3 Sample->Acidification LLE Liquid-Liquid Extraction (Dichloromethane) Acidification->LLE Method 1 SPME Solid-Phase Microextraction Acidification->SPME Method 2 Drying Dry Extract LLE->Drying GCMS GC-MS Analysis SPME->GCMS Thermal Desorption Concentration Concentrate Extract Drying->Concentration Derivatization Silylation with BSTFA Concentration->Derivatization Derivatization->GCMS Data Data Acquisition (Full Scan / SIM) GCMS->Data Quant Quantification Data->Quant

Caption: Experimental workflow for the GC-MS analysis of this compound.

logical_relationship Analyte This compound in Sample Extraction Extraction Analyte->Extraction Isolation Derivatization Derivatization (Silylation) Extraction->Derivatization Increased Volatility Separation GC Separation Derivatization->Separation Chromatographic Resolution Detection MS Detection Separation->Detection Ionization & Fragmentation Identification Identification (Mass Spectrum) Detection->Identification Quantification Quantification (Calibration Curve) Detection->Quantification

Caption: Logical relationships in the identification and quantification process.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Yield for 2-Ethyl-4-nitrophenol Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist in optimizing the synthesis of 2-Ethyl-4-nitrophenol. The information is presented in a clear question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method for synthesizing this compound is through the electrophilic nitration of 4-ethylphenol (B45693). This reaction typically involves treating 4-ethylphenol with a nitrating agent, such as a mixture of nitric acid and sulfuric acid, to introduce a nitro group (-NO2) onto the aromatic ring. The hydroxyl (-OH) and ethyl (-CH2CH3) groups on the phenol (B47542) ring direct the incoming nitro group primarily to the ortho and para positions.

Q2: How can I favor the formation of the desired 4-nitro isomer over the 2-nitro isomer?

A2: Achieving high regioselectivity for the para-isomer (this compound) is a common objective. Several strategies can be employed to influence the ortho/para product ratio:

  • Steric Hindrance: The ethyl group at position 4 provides some steric hindrance, which can naturally favor nitration at the less hindered para-position (relative to the hydroxyl group).

  • Reaction Temperature: Lowering the reaction temperature can sometimes favor the formation of the para-isomer.

  • Choice of Nitrating Agent: Using milder or bulkier nitrating agents can increase the preference for para-substitution.

  • Catalysts: The use of solid acid catalysts, such as zeolites or silica-supported sulfuric acid, has been shown to enhance para-selectivity in the nitration of phenols. For instance, using Strontium Nitrate in the presence of H2SO4-Silica has been reported to yield a high percentage of the para-nitro product.[1]

Q3: What are the potential side reactions during the nitration of 4-ethylphenol?

A3: Besides the formation of the ortho-isomer (4-Ethyl-2-nitrophenol), several other side reactions can occur, leading to impurities and reduced yield of the desired product:

  • Oxidation: Phenols are susceptible to oxidation by nitric acid, which can lead to the formation of tarry by-products and benzoquinones.[2] This is often indicated by a darkening of the reaction mixture.

  • Polynitration: The activating nature of the hydroxyl group can make the phenol ring susceptible to over-nitration, resulting in the formation of dinitro or trinitro derivatives.[2]

  • Nitrosation: Under certain conditions, especially when using nitrous acid, nitrosation can occur, leading to the formation of nitrosophenols. These can sometimes be oxidized to the corresponding nitrophenols.[2]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Oxidation of 4-ethylphenol: Aggressive reaction conditions (high temperature, concentrated nitric acid) can degrade the starting material.- Maintain a low reaction temperature (e.g., 0-10 °C) using an ice bath. - Add the nitrating agent slowly and with vigorous stirring to ensure efficient heat dissipation. - Consider using a milder nitrating agent or a heterogeneous catalyst system.[1][2]
2. Formation of ortho-isomer: The reaction conditions may favor the formation of 4-Ethyl-2-nitrophenol.- Adjust reaction parameters to favor para-substitution (see FAQ 2). - Employ purification techniques like column chromatography to separate the isomers.
3. Incomplete reaction: Insufficient reaction time or inadequate mixing.- Monitor the reaction progress using Thin Layer Chromatography (TLC). - Ensure efficient stirring throughout the reaction. - Consider a modest increase in reaction time if starting material is still present.
Formation of Dark, Tarry Byproducts Oxidation of the phenol ring: This is a common side reaction in phenol nitration.[2]- Lower the reaction temperature significantly. - Use more dilute nitric acid. - Employ a protective group strategy for the hydroxyl group, though this adds extra steps to the synthesis.
Presence of Multiple Nitro Products (Di- or Tri-nitration) Over-nitration due to the highly activated ring: The electron-donating hydroxyl and ethyl groups make the ring very reactive.[2]- Carefully control the stoichiometry of the nitrating agent (use of a slight excess is common, but large excesses should be avoided). - Maintain a low reaction temperature. - Consider using a less reactive nitrating system.
Difficulty in Isolating the Product Product is an oil or is soluble in the work-up solution: This can make precipitation and filtration challenging.- If the product does not precipitate upon pouring the reaction mixture into ice water, perform an extraction with a suitable organic solvent (e.g., diethyl ether, ethyl acetate). - Wash the organic extracts with water and brine, then dry over an anhydrous salt (e.g., Na2SO4 or MgSO4) before evaporating the solvent.

Data Presentation

The following table summarizes the yield of nitrated products from 2-ethylphenol (B104991) using a specific catalytic system. This data can serve as a benchmark for optimizing your reaction conditions.

SubstrateNitrating SystemTime (min)ortho-Nitro Product Yield (%)para-Nitro Product Yield (%)
2-EthylphenolSr(NO3)2 / H2SO4-Silica352070

Table adapted from a study on regioselective nitration of phenols.[1]

Experimental Protocols

Protocol: Nitration of 4-Ethylphenol (General Procedure)

Materials:

  • 4-Ethylphenol

  • Concentrated Sulfuric Acid (98%)

  • Concentrated Nitric Acid (70%)

  • Dichloromethane (B109758) (or other suitable solvent)

  • Ice

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate (B86663) or Sodium Sulfate

  • Standard laboratory glassware and safety equipment

Procedure:

  • Dissolution and Cooling: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-ethylphenol in a suitable solvent like dichloromethane. Cool the flask in an ice-water bath to 0-5 °C.

  • Acid Addition: Slowly add concentrated sulfuric acid dropwise to the stirred solution, ensuring the temperature remains below 10 °C.

  • Preparation of Nitrating Mixture: In a separate flask, carefully prepare the nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, pre-cooled in an ice bath.

  • Nitration: Add the cold nitrating mixture dropwise to the solution of 4-ethylphenol over a period of 30-60 minutes, maintaining the reaction temperature between 0-5 °C.

  • Reaction Monitoring: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice with vigorous stirring.

  • Work-up:

    • If a solid precipitate forms, collect it by vacuum filtration and wash with cold water until the filtrate is neutral.

    • If no solid forms, transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or another suitable organic solvent.

    • Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The crude product, which will likely be a mixture of ortho and para isomers, can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Reaction Pathway for the Synthesis of this compound

Reaction_Pathway 4-Ethylphenol 4-Ethylphenol Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution 4-Ethylphenol->Electrophilic Aromatic Substitution Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Electrophilic Aromatic Substitution This compound (para-product) This compound (para-product) Electrophilic Aromatic Substitution->this compound (para-product) 4-Ethyl-2-nitrophenol (ortho-product) 4-Ethyl-2-nitrophenol (ortho-product) Electrophilic Aromatic Substitution->4-Ethyl-2-nitrophenol (ortho-product)

Caption: Synthesis of this compound via electrophilic aromatic substitution.

Experimental Workflow for this compound Synthesis

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Dissolve 4-Ethylphenol Dissolve 4-Ethylphenol Cool to 0-5°C Cool to 0-5°C Dissolve 4-Ethylphenol->Cool to 0-5°C Add H2SO4 Add H2SO4 Cool to 0-5°C->Add H2SO4 Add Nitrating Mixture Add Nitrating Mixture Add H2SO4->Add Nitrating Mixture Stir for 1-2h Stir for 1-2h Add Nitrating Mixture->Stir for 1-2h Quench on Ice Quench on Ice Stir for 1-2h->Quench on Ice Extraction with Organic Solvent Extraction with Organic Solvent Quench on Ice->Extraction with Organic Solvent Neutralize with NaHCO3 Neutralize with NaHCO3 Extraction with Organic Solvent->Neutralize with NaHCO3 Dry with Anhydrous Salt Dry with Anhydrous Salt Neutralize with NaHCO3->Dry with Anhydrous Salt Evaporate Solvent Evaporate Solvent Dry with Anhydrous Salt->Evaporate Solvent Column Chromatography Column Chromatography Evaporate Solvent->Column Chromatography Characterization (NMR, MS) Characterization (NMR, MS) Column Chromatography->Characterization (NMR, MS)

Caption: General experimental workflow for the synthesis and purification.

Troubleshooting Logic for Low Yield

Troubleshooting_Logic Low Yield Low Yield Check for Oxidation (Dark Color) Check for Oxidation (Dark Color) Low Yield->Check for Oxidation (Dark Color) Analyze Isomer Ratio (TLC/NMR) Analyze Isomer Ratio (TLC/NMR) Check for Oxidation (Dark Color)->Analyze Isomer Ratio (TLC/NMR) No Lower Temperature/Use Milder Reagent Lower Temperature/Use Milder Reagent Check for Oxidation (Dark Color)->Lower Temperature/Use Milder Reagent Yes Check for Unreacted Starting Material (TLC) Check for Unreacted Starting Material (TLC) Analyze Isomer Ratio (TLC/NMR)->Check for Unreacted Starting Material (TLC) Low ortho-isomer Optimize for para-Selectivity Optimize for para-Selectivity Analyze Isomer Ratio (TLC/NMR)->Optimize for para-Selectivity High ortho-isomer Increase Reaction Time/Improve Mixing Increase Reaction Time/Improve Mixing Check for Unreacted Starting Material (TLC)->Increase Reaction Time/Improve Mixing Yes

Caption: A logical approach to troubleshooting low reaction yield.

References

troubleshooting common issues in nitration reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during nitration reactions.

Troubleshooting Guide

This guide addresses specific problems that may arise during nitration experiments, providing potential causes and recommended solutions in a direct question-and-answer format.

Question 1: Why is the yield of my desired mononitrated product low?

Answer: A low yield can stem from several factors, including incomplete reaction, loss of product during the work-up and purification stages, or the formation of significant side products.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Incomplete Reaction Monitor the reaction's progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[1][2] If the reaction is stalled, consider extending the reaction time or slightly increasing the temperature, but be cautious of promoting side reactions.
Suboptimal Temperature Ensure the reaction is maintained at the optimal temperature for your specific substrate. Temperatures that are too low can lead to an incomplete reaction. For benzene (B151609), this is typically below 50-60°C, while more activated substrates like toluene (B28343) require lower temperatures (e.g., 30°C).[3][4]
Loss During Work-up When quenching the reaction in water, ensure the precipitation is complete by using a sufficient volume of ice-cold water. During extraction, perform multiple extractions with the organic solvent to ensure all product is recovered from the aqueous layer.[5]
Inefficient Purification For solid products, select an appropriate recrystallization solvent to minimize product loss in the mother liquor. Washing the crude product with cold water to remove residual acid before recrystallization can improve purity and yield.[6] For liquid products, ensure efficient separation during distillation.

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Caption: Logical workflow for troubleshooting low product yield.

Question 2: How can I prevent the formation of di- and poly-nitrated byproducts?

Answer: The formation of multiple nitro groups on an aromatic ring is a common issue, particularly with activated substrates. Controlling the reaction conditions is key to achieving mononitration.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Excessive Reaction Temperature High temperatures significantly increase the rate of reaction and can provide the energy needed to overcome the deactivating effect of the first nitro group, leading to polynitration.[7] Maintain strict temperature control using an ice or cooling bath. For highly reactive substrates like phenol (B47542), temperatures should be kept very low.[8]
Excess of Nitrating Agent Using a large excess of the nitrating mixture (HNO₃/H₂SO₄) increases the concentration of the nitronium electrophile, driving the reaction towards multiple substitutions.[9] Use a stoichiometric amount or only a small excess of the nitrating agent relative to the aromatic substrate.[10]
Highly Activating Substrate Substrates with strong electron-donating groups (e.g., -OH, -NH₂) are highly susceptible to polynitration. For amines like aniline, it is common practice to first protect the activating group by converting it to a less-activating amide (e.g., acetanilide) before nitration.[11][12] The protecting group can be removed by hydrolysis after the nitration step.

Question 3: My reaction produced an incorrect isomer. How can I control regioselectivity?

Answer: Regioselectivity in electrophilic aromatic substitution is primarily dictated by the electronic properties of the substituent already on the ring. However, reaction conditions can also play a role.

Potential Causes & Recommended Solutions

Potential CauseRecommended Solution
Inherent Directing Effects Understand the directing effect of your starting material's substituent. Electron-donating groups (e.g., -CH₃, -OCH₃) are ortho-, para-directing, while electron-withdrawing groups (e.g., -NO₂, -COOH) are meta-directing.[13][14] The reaction will naturally favor the electronically preferred positions.
Steric Hindrance Bulky substituents on the ring or the use of bulky reagents can disfavor substitution at the ortho position, leading to a higher proportion of the para-isomer.
Reaction Conditions While electronic effects are dominant, the choice of nitrating agent and catalyst can sometimes influence the isomer ratio. For certain applications, specialized catalysts like zeolites have been shown to enhance para-selectivity by leveraging shape-selective catalysis within their pores.[7][15]

Frequently Asked Questions (FAQs)

Q1: What is the role of concentrated sulfuric acid in a nitration reaction? A1: Concentrated sulfuric acid acts as a catalyst. It protonates nitric acid, which facilitates the loss of a water molecule to generate the highly reactive electrophile, the nitronium ion (NO₂⁺). This is the species that attacks the aromatic ring.[13][16][17]

Q2: What are the most critical safety precautions for nitration reactions? A2: Nitration reactions are highly exothermic and can pose a risk of thermal runaway.[18][19] Nitric and sulfuric acids are extremely corrosive.[20][21] Always:

  • Conduct the reaction in a chemical fume hood.[20]

  • Wear appropriate Personal Protective Equipment (PPE), including acid-resistant gloves, safety goggles, a face shield, and a lab coat.[20][21]

  • Add reagents slowly and maintain vigilant temperature control with a cooling bath.[6]

  • Have an emergency plan and access to spill containment kits and safety showers/eyewash stations.[20]

Q3: How can I monitor the progress of my nitration reaction? A3: Thin Layer Chromatography (TLC) is a simple and effective method for monitoring the reaction.[22] By spotting the starting material, a co-spot (starting material and reaction mixture), and the reaction mixture on a TLC plate, you can visualize the consumption of the starting material and the appearance of the product spot(s).[1][23] Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more detailed analysis.[24]

Q4: My product is an oil and did not precipitate when I quenched the reaction in water. What should I do? A4: If the nitroaromatic product is a liquid or oil, it will not precipitate. In this case, after quenching, you must perform a liquid-liquid extraction.[5] Typically, an organic solvent like dichloromethane (B109758) or diethyl ether is used to extract the product from the aqueous acid mixture. The organic layer is then separated, washed with a dilute base (e.g., sodium bicarbonate solution) to neutralize residual acid, washed with water, and dried over an anhydrous salt (e.g., Na₂SO₄) before the solvent is removed.[5][25] The crude oil is then purified, usually by distillation.

Experimental Protocols

Protocol 1: Nitration of Benzene to Nitrobenzene (B124822)

This protocol describes a standard procedure for the laboratory-scale synthesis of nitrobenzene.

Materials:

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Benzene

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Calcium Chloride (CaCl₂) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, dropping funnel, separatory funnel

  • Ice bath, heating mantle

Procedure:

  • In a round-bottom flask, carefully add 25 mL of concentrated sulfuric acid.

  • Cool the flask in an ice bath. Slowly add 21 mL of concentrated nitric acid to the sulfuric acid with constant swirling. Keep the mixture cool. This is your nitrating mixture.

  • In a separate flask, measure 17.5 mL of benzene.

  • Slowly add the benzene dropwise to the stirred nitrating mixture using a dropping funnel. Vigorously control the temperature, ensuring it does not exceed 55°C.[14] Use the ice bath to cool the flask as needed.

  • After the addition is complete, attach a condenser and heat the mixture to 60°C for 40-45 minutes with occasional shaking to ensure complete reaction.[14][26]

  • Allow the mixture to cool to room temperature.

  • Work-up: Carefully pour the reaction mixture into a beaker containing 150 mL of cold water/crushed ice.

  • Transfer the mixture to a separatory funnel. The denser nitrobenzene will form the lower layer. Separate and collect the lower organic layer.[26]

  • Wash the organic layer by adding 50 mL of water, shaking, and separating the layers. Repeat this wash one more time.

  • Wash the organic layer with 50 mL of 5% sodium bicarbonate solution to neutralize any remaining acid. Check the aqueous layer with pH paper to ensure it is neutral or basic. Separate the organic layer.[14]

  • Dry the nitrobenzene layer over an anhydrous drying agent like calcium chloride.

  • Filter to remove the drying agent. The product can be further purified by simple distillation, collecting the fraction at 206-211°C.[14]

Protocol 2: TLC Analysis of a Nitration Reaction

Materials:

  • TLC plate (silica gel)

  • Developing chamber with lid

  • Eluent (e.g., a mixture of hexanes and ethyl acetate)

  • Capillary spotters

  • UV lamp for visualization

Procedure:

  • Prepare a developing chamber by adding a small amount of the chosen eluent and a piece of filter paper. Close the lid and allow the atmosphere to saturate.

  • On a TLC plate, lightly draw a baseline in pencil about 1 cm from the bottom.

  • Prepare dilute solutions of your starting material (SM) and the reaction mixture (RM) in a volatile solvent.

  • On the baseline, make three separate spots: one for the SM, one for the RM, and a "co-spot" where you spot both SM and RM on top of each other.

  • Carefully place the TLC plate in the developing chamber, ensuring the baseline is above the eluent level. Close the lid.

  • Allow the eluent to travel up the plate until it is about 1 cm from the top.

  • Remove the plate, immediately mark the solvent front with a pencil, and allow it to dry.

  • Visualize the spots under a UV lamp and circle them with a pencil.[23] The disappearance of the SM spot in the RM lane indicates the reaction is progressing. The formation of new spots corresponds to the product(s).[1][27]

Visualizations

Nitration_Mechanism cluster_0 Step 1: Formation of Nitronium Ion (Electrophile) cluster_1 Step 2: Electrophilic Attack & Re-aromatization HNO3 HNO₃ protonated_HNO3 Protonated HNO₃ HNO3->protonated_HNO3 H2SO4 H₂SO₄ H2SO4->HNO3 Protonates HSO4_ion HSO₄⁻ NO2_ion NO₂⁺ (Nitronium Ion) protonated_HNO3->NO2_ion Loses water H2O H₂O protonated_HNO3->H2O Benzene Benzene Ring NO2_ion->Benzene H_ion H⁺ HSO4_ion->H_ion Removes proton Sigma_complex Sigma Complex (Carbocation Intermediate) Benzene->Sigma_complex Attacks Nitrobenzene Nitrobenzene Sigma_complex->Nitrobenzene Loses H⁺ Sigma_complex->H_ion

Caption: Mechanism of Electrophilic Aromatic Substitution for Nitration.

Workup_Flowchart start Reaction Mixture (Product + Acids) quench Quench in Ice/Water start->quench check_precipitate Solid Precipitates? quench->check_precipitate filter Vacuum Filtration check_precipitate->filter Yes extract Liquid-Liquid Extraction (e.g., with DCM) check_precipitate->extract No (Oily Product) wash_solid Wash Solid with Cold Water filter->wash_solid crude_solid Crude Solid Product wash_solid->crude_solid recrystallize Recrystallization crude_solid->recrystallize pure_product Pure Product recrystallize->pure_product separate Separate Organic Layer extract->separate wash_base Wash with NaHCO₃(aq) separate->wash_base wash_water Wash with Water wash_base->wash_water dry Dry over Na₂SO₄ wash_water->dry evaporate Evaporate Solvent dry->evaporate distill Distillation evaporate->distill distill->pure_product

Caption: General experimental workflow for nitration reaction work-up.

References

Technical Support Center: Recrystallization of 2-Ethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the recrystallization of 2-Ethyl-4-nitrophenol.

Troubleshooting Guide

This guide addresses specific issues that may arise during the recrystallization of this compound, offering potential causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting Steps
"Oiling Out" (Product separates as an oil instead of crystals)1. The boiling point of the solvent is higher than the melting point of the compound. 2. The solution is too concentrated (supersaturated). 3. High levels of impurities are present, depressing the melting point. 4. Cooling the solution too rapidly.1. Select a solvent with a lower boiling point. 2. Add a small amount of hot solvent to the mixture until the oil redissolves, then allow for slower cooling. 3. Consider pre-purification by column chromatography to remove significant impurities. 4. Allow the solution to cool to room temperature slowly before placing it in an ice bath. Seeding with a pure crystal can also help induce crystallization.[1]
No Crystal Formation 1. The solution is too dilute. 2. The compound is highly soluble in the solvent at low temperatures. 3. Insufficient cooling.1. Evaporate some of the solvent to increase the concentration. 2. If crystals do not form at room temperature, cool the flask in an ice bath. 3. Scratch the inside of the flask with a glass rod to create nucleation sites. 4. Introduce a seed crystal of pure this compound.
Low Crystal Yield 1. Using an excessive amount of solvent. 2. Premature crystallization during hot filtration. 3. Crystals lost during transfer or washing. 4. The compound has significant solubility in the cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the crude product. 2. Preheat the filtration apparatus (funnel, filter paper, and receiving flask) and add a small excess of hot solvent before filtering. 3. Ensure all crystals are transferred and wash with a minimal amount of ice-cold solvent. 4. Cool the solution thoroughly in an ice bath to maximize precipitation. The mother liquor can be concentrated to obtain a second crop of crystals.
Colored Crystals 1. Presence of colored impurities. 2. Co-crystallization of impurities.1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. If charcoal treatment is ineffective, a different recrystallization solvent or pre-purification by column chromatography may be necessary.
Poor Crystal Quality (e.g., fine powder, needles)1. Cooling the solution too quickly. 2. Agitating the solution during cooling.1. Allow the solution to cool slowly and undisturbed to promote the formation of larger, purer crystals. 2. Avoid scratching the flask or agitating the solution until it has reached room temperature.

Frequently Asked Questions (FAQs)

Q1: What are the ideal properties of a recrystallization solvent for this compound?

An ideal solvent for the recrystallization of this compound should exhibit the following characteristics:[2]

  • High solubility at elevated temperatures: The compound should be very soluble in the boiling solvent.

  • Low solubility at low temperatures: The compound should be sparingly soluble or insoluble in the cold solvent to maximize crystal recovery.

  • Inertness: The solvent should not react with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Appropriate boiling point: The solvent's boiling point should ideally be below the melting point of this compound to prevent oiling out.

Q2: Which solvents are commonly used for the recrystallization of nitrophenols?

For nitrophenols, polar solvents or mixtures of solvents with varying polarities are often effective.[1] Common choices include:

  • Ethanol

  • Methanol

  • Ethanol/Water mixtures

  • Acetone/Water mixtures

  • Toluene

  • Hexane/Ethyl Acetate mixtures (often used for less polar nitrophenols)[1]

It is crucial to perform small-scale solubility tests to determine the optimal solvent or solvent system for your specific sample of this compound.

Q3: What are the likely impurities in a sample of this compound?

The synthesis of this compound typically involves the nitration of 2-ethylphenol. Potential impurities may include:

  • Isomeric byproducts: Such as 2-ethyl-6-nitrophenol (B8463664) and dinitrated products like 4-ethyl-2,6-dinitrophenol.

  • Unreacted starting material: Residual 2-ethylphenol.

  • Oxidation products and other side-reaction products.

The presence of these impurities can significantly affect the recrystallization process.

Q4: How can I determine the purity of my recrystallized this compound?

Several analytical techniques can be used to assess the purity of your product:

  • Melting Point Analysis: A sharp melting point close to the literature value indicates high purity. Impurities will typically broaden and depress the melting point range.

  • Thin-Layer Chromatography (TLC): A single spot on a TLC plate developed with an appropriate solvent system suggests a high degree of purity.

  • Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) can confirm the structure and identify any remaining impurities.

Data Presentation

Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₈H₉NO₃
Molecular Weight 167.16 g/mol [3]
Appearance Typically a solid at room temperature.
Melting Point Not definitively found in the search results, but related nitrophenols have melting points ranging from 45°C to over 100°C. Estimating a melting point is crucial for selecting a solvent to avoid oiling out.
Qualitative Solubility of this compound
SolventSolubilityNotes
Water Sparingly soluble to insoluble in cold water; solubility increases with temperature.The hydrophobic ethyl group reduces water solubility compared to 4-nitrophenol.
Ethanol SolubleA good candidate for recrystallization, potentially in a mixture with water.
Methanol SolubleSimilar to ethanol, can be a suitable recrystallization solvent.
Acetone SolubleMay be too good of a solvent, leading to poor recovery unless used in a mixed solvent system.
Toluene Moderately solubleCan be a good choice, especially for removing more polar impurities.
Hexane Sparingly soluble to insolubleLikely a good anti-solvent to use in combination with a more polar solvent.

Experimental Protocols

General Protocol for the Recrystallization of this compound

This protocol provides a general guideline. The choice of solvent and specific volumes should be optimized based on preliminary solubility tests.

  • Solvent Selection:

    • Place a small amount (e.g., 20-30 mg) of the crude this compound into several test tubes.

    • Add a small amount (e.g., 0.5 mL) of a different potential solvent to each test tube at room temperature. Observe the solubility.

    • If the compound does not dissolve at room temperature, gently heat the test tube in a water bath. An ideal solvent will dissolve the compound when hot but not when cold.

    • Allow the hot solutions to cool to room temperature and then in an ice bath to observe crystal formation.

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent in small portions while heating the flask on a hot plate with stirring.

    • Continue adding the hot solvent until the solid just dissolves. Avoid adding a large excess of solvent.

  • Decolorization (if necessary):

    • If the solution is colored due to impurities, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated charcoal (a spatula tip) to the solution.

    • Reheat the solution to boiling for a few minutes.

  • Hot Gravity Filtration:

    • If there are insoluble impurities or activated charcoal present, perform a hot gravity filtration.

    • Preheat a funnel and a receiving flask. Use fluted filter paper to increase the filtration speed.

    • Pour the hot solution through the filter paper quickly to prevent premature crystallization.

  • Crystallization:

    • Cover the receiving flask with a watch glass and allow the filtrate to cool slowly to room temperature.

    • Once the solution has reached room temperature, place the flask in an ice bath for at least 15-20 minutes to maximize crystal formation.

  • Isolation and Drying of Crystals:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

    • Allow the crystals to air dry on the filter paper by drawing air through the funnel.

    • For final drying, transfer the crystals to a watch glass or place them in a desiccator.

Visualizations

Recrystallization_Troubleshooting_Workflow start Start Recrystallization dissolve Dissolve Crude Product in Hot Solvent start->dissolve cool Cool Solution dissolve->cool oiling_out Oiling Out? cool->oiling_out crystals_form Crystals Form? no_crystals No Crystals Form crystals_form->no_crystals No collect_crystals Collect and Dry Crystals crystals_form->collect_crystals Yes oiling_out->crystals_form No oil_formed Oil Forms oiling_out->oil_formed Yes troubleshoot_no_crystals Troubleshoot: - Concentrate solution - Scratch flask - Add seed crystal no_crystals->troubleshoot_no_crystals troubleshoot_oiling_out Troubleshoot: - Reheat and add more solvent - Use lower boiling point solvent - Cool slower oil_formed->troubleshoot_oiling_out end Pure Product collect_crystals->end troubleshoot_no_crystals->cool troubleshoot_oiling_out->dissolve

Caption: Troubleshooting workflow for the recrystallization of this compound.

Caption: Logical relationships between common recrystallization problems and their solutions.

References

minimizing side product formation in 2-Ethyl-4-nitrophenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Ethyl-4-nitrophenol

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of this compound. The focus is on minimizing the formation of common side products to improve yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the primary reaction for synthesizing this compound?

A1: The synthesis is achieved through the electrophilic aromatic substitution (nitration) of 4-ethylphenol (B45693). The hydroxyl (-OH) and ethyl (-CH2CH3) groups on the phenol (B47542) ring direct the incoming electrophile, the nitronium ion (NO₂⁺), primarily to the positions ortho to the strongly activating hydroxyl group.[1][2] Due to steric hindrance from the adjacent ethyl group, substitution is favored at the C2 position, yielding this compound.

Q2: What are the most common side products in this synthesis?

A2: The primary side reactions and resulting products include:

  • Oxidation: The phenol ring is highly susceptible to oxidation by nitric acid, which can lead to the formation of colored, tarry byproducts and benzoquinones.[3][4]

  • Polysubstitution: The activated ring is prone to over-nitration, especially under harsh conditions (e.g., concentrated nitric acid, high temperatures), leading to dinitrated products like 4-ethyl-2,6-dinitrophenol.[3][5][6]

  • Isomer Formation: While the 2-nitro isomer is the major product, small amounts of other isomers, such as 4-ethyl-3-nitrophenol, may form depending on the reaction conditions.

Q3: Why is temperature control so critical during the nitration of 4-ethylphenol?

A3: The nitration of phenols is a highly exothermic reaction. Maintaining a low temperature, typically between 0-10°C using an ice bath, is crucial for several reasons:

  • It minimizes the rate of oxidation of the phenol ring by nitric acid.[7]

  • It helps prevent polysubstitution by controlling the reaction rate.[2]

  • It can influence the regioselectivity of the reaction.[7]

Q4: How can I separate the desired this compound from side products?

A4:

  • Steam Distillation: The primary product, this compound, can form an intramolecular hydrogen bond, making it more volatile than other isomers and dinitrated products. Steam distillation is an effective method for separating this volatile ortho-isomer from non-volatile byproducts.[2][3]

  • Column Chromatography: For a more precise separation of isomers and removal of impurities, column chromatography is highly effective. The components are separated based on their differing polarities.[4][5]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Ineffective nitrating agent generation. 2. Reaction temperature is too low, slowing the reaction rate excessively. 3. Insufficient reaction time.1. Ensure the proper ratio of nitric and sulfuric acid if using a mixed acid system. For milder systems (e.g., NaNO₃/H₂SO₄), ensure the acid is sufficient to generate the nitronium ion. 2. Maintain the recommended temperature range (e.g., 0-10°C). Allow the reaction to warm slightly towards the end if necessary, while monitoring for side reactions. 3. Monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Excessive Formation of Dark, Tarry Byproducts (Oxidation) 1. Reaction temperature is too high. 2. Nitric acid concentration is too high. 3. Rapid addition of the nitrating agent.1. Maintain strict temperature control using an ice bath throughout the addition of the nitrating agent.[7] 2. Use dilute nitric acid to reduce its oxidizing potential.[2][8] 3. Add the nitrating agent slowly and dropwise to the phenol solution to manage the exothermic reaction.[7]
High Levels of Dinitrated Side Products 1. Use of concentrated nitric acid. 2. High reaction temperature. 3. Prolonged reaction time after the starting material is consumed.1. Switch to a milder nitrating system or use dilute nitric acid.[5] 2. Perform the reaction at a lower temperature.[6] 3. Monitor the reaction with TLC and quench it once the 4-ethylphenol has been consumed.
Poor Regioselectivity (Unwanted Isomers) 1. Reaction conditions favoring alternative isomers. 2. Use of a non-selective nitrating agent.1. Adjust the reaction temperature; lower temperatures often favor the kinetically controlled ortho product.[7] 2. Consider alternative, milder nitrating agents that can offer higher regioselectivity, such as metal nitrates with a catalyst.[9][10]

Data Presentation: Comparison of Nitrating Systems for Phenols

The choice of nitrating agent significantly impacts yield and selectivity. The following table summarizes outcomes for various systems, which can be extrapolated for the synthesis of this compound.

Nitrating SystemTypical ConditionsKey AdvantagesPotential DrawbacksReference(s)
Dilute HNO₃ Low temperature (0-10°C)Simple, readily available reagents.Risk of oxidation and dinitration if not controlled.[2][11]
NaNO₃ / H₂SO₄ Room temperature, heterogeneousMilder conditions, reduced oxidation.Can be slower, requires efficient stirring.[12]
NH₄NO₃ / KHSO₄ Reflux in CH₃CNHigh regioselectivity for ortho-nitration, good yields.Requires higher temperature and specific solvent.[9]
Metal Nitrates (e.g., Fe(NO₃)₃) Varies (e.g., reflux in ethanol)Can offer high selectivity and milder conditions.Catalyst may need to be removed from the product.[13]
NaNO₂ / TBAD Reflux in CH₂Cl₂Neutral, aprotic conditions; avoids strong acids.Requires specialized reagents (TBAD), longer reaction times.[14]

TBAD: Tetrabutylammonium dichromate

Detailed Experimental Protocol

This protocol is designed to favor the formation of this compound while minimizing oxidation and polysubstitution.

Materials:

  • 4-ethylphenol

  • Nitric Acid (70%)

  • Sulfuric Acid (98%)

  • Dichloromethane (B109758) (DCM)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Magnesium Sulfate

  • Deionized Water

  • Ice

Procedure:

  • Preparation: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 12.2 g (0.1 mol) of 4-ethylphenol in 50 mL of dichloromethane.

  • Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C with efficient stirring.

  • Nitrating Mixture Preparation: In a separate beaker, slowly add 8.0 mL of concentrated nitric acid to 8.0 mL of concentrated sulfuric acid while cooling in an ice bath. Caution: This is a highly exothermic process.

  • Addition: Transfer the cold nitrating mixture to the dropping funnel. Add the mixture dropwise to the stirred 4-ethylphenol solution over a period of 45-60 minutes. Ensure the internal temperature of the reaction mixture does not rise above 5°C.

  • Reaction: After the addition is complete, continue to stir the mixture in the ice bath for an additional 2 hours. Monitor the reaction's progress by TLC.

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 50 mL of cold water, twice with 50 mL of saturated sodium bicarbonate solution (to remove acidic byproducts), and finally with 50 mL of brine.

  • Drying and Evaporation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the dichloromethane under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product (a yellow-orange oil or solid) can be purified by steam distillation to isolate the volatile this compound or by column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient.

Visualizations

Reaction_Pathway cluster_start Starting Materials cluster_end Products Reactant 4-Ethylphenol MainProduct This compound (Major Product) Reactant->MainProduct Desired Pathway (Low Temp, Dilute HNO₃) SideProduct1 Oxidation Products (Tars, Benzoquinones) Reactant->SideProduct1 Side Reactions (High Temp, Conc. HNO₃) SideProduct2 4-Ethyl-2,6-dinitrophenol (Dinitration) Reactant->SideProduct2 Side Reactions (High Temp, Conc. HNO₃) NitratingAgent HNO₃ / H₂SO₄ MainProduct->SideProduct2 Over-nitration SideProduct3 Other Isomers

Caption: Reaction scheme for the nitration of 4-ethylphenol.

Troubleshooting_Workflow Start Experiment Start Analysis Analyze Crude Product (TLC, NMR, etc.) Start->Analysis P1 High Impurity Levels? Analysis->P1 P2 Low Yield? P1->P2 No S1_1 Check for Tarry Residue (Oxidation) P1->S1_1 Yes S1_2 Check for Dinitration Spot (TLC) P1->S1_2 S2_1 Review Reaction Time & Temp P2->S2_1 Yes End Successful Synthesis P2->End No O1 Reduce Temperature Add Nitrating Agent Slower S1_1->O1 O2 Use Milder Nitrating Agent Reduce Reaction Time S1_2->O2 S2_2 Verify Reagent Stoichiometry S2_1->S2_2 O3 Increase Reaction Time or Temp Moderately S2_1->O3 O1->Analysis Re-run O2->Analysis Re-run O3->Analysis Re-run

Caption: Troubleshooting workflow for optimizing synthesis.

Parameter_Influence Outcome Reaction Outcome (Yield & Purity) Temp Temperature Temp->Outcome Lower T ↑ Purity Lower T ↓ Rate Conc HNO₃ Concentration Conc->Outcome Dilute ↑ Purity Conc. ↑ Rate & Side Products Time Reaction Time Time->Outcome Optimal T ↑ Yield Excess T ↑ Side Products Agent Nitrating Agent Agent->Outcome Milder Agent ↑ Purity Stronger Agent ↑ Rate

Caption: Influence of key parameters on reaction outcome.

References

Technical Support Center: Separation of Nitrophenol Isomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing and troubleshooting the separation of nitrophenol isomers (ortho-, meta-, and para-nitrophenol) by High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most common stationary phase for separating nitrophenol isomers?

A1: The most frequently used stationary phase is a reversed-phase C18 (octadecyl) column.[1][2] However, achieving baseline separation of all three isomers, especially o- and m-nitrophenol, can be challenging on a standard C18 column due to their similar hydrophobicity.

Q2: Why am I seeing poor resolution between my nitrophenol isomer peaks?

A2: Poor resolution is a common issue and can stem from several factors:

  • Inappropriate Mobile Phase Composition: The ratio of organic solvent (like acetonitrile (B52724) or methanol) to the aqueous buffer is critical. An incorrect ratio may not provide sufficient selectivity.

  • Incorrect Mobile Phase pH: Nitrophenols are acidic compounds. The pH of the mobile phase affects their degree of ionization, which significantly alters their retention.[3][4] Operating near the pKa of the analytes can lead to poor peak shape and resolution.[5]

  • Suboptimal Column Chemistry: A standard C18 column may not be selective enough. Columns with different chemistries, such as pentafluorophenyl (PFP), can offer alternative selectivities for aromatic isomers.[6][7][8][9][10]

  • Temperature Fluctuations: Inconsistent column temperature can lead to shifting retention times and affect resolution.

Q3: How does pH affect the separation of nitrophenol isomers?

A3: The pH of the mobile phase is a crucial parameter for controlling the retention and selectivity of nitrophenol isomers.[4] Nitrophenols are weak acids (pKa values are approximately 7.2 for o-, 8.4 for m-, and 7.1 for p-nitrophenol).

  • At low pH (e.g., pH 3-5): The isomers are in their neutral, protonated form. This increases their hydrophobicity and, consequently, their retention on a reversed-phase column.

  • At high pH (above their pKa): The isomers become ionized (phenolate form), making them more polar and reducing their retention time. By carefully controlling the pH with a suitable buffer (e.g., acetate (B1210297) or phosphate), you can manipulate the charge state of each isomer to optimize their separation.[1][3] For reproducible results, the mobile phase pH should be adjusted to be at least 2 units away from the analyte's pKa.

Q4: What are the advantages of using a PFP column for nitrophenol isomer separation?

A4: Pentafluorophenyl (PFP) columns provide alternative selectivity compared to traditional C18 phases.[8] They offer multiple interaction mechanisms beyond simple hydrophobic interactions, including:

  • π-π interactions [6][10]

  • Dipole-dipole interactions [6]

  • Hydrogen bonding

  • Shape selectivity [10] These additional interactions can significantly enhance the resolution of positional isomers like nitrophenols, which are often difficult to separate on C18 columns alone.[9][11]

Q5: What is a good starting point for a mobile phase?

A5: A good starting point for reversed-phase separation of nitrophenols is an isocratic mobile phase consisting of a mixture of acetonitrile (ACN) or methanol (B129727) (MeOH) and a buffered aqueous solution. For example, a mobile phase of 50 mM acetate buffer (pH 5.0) and acetonitrile in an 80:20 (v/v) ratio has been shown to be effective.[2][3] Another reported condition is 40% aqueous acetonitrile.[12] From this starting point, the organic modifier percentage and pH can be optimized to improve resolution.

Troubleshooting Guide

This guide addresses specific issues you might encounter during your experiments.

ProblemPossible Cause(s)Suggested Solution(s)
Poor Resolution / Peak Co-elution 1. Mobile phase is not optimized (incorrect organic content or pH).[3][4] 2. Inadequate column selectivity.[7][13] 3. Column temperature is not optimal or is fluctuating.1. Adjust Mobile Phase:     a. Systematically vary the percentage of the organic modifier (e.g., ACN) in 5% increments.     b. Adjust the mobile phase pH using a buffer (e.g., acetate buffer, pH 4-5) to ensure analytes are in a consistent, non-ionized state.[3] 2. Change Column:     a. If a C18 column is being used, switch to a PFP (Pentafluorophenyl) column to introduce different separation mechanisms.[9][10] 3. Control Temperature:     a. Use a column oven to maintain a stable temperature (e.g., 40-45 °C).[3]
Peak Tailing 1. Secondary interactions with active silanol (B1196071) groups on the silica (B1680970) backbone.[14][15] 2. Mobile phase pH is too close to the analyte pKa.[5] 3. Column is overloaded.1. Modify Mobile Phase:     a. Lower the mobile phase pH (e.g., to pH 3) to suppress the ionization of silanol groups.[14]     b. Ensure the buffer concentration is sufficient (10-25 mM is typical) to maintain a constant pH.[14] 2. Reduce Sample Load:     a. Dilute the sample or reduce the injection volume.
Inconsistent Retention Times 1. The column is not properly equilibrated with the mobile phase. 2. Pump issues (leaks, inconsistent flow). 3. Fluctuations in column temperature.1. Ensure Equilibration:     a. Flush the column with at least 10-20 column volumes of the mobile phase before the first injection. 2. Check System:     a. Prime the pump to remove air bubbles and check for any leaks in the system. 3. Use a Column Oven:     a. Maintain a constant and elevated temperature to ensure reproducibility.[3]
High Backpressure 1. Blockage in the system (e.g., plugged guard column or column inlet frit).[15] 2. Buffer precipitation in the mobile phase. 3. High mobile phase viscosity or flow rate.1. Isolate the Blockage:     a. Systematically remove components (guard column, then analytical column) to identify the source of the pressure. Replace the guard column or back-flush the analytical column if necessary.[15] 2. Check Mobile Phase:     a. Ensure the buffer is fully dissolved and is miscible with the organic solvent. Filter the mobile phase before use. 3. Adjust Method:     a. Reduce the flow rate or consider switching to a less viscous organic modifier if possible (ACN is less viscous than MeOH).

Data and Methodologies

Table 1: Example HPLC Method Parameters for Nitrophenol Isomer Separation
ParameterCondition 1Condition 2Condition 3
Column Chromolith RP-18e (150 mm x 4.6 mm)[3]C18 Column[1]Reversed-phase column[12]
Mobile Phase 80:20 (v/v) 50 mM Acetate Buffer:ACN[3]47:53 (v/v) 0.01 M Citrate Buffer:MeOH with 0.03 M TBAB[1]60:40 (v/v) Water:ACN[12]
pH 5.0[3]6.2[1]Not specified
Flow Rate 3.0 mL/min[3]1.0 mL/min[1]Not specified
Detection UV (at max absorbance wavelength)[3]UV at 290 nm[1]UV at 320 nm[12]
Temperature 45 °C[3]Ambient[1]Not specified
Tetrabutyl-ammonium-bromide (TBAB) is used as an ion-pairing agent.

Experimental Protocol: Isocratic Separation of Nitrophenol Isomers

This protocol provides a starting point for developing a robust separation method.

1. Materials and Reagents

  • o-nitrophenol, m-nitrophenol, p-nitrophenol standards

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Acetic acid

  • Sodium acetate

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions

  • Stock Standards (1000 mg/L): Accurately weigh and dissolve 100 mg of each nitrophenol isomer in ACN in separate 100 mL volumetric flasks.

  • Working Standard Mixture (10 mg/L): Pipette 1 mL of each stock solution into a 100 mL volumetric flask and dilute to volume with the mobile phase.

  • Mobile Phase (50 mM Acetate Buffer, pH 5.0 : ACN, 80:20 v/v):

    • Prepare 50 mM sodium acetate solution in HPLC-grade water.

    • Adjust the pH to 5.0 using acetic acid.

    • Filter the buffer solution through a 0.45 µm filter.

    • Mix 800 mL of the filtered buffer with 200 mL of ACN.

    • Degas the final mobile phase using sonication or vacuum filtration.

3. HPLC Instrument Setup

  • Column: C18 or PFP reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm).

  • Mobile Phase: As prepared above.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detector: UV-Vis or DAD detector set to an appropriate wavelength (e.g., 290 nm or 320 nm).[1][12]

  • Run Time: 15 minutes or until all peaks have eluted.

4. Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved (at least 20 minutes).

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the working standard mixture.

  • Identify the peaks based on the retention times of individual isomer standards if necessary. The typical elution order on a C18 column is o-nitrophenol, followed by m-nitrophenol and p-nitrophenol.

  • Analyze the results for resolution, peak shape, and retention time.

5. Optimization

  • If resolution is insufficient, systematically adjust the ACN percentage (e.g., from 15% to 30%) or the mobile phase pH (e.g., from 4.0 to 5.5) to improve separation.

Visualized Workflows

G cluster_0 Troubleshooting Workflow: Poor Isomer Resolution start Problem: Poor Resolution (Co-eluting Peaks) cause1 Check Mobile Phase start->cause1 cause2 Check Column start->cause2 cause3 Check Temperature start->cause3 solution1a Adjust Organic % (e.g., ACN) cause1->solution1a solution1b Adjust pH (e.g., pH 4-5) cause1->solution1b solution2 Switch to PFP Column for alternative selectivity cause2->solution2 solution3 Use Column Oven for stable temperature cause3->solution3 end Resolution Improved solution1a->end solution1b->end solution2->end solution3->end

Caption: A logical workflow for troubleshooting poor resolution in nitrophenol isomer separation.

Caption: Relationship between mobile phase pH and the retention behavior of nitrophenol isomers.

References

Technical Support Center: Overcoming Low Yield in Friedel-Crafts Reactions Involving Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with low yields in Friedel-Crafts reactions of nitrophenols.

Troubleshooting Guide

Low yields in Friedel-Crafts reactions with nitrophenol substrates are a common challenge. This guide will help you diagnose and resolve potential issues in your experimental setup.

Problem: Consistently low or no product yield.

dot graph TD{ A[Start: Low Yield with Nitrophenol] --> B{Is the aromatic ring strongly deactivated?}; B -- Yes --> C[The nitro group is a strong deactivating group, making Friedel-Crafts reactions difficult.[1][2][3][4]]; B -- No --> D{Is the catalyst active and anhydrous?}; C --> E{Consider alternative strategies}; E --> F[Fries Rearrangement[5][6][7]]; E --> G[Use of Protecting Groups[8][9]]; E --> H[Alternative Catalysts[10][11][12]]; D -- No --> I[Catalyst may be hydrolyzed. Use fresh, anhydrous Lewis acid and ensure anhydrous conditions.[1]]; D -- Yes --> J{Is the catalyst stoichiometry sufficient?}; J -- No --> K[The catalyst can complex with the nitro and hydroxyl groups, requiring stoichiometric amounts.[1]]; J -- Yes --> L{Are the reaction conditions optimal?}; L -- No --> M[Optimize temperature and reaction time. Higher temperatures may be needed for deactivated rings, but can also lead to side reactions.[1]]; L -- Yes --> N[Consult further resources or consider a different synthetic route.]; }

Caption: Troubleshooting workflow for low-yield Friedel-Crafts reactions of nitrophenols.

Frequently Asked Questions (FAQs)

Q1: Why is the Friedel-Crafts reaction of nitrophenols so challenging?

A1: The primary challenge stems from the electronic properties of the substituents. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic aromatic substitution, the fundamental mechanism of the Friedel-Crafts reaction.[1][2][3][4] Additionally, both the nitro group and the hydroxyl (-OH) group of the phenol (B47542) can form complexes with the Lewis acid catalyst (e.g., AlCl₃), further reducing the ring's reactivity and consuming the catalyst.[1]

Q2: My reaction is not working even with a large excess of catalyst. What could be the issue?

A2: Beyond catalyst deactivation by moisture, the issue could be the inherent low reactivity of the nitrophenol substrate.[1][13] Even with sufficient active catalyst, the energy barrier for the electrophilic attack on the deactivated ring may be too high under your current reaction conditions. Consider optimizing the temperature; heating the reaction may be necessary to overcome the activation energy.[1] However, be aware that higher temperatures can also promote side reactions and decomposition.

Q3: I am observing the formation of multiple products. What is the cause?

A3: While the nitro group is deactivating, the hydroxyl group of phenol is a strong activating group, which can lead to polysubstitution on the ring.[1] To avoid this, it is often recommended to protect the hydroxyl group before performing the acylation.

Q4: Are there any alternative reactions to achieve the acylation of nitrophenols?

A4: Yes, the Fries rearrangement is a powerful alternative for the synthesis of hydroxyaryl ketones from phenolic esters.[5][6][7][14][15] This intramolecular reaction involves the rearrangement of an acyl group from the phenolic oxygen to the aromatic ring, catalyzed by a Lewis acid. This approach effectively bypasses the challenges of a direct intermolecular Friedel-Crafts acylation on a deactivated ring.

Q5: How can I use protecting groups to improve my yield?

A5: Protecting the hydroxyl group of the phenol as an ester or an ether can prevent its interference with the Lewis acid catalyst and mitigate its strong activating effect that can lead to side reactions.[8][9] A common strategy is to first form a phenyl ester, which can then be subjected to a Fries rearrangement, or to use a more stable protecting group that can be removed after the Friedel-Crafts reaction.

Experimental Protocols

Protocol 1: Fries Rearrangement of a Nitrophenyl Acetate (B1210297)

This protocol describes a general procedure for the Fries rearrangement, a common alternative to direct Friedel-Crafts acylation of nitrophenols.

dot graph G { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

}

Caption: General workflow for the Fries Rearrangement.

Methodology:

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), thoroughly mix the nitrophenyl acetate with 1.0 to 1.5 molar equivalents of anhydrous aluminum chloride (AlCl₃).[5] Note that using more than one mole of AlCl₃ may lead to decomposition.

  • Reaction: Heat the reaction mixture. The optimal temperature will depend on the specific substrate and desired regioselectivity (lower temperatures favor the para product, while higher temperatures favor the ortho product).[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding crushed ice, followed by concentrated hydrochloric acid to decompose the aluminum complexes.

  • Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. The crude product can be purified by column chromatography or recrystallization.

Protocol 2: Friedel-Crafts Acylation using a Protecting Group Strategy

This protocol outlines the acylation of a nitrophenol using a methoxymethyl (MOM) ether as a protecting group for the hydroxyl function.

G

Caption: Workflow for a protecting group strategy in Friedel-Crafts acylation.

Methodology:

  • Protection: Dissolve the starting nitrophenol in an appropriate solvent (e.g., dichloromethane). Add a base (e.g., diisopropylethylamine) followed by slow addition of methoxymethyl chloride (MOM-Cl). Stir at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the MOM-protected nitrophenol.

  • Friedel-Crafts Acylation: Dissolve the MOM-protected nitrophenol in an anhydrous solvent (e.g., dichloromethane) under an inert atmosphere. Cool the solution in an ice bath and add anhydrous AlCl₃. Slowly add the acyl chloride and allow the reaction to proceed. Monitor for completion by TLC.

  • Work-up and Deprotection: Quench the reaction with ice and HCl. Extract the product with an organic solvent. The crude product can then be deprotected by stirring with an acidic solution (e.g., dilute HCl) until the MOM group is cleaved. Purify the final acylated nitrophenol product by chromatography or crystallization.

Data Summary

The choice of reaction conditions can significantly impact the yield and regioselectivity of the Fries rearrangement.

SubstrateCatalyst (molar eq.)Temperature (°C)SolventMajor ProductYield (%)Reference
4-Nitrophenyl acetateAlCl₃ (1.0)120-130None2-Hydroxy-5-nitroacetophenone~35[5]
3-Nitrophenyl acetateAlCl₃ (1.0)150-160None2-Hydroxy-6-nitroacetophenone~25[5]
Phenyl acetateAlCl₃Low TempNon-polarpara-HydroxyacetophenoneVaries[7]
Phenyl acetateAlCl₃High TempNon-polarortho-HydroxyacetophenoneVaries[7]

Note: Yields are highly dependent on the specific substrate and reaction conditions. The data presented is for illustrative purposes.

References

Technical Support Center: 2-Ethyl-4-nitrophenol Stability in Solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 2-Ethyl-4-nitrophenol in solution during their experiments.

Disclaimer: Specific stability data for this compound is limited in publicly available literature. Therefore, this guide often utilizes data from the closely related and well-studied compound, 4-nitrophenol (B140041), as a proxy. This approach is scientifically reasonable due to their structural similarity, but experimental validation for your specific application is recommended.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow/brown. What is happening?

A1: Discoloration of your this compound solution, often to a yellow or brown hue, is a common indicator of degradation. This is typically caused by oxidation of the phenolic group, leading to the formation of colored quinone-type compounds. Exposure to light, elevated temperatures, and non-optimal pH can accelerate this process.

Q2: What are the primary factors that affect the stability of this compound in solution?

A2: The stability of this compound in solution is primarily influenced by three main factors:

  • pH: The pH of the solution can significantly impact the stability of nitrophenols. Generally, p-nitrophenol is more stable in its ionized form, which is favored at a pH above its pKa. For instance, p-nitrophenol solutions are reported to be stable at a pH ≥ 9.

  • Light Exposure: this compound, like other nitrophenols, is susceptible to photodegradation. Exposure to UV or even ambient light can initiate photochemical reactions that lead to the breakdown of the compound.

  • Temperature: Elevated temperatures can accelerate the rate of thermal degradation. It is crucial to store solutions at recommended low temperatures to maintain their integrity.

Q3: How can I improve the stability of my this compound solutions?

A3: To enhance the stability of your this compound solutions, consider the following measures:

  • pH Adjustment: Adjust the pH of your aqueous solutions to be at or above 9 to favor the more stable ionized form of the nitrophenol.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light. Minimize exposure to ambient light during experiments whenever possible.

  • Temperature Control: Store stock and working solutions at low temperatures, such as 2-8°C for short-term storage and -20°C or lower for long-term storage.

  • Use of Antioxidants: The addition of antioxidants can help quench free radicals and inhibit oxidative degradation.

  • Inert Atmosphere: For highly sensitive applications or long-term storage, preparing and storing solutions under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.

  • Solvent Choice: The choice of solvent can influence stability. While highly soluble in many organic solvents, their stability in these solutions can vary. Aqueous buffers at the correct pH are often a good choice.

Troubleshooting Guides

Issue 1: Rapid Discoloration of the Solution
Potential Cause Troubleshooting Steps
Photodegradation 1. Immediately transfer the solution to an amber vial or a container wrapped in aluminum foil. 2. For future preparations, work in a dimly lit area or use light-blocking shields. 3. Prepare fresh solutions more frequently if light exposure is unavoidable during the experiment.
Oxidation 1. Prepare fresh solution using deoxygenated solvents (e.g., by sparging with nitrogen or argon). 2. Add an antioxidant to the solution (see Experimental Protocols for recommendations). 3. Store the solution under an inert gas atmosphere.
Incorrect pH 1. Measure the pH of the solution. 2. If acidic or neutral, adjust the pH to ≥ 9 using a suitable base (e.g., NaOH) for aqueous solutions.
High Temperature 1. Ensure the solution is stored at the recommended low temperature (e.g., 2-8°C or -20°C). 2. Avoid leaving the solution at room temperature for extended periods.
Issue 2: Inconsistent Experimental Results or Loss of Activity
Potential Cause Troubleshooting Steps
Degradation of Stock Solution 1. Prepare a fresh stock solution of this compound. 2. Perform a quality control check on the new stock solution (e.g., by HPLC or UV-Vis spectroscopy) to confirm its concentration and purity. 3. Aliquot the stock solution into smaller, single-use vials to minimize freeze-thaw cycles.
Degradation in Working Solution 1. Prepare working solutions fresh from a reliable stock solution immediately before each experiment. 2. If the experiment is lengthy, consider preparing multiple batches of the working solution to be used at different time points. 3. Protect the working solution from light and keep it on ice during the experiment if possible.
Incompatibility with other reagents 1. Review the composition of your experimental buffer or medium for any components that may react with or catalyze the degradation of this compound (e.g., strong oxidizing or reducing agents).

Quantitative Data

The following table summarizes the degradation rate constants for 4-nitrophenol under various conditions. This data can be used as an estimate for the stability of this compound.

Table 1: Pseudo-First-Order Degradation Rate Constants (k) for 4-Nitrophenol

Condition Rate Constant (k) Reference
Fenton Process (5 mM H₂O₂, 5 mg/L Fe²⁺)66.1 × 10⁻³ min⁻¹[1]
Ozonation0.19 s⁻¹[2]
Photocatalysis (ZnO, solar light, pH 5)79.9% degradation in 60 min[3]
Photocatalysis (TiO₂, UV light, pH 5)Decreased rate with increasing pH from 5 to 11[4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

Materials:

  • This compound (solid)

  • High-purity solvent (e.g., HPLC-grade methanol (B129727) or ethanol (B145695) for organic stock; deionized water for aqueous stock)

  • Antioxidant (e.g., Butylated hydroxytoluene - BHT)

  • 0.1 M Sodium hydroxide (B78521) (for pH adjustment of aqueous solutions)

  • Amber glass vials

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Weigh the required amount of this compound in a clean, dry amber vial.

  • If using an antioxidant, add BHT to the solvent to a final concentration of 0.01-0.1% (w/v).

  • Add the solvent to the vial to dissolve the this compound to the desired concentration.

  • If preparing an aqueous stock solution, adjust the pH to ≥ 9 with 0.1 M NaOH.

  • Purge the headspace of the vial with an inert gas for 1-2 minutes.

  • Seal the vial tightly.

  • Store the stock solution at -20°C or below.

Protocol 2: Monitoring the Stability of this compound Solution by HPLC

Objective: To quantify the concentration of this compound over time to assess its stability under specific storage conditions.

HPLC Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile (B52724) and water with 0.1% formic acid (e.g., 60:40 v/v). The exact ratio may need optimization.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at the maximum absorbance wavelength of this compound (determine by UV scan, likely around 290-320 nm).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Procedure:

  • Prepare a stock solution of this compound and store it under the desired conditions (e.g., different temperatures, light exposure, with/without antioxidant).

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot of the solution.

  • Dilute the aliquot to a suitable concentration for HPLC analysis.

  • Inject the sample onto the HPLC system.

  • Quantify the peak area corresponding to this compound.

  • Compare the peak area at each time point to the initial (time 0) peak area to determine the percentage of degradation.

Visualizations

Degradation_Pathway This compound This compound Oxidized Intermediates Oxidized Intermediates This compound->Oxidized Intermediates Oxidation (O2, Light, Heat) Quinone-type Compounds (Colored) Quinone-type Compounds (Colored) Oxidized Intermediates->Quinone-type Compounds (Colored) Ring Cleavage Products Ring Cleavage Products Oxidized Intermediates->Ring Cleavage Products

Caption: General degradation pathway for this compound.

Troubleshooting_Workflow start Solution Instability Observed (e.g., Discoloration, Loss of Activity) check_light Is the solution protected from light? start->check_light protect_light Store in amber vial or wrap in foil. check_light->protect_light No check_temp Is the solution stored at a low temperature? check_light->check_temp Yes protect_light->check_temp store_cold Store at 2-8°C or -20°C. check_temp->store_cold No check_ph Is the pH of the aqueous solution ≥ 9? check_temp->check_ph Yes store_cold->check_ph adjust_ph Adjust pH with a suitable base. check_ph->adjust_ph No check_oxidation Is the solution exposed to oxygen? check_ph->check_oxidation Yes adjust_ph->check_oxidation use_antioxidant Add an antioxidant and/or use an inert atmosphere. check_oxidation->use_antioxidant Yes end Stable Solution check_oxidation->end No use_antioxidant->end

Caption: Troubleshooting workflow for stabilizing this compound solutions.

References

Technical Support Center: Trace Detection of 2-Ethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Validated analytical methods specifically for 2-Ethyl-4-nitrophenol are not extensively available in published literature. The following guidance, protocols, and data are based on established methods for structurally similar and commonly analyzed nitrophenols, such as 2-nitrophenol (B165410) and 4-nitrophenol (B140041). These methods can serve as a strong starting point for the development and validation of a specific method for this compound.

Frequently Asked Questions (FAQs)

Q1: Which analytical method is most suitable for the trace detection of this compound?

A1: The choice of method depends on the sample matrix, required sensitivity, and available instrumentation.

  • High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and common method for nitrophenol analysis. It is particularly suitable for non-volatile and thermally labile compounds.[1][2]

  • Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, especially for complex matrices. Derivatization may be necessary to improve the chromatographic properties of the analyte.[3]

  • Electrochemical methods provide a sensitive and cost-effective alternative, particularly for aqueous samples.[4][5]

Q2: How should I prepare my samples for this compound analysis?

A2: Sample preparation is crucial for accurate trace analysis.

  • For water samples , a liquid-liquid extraction (LLE) with a solvent like dichloromethane (B109758) or solid-phase extraction (SPE) with a C18 cartridge is commonly used to concentrate the analyte and remove interfering substances.

  • For soil or solid samples , a solvent extraction followed by a clean-up step is typically required.

  • For biological samples like bile , direct injection after dilution may be possible, but a protein precipitation step followed by SPE is often necessary for cleaner extracts.[1][2]

Q3: What are the expected challenges when developing a method for this compound?

A3: Potential challenges include:

  • Peak tailing in chromatography due to the acidic nature of the phenol (B47542) group. This can often be mitigated by using an acidic mobile phase in HPLC or by derivatization in GC.[6]

  • Matrix effects , where other components in the sample interfere with the detection of the analyte. Proper sample cleanup is essential to minimize these effects.

  • Low recovery during sample extraction. Optimization of the extraction solvent, pH, and procedure is necessary to ensure efficient recovery.

Q4: Can I use 4-nitrophenol or 2-nitrophenol as a reference standard for the preliminary analysis of this compound?

A4: While using a closely related standard can be helpful for initial method development and to get a semi-quantitative estimate, it is not a substitute for an authentic certified reference standard of this compound for accurate quantification and method validation.

Troubleshooting Guides

HPLC Analysis
Issue Possible Cause Solution
Peak Tailing Secondary interactions between the acidic phenol group and the stationary phase.Add a small amount of acid (e.g., 0.1% formic or phosphoric acid) to the mobile phase. Use a column with end-capping to reduce silanol (B1196071) interactions.
Poor Resolution Inadequate separation from other components.Optimize the mobile phase composition (e.g., adjust the organic solvent to water ratio). Consider a different stationary phase or a gradient elution.
Variable Retention Times Fluctuations in temperature or mobile phase composition.Use a column oven for temperature stability. Ensure the mobile phase is well-mixed and degassed.[7][8]
Low Signal Intensity Low concentration of the analyte or issues with the detector.Concentrate the sample using SPE or LLE. Check the detector lamp and wavelength settings. Ensure the mobile phase is compatible with the detection wavelength.
GC-MS Analysis
Issue Possible Cause Solution
No or Small Peaks Analyte degradation in the injector or poor derivatization.Use a deactivated inlet liner. Optimize the injector temperature. Ensure complete derivatization by checking reaction time and reagent concentration.[9]
Peak Tailing Active sites in the GC system.Use a highly inert column. Deactivate the inlet liner and glass wool. Check for and repair any leaks in the system.[6]
Baseline Noise Contamination in the carrier gas, column bleed, or contaminated detector.Use high-purity carrier gas with appropriate traps. Condition the column. Clean the ion source and detector.[9]
Poor Repeatability Inconsistent injection volume or sample degradation.Check the autosampler syringe for air bubbles or blockage. Ensure the sample is stable in the chosen solvent.

Quantitative Data Summary

The following tables summarize typical performance data for the analysis of nitrophenols using various techniques. Similar performance can be expected for a validated this compound method.

Table 1: HPLC Methods for Nitrophenol Analysis

MethodAnalyte(s)MatrixLODLOQLinearity RangeRecovery (%)Reference
EME-HPLC-UV2-NP, 4-NPIndustrial Wastewater3 ng/mL10 ng/mL10-1000 ng/mL67-76[10]
RP-HPLC-UV4-NP and metabolitesRat Bile-2.5 µM1-100 µM-[1][2]
RPLC-ED4-NP and othersRiver Water0.05-0.14 ppb--96-112[11]

Table 2: GC-MS and Electrochemical Methods for Nitrophenol Analysis

MethodAnalyte(s)MatrixLODLOQLinearity RangeRecovery (%)Reference
GC-MS2,4-DinitrophenolBlood and Urine---92.1[3]
Electrochemical Sensor4-NP-0.10 µM-0.5-163 µM-[5]
VMSF/p-GCE Sensorp-NPPond Water9.4 nM-10 nM - 30 µM-[12][13]

Experimental Protocols

HPLC-UV Method for this compound

This protocol is adapted from established methods for 4-nitrophenol.[1][2][14]

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 47:53 v/v) containing 0.1% phosphoric acid. Degas the mobile phase before use. For MS compatibility, replace phosphoric acid with formic acid.[14]

  • Standard Solution Preparation: Prepare a stock solution of this compound in methanol. Prepare a series of calibration standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • For liquid samples, perform a liquid-liquid extraction with dichloromethane or pass the sample through a C18 SPE cartridge.

    • Elute the analyte from the SPE cartridge with methanol.

    • Evaporate the solvent and reconstitute the residue in the mobile phase.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 20 µL

    • Column temperature: 30 °C

    • Detection wavelength: 290 nm[1][2]

  • Analysis: Inject the standards to generate a calibration curve. Inject the prepared samples to determine the concentration of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing A Prepare Mobile Phase (ACN:Water with Acid) B Prepare Standard Solutions C Sample Extraction (LLE or SPE) B->C D Filter Sample (0.45 µm) C->D E Inject Standards (Generate Calibration Curve) D->E F Inject Samples E->F G Data Acquisition (Chromatogram at 290 nm) F->G H Peak Integration G->H I Quantification H->I

Caption: Workflow for HPLC-UV analysis of this compound.

GC-MS Method for this compound

This protocol is based on general procedures for nitrophenol analysis by GC-MS.[3]

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness)

Reagents:

  • Derivatizing agent (e.g., acetic anhydride (B1165640) or BSTFA)

  • Solvent (e.g., ethyl acetate)

  • Helium (carrier gas)

  • This compound reference standard

Procedure:

  • Sample Extraction: Extract the sample as described in the HPLC protocol. The final solvent should be suitable for GC analysis (e.g., ethyl acetate).

  • Derivatization:

    • To the dried extract, add the derivatizing agent (e.g., acetic anhydride and pyridine).

    • Heat the mixture (e.g., at 60°C for 30 minutes) to form the acetate (B1210297) ester of this compound.

    • Cool the sample and it is ready for injection.

  • GC-MS Conditions:

    • Injector temperature: 250 °C

    • Oven program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier gas flow: 1.0 mL/min (constant flow)

    • MS transfer line temperature: 280 °C

    • Ion source temperature: 230 °C

    • Scan mode: Full scan (m/z 50-500) or Selected Ion Monitoring (SIM) for higher sensitivity.

  • Analysis: Inject a derivatized standard to determine the retention time and mass spectrum. Inject the derivatized samples for analysis.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Sample Extraction (LLE or SPE) B Solvent Evaporation A->B C Derivatization B->C D Inject Derivatized Sample C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Identify Peak by Retention Time & Mass Spectrum F->G H Quantification G->H

Caption: Workflow for GC-MS analysis of this compound.

Electrochemical Detection Method

This protocol is based on methods developed for 4-nitrophenol using modified glassy carbon electrodes.[4][5]

Instrumentation:

  • Potentiostat with a three-electrode system (working, reference, and counter electrodes)

  • Modified glassy carbon electrode (GCE) as the working electrode

Reagents:

  • Supporting electrolyte (e.g., 0.1 M phosphate (B84403) buffer solution, pH 7.0)

  • This compound reference standard

Procedure:

  • Electrode Preparation: Polish the GCE with alumina (B75360) slurry, then sonicate in water and ethanol. The electrode can be modified with various materials like graphene to enhance sensitivity.

  • Standard Solutions: Prepare a stock solution of this compound in the supporting electrolyte. Prepare a series of standard solutions by serial dilution.

  • Electrochemical Measurement:

    • Place the three-electrode system in the electrochemical cell containing the supporting electrolyte.

    • Add a known volume of the standard or sample solution.

    • Use a technique like differential pulse voltammetry (DPV) or square wave voltammetry (SWV) to record the electrochemical response. The nitro group will be reduced, producing a current peak.

  • Analysis:

    • Record the voltammograms for the different standard concentrations to create a calibration curve (peak current vs. concentration).

    • Measure the peak current of the sample and determine its concentration from the calibration curve.

EC_Workflow cluster_prep Preparation cluster_measurement Electrochemical Measurement cluster_analysis Data Analysis A Prepare Supporting Electrolyte B Prepare Standard Solutions C Prepare Sample Solution D Prepare & Clean Electrodes E Assemble Electrochemical Cell D->E F Record Voltammograms (DPV or SWV) E->F G Measure Peak Current F->G H Generate Calibration Curve G->H I Determine Sample Concentration H->I

Caption: Workflow for electrochemical detection of this compound.

References

troubleshooting matrix effects in environmental sample analysis of nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of nitrophenols in complex environmental samples.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of nitrophenols in environmental samples?

A: Matrix effects are the alteration of an analyte's signal intensity due to co-eluting compounds from the sample matrix. In environmental samples like soil and water, complex matrices containing substances such as humic acids, lipids, and various organic and inorganic compounds can either suppress or enhance the ionization of target nitrophenols during analysis, most notably in liquid chromatography-mass spectrometry (LC-MS).[1] This interference can lead to inaccurate quantification, compromising the reliability and validity of the analytical results. Ion suppression is the more commonly observed phenomenon.[1]

Q2: I am observing poor recovery of my nitrophenol analytes. What are the potential causes and solutions?

A: Poor recovery can stem from several factors throughout the analytical workflow. Common causes include inadequate extraction efficiency, degradation of the analyte during sample preparation, or inconsistent spiking of internal standards. To troubleshoot this, consider optimizing your extraction method by testing different solvents or solid-phase extraction (SPE) sorbents.[2] For nitrophenols, which are acidic, adjusting the sample pH can significantly impact extraction efficiency.[3][4] Also, ensure accurate and consistent addition of internal standards using calibrated equipment.

Q3: My results are showing high variability between replicate injections. What could be the issue?

A: High variability is often a direct consequence of inconsistent matrix effects.[5] To improve reproducibility, the most effective strategy is the use of a stable isotope-labeled internal standard (SIL-IS).[3][6] A SIL-IS for the specific nitrophenol you are analyzing will co-elute and experience nearly the same degree of signal suppression or enhancement as the analyte, allowing for accurate quantification based on the analyte-to-IS ratio.[3][5] Additionally, ensure your LC system is properly equilibrated between injections to maintain consistent retention times and peak shapes.[3]

Q4: How do I choose the right strategy to compensate for matrix effects?

A: The choice of strategy depends on the complexity of your matrix, the availability of standards, and the required accuracy of your results. The main strategies are:

  • Stable Isotope-Labeled Internal Standards (SIL-IS): This is considered the "gold standard" for correcting matrix effects and is the most effective method.[6][7]

  • Matrix-Matched Calibration: This involves preparing calibration standards in a blank matrix that is similar to the samples being analyzed.[3][8] This is a good option when SIL-IS are not available.[9]

  • Standard Addition: This method involves adding known amounts of the analyte to the sample itself and is particularly useful when the sample matrix is complex or unknown.[10][11]

  • Sample Preparation/Cleanup: Techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can remove interfering components from the matrix before analysis.[2][12]

  • Dilution: A simple "dilute-and-shoot" approach can be effective if the initial concentration of the nitrophenol is high enough to remain detectable after dilution.[3][12]

Troubleshooting Guide: Common Issues and Solutions

Problem Potential Cause Recommended Solution
Signal Suppression/Enhancement Co-eluting matrix components interfering with analyte ionization in the MS source.[1]1. Implement a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the most robust method to compensate for ionization variability.[3][6] 2. Improve Sample Cleanup: Utilize Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components. 3. Optimize Chromatography: Modify the LC gradient to better separate the analyte from matrix interferences.[13] 4. Dilute the Sample: If analyte concentration allows, diluting the sample can reduce the concentration of interfering matrix components.[3][12]
Poor Analyte Recovery Inefficient extraction from the sample matrix or analyte degradation.[3]1. Optimize Extraction pH: For acidic compounds like nitrophenols, adjusting the pH of the sample and extraction solvent can significantly improve recovery.[3][4] 2. Evaluate Different Extraction Techniques: Compare the efficiency of LLE and different SPE sorbents (e.g., C18, mixed-mode).[2] 3. Check for Analyte Stability: Minimize exposure to light and extreme temperatures during sample preparation.
Inconsistent Results (Poor Precision) Variable matrix effects between samples and inconsistent sample preparation.[5]1. Use a SIL-IS: This will compensate for sample-to-sample variations in matrix effects.[3][5] 2. Automate Sample Preparation: If possible, automation can reduce human error and improve consistency.[14] 3. Ensure Homogeneous Samples: Thoroughly mix or homogenize samples before extraction.
No Analyte Peak Detected in Spiked Samples Severe matrix suppression or complete loss of analyte during sample preparation.1. Use Matrix-Matched Standards: This will help to determine if the issue is severe suppression.[15] 2. Review the Entire Sample Preparation Protocol: Systematically evaluate each step for potential analyte loss. Consider a less complex extraction method initially to diagnose the problem. 3. Inject a Diluted Sample: In cases of extreme suppression, dilution might reveal a peak that was previously obscured.[12]

Data Presentation: Performance of Internal Standards for 4-Nitrophenol (B140041) Analysis

The choice of internal standard is critical for accurately quantifying nitrophenols. The following tables summarize the performance of different types of internal standards.

Table 1: Performance Comparison of Non-Isotopic and Isotopic Internal Standards

Internal StandardAnalytical MethodKey Performance ParametersAdvantagesDisadvantages
4-Nitrophenol-d4 GC-MS, LC-MSHigh accuracy and precision."Gold standard" that effectively corrects for matrix effects and variations in extraction and instrument response.[7]Higher cost and potentially limited availability compared to non-labeled standards.[7]
¹³C-4-Nitrophenol GC-MS, LC-MSExcellent co-elution and very high isotopic stability.Considered superior to deuterated standards for high-accuracy analysis due to greater stability and better co-elution.[16]Generally higher cost due to more complex synthesis.[16]
4-Ethylphenol HPLC-UVLinearity: 2.5–100 μM (r² > 0.999), Precision (RSD%): Intra-day: 0.57-5.49%.[7]Structurally similar to 4-nitrophenol, leading to comparable chromatographic behavior.[7]May not perfectly mimic the behavior of 4-nitrophenol in complex matrices, leading to incomplete correction of matrix effects.[16]
2-Chlorophenol HPLC-UVGood linearity and precision reported for phenol (B47542) analysis in water.[16]Cost-effective and readily available.Less structurally similar to 4-nitrophenol, potentially leading to significant differences in extraction and chromatographic behavior.[16]

Table 2: Theoretical and Observed Advantages of Isotopic Internal Standards

Feature4-Nitrophenol-d4 (Deuterated)¹³C-4-NitrophenolRationale & Implications for 4-Nitrophenol Analysis
Isotopic Stability High, but potential for back-exchange in certain conditions.[16]Very High.[16]¹³C atoms are integrated into the carbon backbone and are not susceptible to exchange, providing greater assurance of stability.[16]
Chromatographic Co-elution Good, but a slight shift in retention time is possible due to the isotope effect.[16]Excellent.[16]The physicochemical properties are nearly identical to the unlabeled analyte, ensuring co-elution which is critical for accurate compensation of matrix effects.[16]
Mass Difference Sufficient for most mass spectrometers.Sufficient and predictable.A clear mass difference is necessary to distinguish the internal standard from the analyte.
Cost Generally lower.[16]Generally higher.[16]Budgetary constraints may influence the choice, but this should be weighed against the potential for improved data quality with ¹³C-standards.[16]

Experimental Protocols

Protocol 1: General Sample Preparation using Solid-Phase Extraction (SPE)

This protocol is a general guideline for the extraction of nitrophenols from water samples.

  • Sample Pre-treatment: Acidify the water sample to a pH of approximately 2 with a suitable acid.[7]

  • Internal Standard Spiking: Add a precise amount of the chosen internal standard solution (e.g., ¹³C-4-nitrophenol) to the sample.[16]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge with a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) followed by acidified water.[7]

  • Sample Loading: Pass the pre-treated sample through the conditioned SPE cartridge.

  • Washing: Wash the cartridge with acidified water to remove polar interferences.[7]

  • Elution: Elute the analytes and the internal standard from the cartridge with a suitable organic solvent.[7]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in the mobile phase for LC-MS/MS analysis.[7][16]

Protocol 2: Quantification using Matrix-Matched Calibration

This protocol describes the preparation of matrix-matched calibration standards.

  • Obtain Blank Matrix: Collect a sample of the environmental matrix (e.g., soil, water) that is known to be free of nitrophenols.

  • Prepare Matrix Extract: Process the blank matrix using the same extraction procedure as the samples to be analyzed.[17]

  • Prepare Stock Solutions: Prepare a series of standard stock solutions of the nitrophenol analytes in a pure solvent.[14]

  • Create Calibration Standards: Prepare the calibration standards by spiking the blank matrix extract with known concentrations of the analyte stock solutions.[18] This ensures that the standards and samples have a similar matrix composition.[19]

  • Analysis: Analyze the matrix-matched calibration standards and the unknown samples using the same LC-MS/MS method.

  • Quantification: Construct a calibration curve by plotting the analyte response against the concentration for the matrix-matched standards and use it to determine the concentration in the unknown samples.[14]

Mandatory Visualizations

Troubleshooting_Workflow start Start: Inaccurate Nitrophenol Quantification check_symptoms Identify Symptoms: - Poor Recovery? - High Variability? - Signal Suppression? start->check_symptoms sample_prep Investigate Sample Preparation check_symptoms->sample_prep Poor Recovery cal_strategy Evaluate Calibration Strategy check_symptoms->cal_strategy High Variability/ Signal Suppression dilution Consider Sample Dilution check_symptoms->dilution High Matrix Load optimize_extraction Optimize Extraction - Adjust pH - Test Solvents/SPE Sorbents sample_prep->optimize_extraction check_stability Check Analyte Stability - Light/Temp Exposure sample_prep->check_stability end_node End: Accurate and Reproducible Quantification optimize_extraction->end_node check_stability->end_node use_sil_is Implement Stable Isotope- Labeled Internal Standard (SIL-IS) (Gold Standard) cal_strategy->use_sil_is matrix_match Use Matrix-Matched Calibration cal_strategy->matrix_match std_addition Use Standard Addition Method cal_strategy->std_addition use_sil_is->end_node matrix_match->end_node std_addition->end_node dilute_and_shoot Perform 'Dilute-and-Shoot' (If concentration is sufficient) dilution->dilute_and_shoot dilute_and_shoot->end_node

Caption: A troubleshooting workflow for addressing inaccurate nitrophenol quantification.

Mitigation_Strategies problem Matrix Effects Detected (Signal Suppression/Enhancement) strategy_cat Mitigation Strategies problem->strategy_cat sample_cleanup 1. Sample Cleanup (Remove Interferences) strategy_cat->sample_cleanup calibration_method 2. Calibration Method (Compensate for Effects) strategy_cat->calibration_method analytical_approach 3. Analytical Approach (Minimize Impact) strategy_cat->analytical_approach spe Solid-Phase Extraction (SPE) sample_cleanup->spe lle Liquid-Liquid Extraction (LLE) sample_cleanup->lle sil_is Stable Isotope-Labeled Internal Standard (SIL-IS) calibration_method->sil_is matrix_matched Matrix-Matched Calibration calibration_method->matrix_matched standard_addition Standard Addition calibration_method->standard_addition dilution Sample Dilution analytical_approach->dilution chromatography Chromatographic Separation analytical_approach->chromatography

Caption: Key strategies for mitigating matrix effects in sample analysis.

References

Technical Support Center: Optimizing Reactions of 2-Ethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in experiments involving 2-Ethyl-4-nitrophenol. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the synthesis (nitration of 2-ethylphenol) and subsequent reduction of this compound.

I. Synthesis of this compound via Nitration of 2-Ethylphenol (B104991)

The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of 2-ethylphenol with a nitrating agent. Careful control of reaction parameters, particularly temperature and catalyst choice, is crucial for maximizing the yield of the desired para-substituted product and minimizing side reactions.

Frequently Asked Questions (FAQs) - Nitration

Q1: What are the most common side products in the nitration of 2-ethylphenol, and how can I minimize them?

A1: The primary side products are the ortho-isomer (2-ethyl-6-nitrophenol) and di-nitrated products (e.g., 2-ethyl-4,6-dinitrophenol). Phenols are highly activated and susceptible to over-nitration.[1] To minimize these:

  • Temperature Control: Maintain a low reaction temperature (0-5 °C) to control the reaction rate and improve selectivity.[2]

  • Dilute Nitric Acid: Use dilute nitric acid instead of concentrated nitric acid to reduce the oxidizing power and decrease the formation of tarry byproducts.[1]

  • Controlled Addition: Add the nitrating agent dropwise with vigorous stirring to ensure even distribution and prevent localized overheating.

Q2: My reaction is producing a low yield of this compound. What are the likely causes and solutions?

A2: Low yields can be attributed to several factors:

  • Oxidation of Phenol (B47542): Phenols are easily oxidized by nitric acid, especially at elevated temperatures, leading to the formation of tar-like substances.[3]

    • Solution: As mentioned, maintain a low reaction temperature and use dilute nitric acid.

  • Incomplete Reaction: Insufficient reaction time or poor mixing can result in low conversion.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initial reaction time, consider extending it while maintaining the low temperature.

  • Suboptimal Catalyst: The choice of catalyst can significantly impact the yield and regioselectivity.

    • Solution: Consider screening different catalysts. For the nitration of substituted phenols, solid acid catalysts or phase-transfer catalysts can offer improved selectivity and milder reaction conditions.[4]

Q3: How do I choose the right catalyst for the nitration of 2-ethylphenol?

A3: The ideal catalyst should promote the formation of the para-isomer while minimizing side reactions.

  • Solid Acid Catalysts: Zeolites, sulfated zirconia, or clays (B1170129) can be effective and offer the advantage of easy separation and reusability.

  • Phase-Transfer Catalysts: Catalysts like tetrabutylammonium (B224687) bromide (TBAB) can be used in a two-phase system with dilute nitric acid to achieve high selectivity under mild conditions.

  • Metal Nitrates: Ferric nitrate (B79036) has been shown to be an effective catalyst for the nitration of a similar compound, 2-ethoxyphenol, yielding the desired product.[4]

Troubleshooting Guide - Nitration
Issue Potential Cause(s) Recommended Solution(s)
Low Yield Oxidation of the phenol; Tar/Polymer formation; Incomplete reaction.[3]Maintain low temperature (0-5 °C); Use dilute nitric acid; Add nitrating agent slowly with vigorous stirring; Monitor reaction with TLC and extend reaction time if necessary.[2]
Formation of Dark Tar-like Substance Oxidation of the starting material due to high local concentration of the nitrating agent or elevated temperature.Ensure efficient stirring and slow, dropwise addition of the nitrating agent into the cooled solution of 2-ethylphenol.
Poor Regioselectivity (High ortho/para ratio) Reaction temperature is too high; Inappropriate solvent or catalyst.Lower the reaction temperature; Screen different solvents and catalysts (e.g., solid acid catalysts) to optimize for the para product.
Polysubstitution (Di-nitration) Use of concentrated nitric acid; High reaction temperature.[1]Use dilute nitric acid; Maintain a strict low-temperature profile throughout the reaction.[1][2]
Difficult Product Isolation The product mixture is oily and does not crystallize.Purify the crude product using column chromatography on silica (B1680970) gel. A typical eluent system is a gradient of ethyl acetate (B1210297) in hexanes.
Experimental Protocol: Nitration of 2-Ethylphenol

This protocol is a general guideline and may require optimization.

Materials:

  • 2-Ethylphenol

  • Dilute Nitric Acid (e.g., 30%)

  • Catalyst (e.g., Ferric Nitrate)

  • Dichloromethane (or another suitable solvent)

  • Saturated Sodium Bicarbonate solution

  • Anhydrous Sodium Sulfate

  • Silica Gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-ethylphenol in dichloromethane.

  • Cool the flask in an ice-water bath to 0-5 °C.

  • In a separate beaker, prepare a solution of dilute nitric acid and the chosen catalyst. Cool this mixture in the ice bath.

  • Slowly add the cold nitrating mixture dropwise to the stirred solution of 2-ethylphenol over 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, carefully quench the reaction by slowly adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel, separate the organic layer, and wash it with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Logical Workflow for Nitration Optimization

Nitration_Optimization Start Start: Nitration of 2-Ethylphenol Setup Initial Reaction Setup (Low Temperature, Dilute HNO3) Start->Setup Monitor Monitor Reaction by TLC Setup->Monitor Analysis Analyze Yield and Purity (GC/NMR) Monitor->Analysis Troubleshoot Troubleshooting Analysis->Troubleshoot Purification Purification (Column Chromatography) Analysis->Purification Acceptable Yield Optimize_Temp Optimize Temperature (e.g., -5°C, 0°C, 5°C) Troubleshoot->Optimize_Temp Low Yield/ Side Products Optimize_Cat Optimize Catalyst (e.g., Solid Acids, PTCs) Troubleshoot->Optimize_Cat Poor Selectivity Optimize_Time Optimize Reaction Time Troubleshoot->Optimize_Time Incomplete Reaction Optimize_Temp->Setup Optimize_Cat->Setup Optimize_Time->Setup Final_Product Pure this compound Purification->Final_Product

Caption: Workflow for optimizing the nitration of 2-ethylphenol.

II. Catalytic Reduction of this compound to 2-Ethyl-4-aminophenol

The reduction of the nitro group in this compound to an amino group is a common and important transformation, yielding 2-ethyl-4-aminophenol, a valuable intermediate. This is typically achieved through catalytic hydrogenation.

Frequently Asked Questions (FAQs) - Reduction

Q1: What are the most effective catalysts for the reduction of this compound?

A1: Noble metal nanoparticles are highly effective for the reduction of nitrophenols.[5]

  • Palladium (Pd), Platinum (Pt), Gold (Au), and Silver (Ag) nanoparticles are commonly used due to their high catalytic activity.

  • These nanoparticles are often supported on materials like activated carbon, alumina, or magnetic nanoparticles to improve stability, prevent aggregation, and facilitate recovery.[5]

Q2: How does temperature affect the catalytic reduction of this compound?

A2: Generally, increasing the reaction temperature increases the reaction rate. However, for highly active catalysts, the reaction can often be carried out efficiently at room temperature. For less active catalysts or to speed up the reaction, gentle heating (e.g., 30-50 °C) can be applied. It is important to monitor for potential side reactions at higher temperatures.

Q3: My reduction reaction is slow or incomplete. What should I do?

A3: Several factors could be responsible:

  • Catalyst Deactivation: The catalyst may be poisoned by impurities in the substrate or solvent.

    • Solution: Ensure the this compound is purified before the reduction. Use high-purity solvents.

  • Insufficient Catalyst Loading: The amount of catalyst may be too low for the scale of the reaction.

    • Solution: Increase the catalyst loading. See the table below for typical ranges.

  • Poor Mixing: In a heterogeneous catalytic system, efficient mixing is crucial for the reactants to access the catalyst surface.

    • Solution: Ensure vigorous stirring throughout the reaction.

Troubleshooting Guide - Reduction
Issue Potential Cause(s) Recommended Solution(s)
Slow or Incomplete Reaction Catalyst deactivation; Insufficient catalyst loading; Poor mixing.Purify the starting material; Increase catalyst amount; Ensure vigorous stirring.
Formation of Side Products Over-reduction or other side reactions due to harsh conditions.Perform the reaction at a lower temperature; Use a more selective catalyst.
Difficulty in Catalyst Removal The catalyst is too fine and passes through the filter.Use a supported catalyst that is easier to filter; If using nanoparticles, consider centrifugation for separation.
Product Instability The resulting aminophenol may be susceptible to oxidation.Work up the reaction under an inert atmosphere (e.g., nitrogen or argon); Store the final product under inert gas and protected from light.
Experimental Protocol: Catalytic Reduction of this compound

This protocol is a general guideline for using a supported palladium catalyst and may require optimization.

Materials:

  • This compound

  • Palladium on Carbon (Pd/C, e.g., 10 wt%)

  • Methanol (B129727) or Ethanol

  • Hydrogen gas (from a balloon or cylinder)

  • Celite or another filter aid

Procedure:

  • In a round-bottom flask, dissolve this compound in methanol or ethanol.

  • Carefully add the Pd/C catalyst to the solution. The amount of catalyst can vary, but a starting point is 5-10 mol% of palladium relative to the substrate.

  • Seal the flask with a septum and purge the system with nitrogen or argon.

  • Introduce hydrogen gas into the flask (e.g., via a balloon attached to a needle).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Once the reaction is complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: Pd/C can be pyrophoric when dry, so the filter cake should be kept wet with solvent.

  • Rinse the filter cake with a small amount of the reaction solvent.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude 2-ethyl-4-aminophenol.

  • The product can be further purified by recrystallization if necessary.

Data Presentation: Catalyst Loading and Reaction Time

The following table provides a summary of typical catalyst loadings and reaction times for the reduction of nitrophenols, which can be used as a starting point for optimizing the reduction of this compound.

Catalyst Catalyst Loading (mol%) Typical Reaction Time Temperature
10% Pd/C1 - 101 - 6 hoursRoom Temperature
PtO₂1 - 52 - 8 hoursRoom Temperature
Au Nanoparticles0.1 - 20.5 - 4 hoursRoom Temperature
Ag Nanoparticles0.5 - 51 - 6 hoursRoom Temperature

Note: Reaction times are highly dependent on the specific substrate, solvent, temperature, and hydrogen pressure.

Reaction Pathway: Reduction of this compound

Reduction_Pathway Start This compound Catalyst Catalyst (e.g., Pd/C) + H2 Start->Catalyst Product 2-Ethyl-4-aminophenol Catalyst->Product

Caption: Catalytic reduction of this compound.

References

Technical Support Center: Crystallization of 2-Ethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully crystallizing 2-Ethyl-4-nitrophenol and avoiding common issues such as "oiling out."

Frequently Asked Questions (FAQs)

Q1: What is "oiling out" and why does it occur during the crystallization of this compound?

A1: "Oiling out" is a phenomenon where a compound separates from a solution as a liquid (an oil) rather than a solid crystalline material during the crystallization process. This occurs when the solubility of the compound is exceeded, but the conditions are not favorable for crystal lattice formation. For this compound, which has a relatively low melting point (approximately 58-61°C), oiling out is a significant risk, especially if the crystallization is attempted at a temperature near or above this melting point.

Q2: What are the primary causes of oiling out for this compound?

A2: The primary causes include:

  • High Supersaturation: Dissolving the compound in a minimal amount of hot solvent and then cooling it too rapidly can lead to a state of high supersaturation where the compound comes out of solution as an oil because the molecules do not have sufficient time to orient themselves into a crystal lattice.

  • Presence of Impurities: Impurities can disrupt the crystallization process by interfering with the formation of the crystal lattice. This is particularly relevant when dealing with isomers (e.g., 4-ethyl-2-nitrophenol) or residual starting materials from the synthesis.

  • Inappropriate Solvent Choice: Using a solvent in which this compound is excessively soluble, even at lower temperatures, can make crystallization difficult and prone to oiling out.

  • Cooling Rate: Rapid cooling does not allow sufficient time for nucleation and crystal growth, favoring the formation of an amorphous oil.

Q3: How does the choice of solvent affect the crystallization of this compound?

A3: The ideal solvent for recrystallization should dissolve this compound well at elevated temperatures but poorly at lower temperatures. Based on its chemical structure (a substituted phenol), suitable solvents include polar organic solvents. A mixed solvent system, often consisting of a "good" solvent (in which the compound is highly soluble) and a "poor" solvent (in which it is less soluble), can be employed to achieve the desired solubility profile.

Q4: Can "oiling out" be reversed?

A4: Yes, if "oiling out" occurs, it is often possible to reverse it. The typical procedure is to reheat the mixture to redissolve the oil, add a small amount of additional solvent to decrease the saturation level, and then attempt to cool the solution more slowly to encourage proper crystal formation.

Troubleshooting Guides

Issue 1: "Oiling Out" of this compound

Symptoms:

  • Formation of a second liquid phase (oily droplets) upon cooling the solution.

  • The oily phase may be immiscible with the solvent.

  • The oil may solidify into an amorphous mass upon further cooling, which is difficult to handle and purify.

Possible Causes and Solutions:

Possible CauseSolution
High Supersaturation Reheat the solution to dissolve the oil. Add a small amount (5-10% of the total volume) of the hot solvent to reduce the concentration. Allow the solution to cool much more slowly.
Rapid Cooling After redissolving the oil, insulate the flask to slow down the cooling process. A Dewar flask or wrapping the flask in glass wool can be effective. A programmed cooling ramp in a controlled reactor is ideal.
Presence of Impurities If oiling out persists, consider purifying the crude material by column chromatography before attempting recrystallization. Isomeric impurities are often difficult to remove by crystallization alone.
Inappropriate Solvent The boiling point of the solvent may be too high, exceeding the melting point of the compound. Switch to a lower-boiling point solvent or use a mixed solvent system to adjust the overall solvent properties.
Issue 2: No Crystal Formation Upon Cooling

Symptoms:

  • The solution remains clear even after cooling to room temperature or below.

Possible Causes and Solutions:

Possible CauseSolution
Solution is Too Dilute The concentration of this compound is below the saturation point at the lower temperature. Gently heat the solution to evaporate some of the solvent and increase the concentration. Then, allow it to cool again.
Lack of Nucleation Sites Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid. This creates microscopic scratches that can serve as nucleation sites.
Metastable Zone The solution is in a metastable state where it is supersaturated but crystallization has not initiated. Add a "seed crystal" of pure this compound to the cooled solution to induce crystallization.

Experimental Protocols

Protocol 1: Recrystallization of this compound from an Ethanol-Water Mixed Solvent System

This protocol is a general guideline and may require optimization based on the purity of the starting material.

Materials:

  • Crude this compound

  • Ethanol (B145695) (95% or absolute)

  • Deionized Water

  • Erlenmeyer flask

  • Heating mantle or hot plate

  • Stir bar

  • Condenser (optional, to prevent solvent evaporation)

  • Büchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask with a stir bar. Add a minimal amount of hot ethanol and heat the mixture with stirring until the solid dissolves completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration into a clean, pre-heated Erlenmeyer flask.

  • Addition of Anti-solvent: While the ethanol solution is still hot, slowly add hot deionized water dropwise with continuous stirring until the solution becomes faintly turbid (cloudy). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote the formation of larger crystals, insulate the flask.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol-water mixture (in the same proportion as the final crystallization mixture) to remove any adhering impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the melting point (e.g., 30-40°C).

Data Presentation: Estimated Solubility of this compound

The following table provides an estimated qualitative solubility profile for this compound in common laboratory solvents. This information is crucial for selecting an appropriate solvent system for crystallization.

SolventSolubility at 25°C (Room Temp)Solubility at Boiling PointSuitability for Recrystallization
Ethanol SolubleVery SolubleGood as a primary solvent in a mixed-solvent system.
Methanol SolubleVery SolubleGood as a primary solvent in a mixed-solvent system.
Isopropanol Moderately SolubleSolublePotentially a good single solvent.
Dichloromethane Very SolubleVery SolubleGenerally not suitable for recrystallization due to high solubility at low temperatures.
Toluene Sparingly SolubleSolublePotentially a good single solvent.
Hexane InsolubleSparingly SolubleGood as an anti-solvent in a mixed-solvent system.
Water InsolubleVery Sparingly SolubleGood as an anti-solvent in a mixed-solvent system with a polar organic solvent.

Visualizations

Logical Workflow for Troubleshooting "Oiling Out"

G start Oiling Out Observed reheat Reheat to Dissolve Oil start->reheat add_solvent Add Small Amount of Hot Solvent reheat->add_solvent slow_cool Cool Slowly add_solvent->slow_cool seed Consider Seeding slow_cool->seed failure Oiling Out Persists slow_cool->failure If oiling persists success Crystals Form seed->success purify Purify by Chromatography failure->purify change_solvent Change Solvent System failure->change_solvent

Caption: Troubleshooting workflow for addressing "oiling out".

Decision Pathway for Solvent Selection

G start Start Solvent Selection test_solubility_rt Test Solubility in a Solvent at Room Temperature start->test_solubility_rt dissolves_rt Dissolves at RT test_solubility_rt->dissolves_rt sparingly_soluble_rt Sparingly Soluble / Insoluble at RT test_solubility_rt->sparingly_soluble_rt dissolves_rt->sparingly_soluble_rt No reject_solvent Reject Solvent dissolves_rt->reject_solvent Yes test_solubility_hot Test Solubility in Hot Solvent sparingly_soluble_rt->test_solubility_hot dissolves_hot Dissolves when Hot test_solubility_hot->dissolves_hot insoluble_hot Insoluble when Hot test_solubility_hot->insoluble_hot dissolves_hot->insoluble_hot No cool_solution Cool Solution dissolves_hot->cool_solution Yes insoluble_hot->reject_solvent crystals_form Crystals Form cool_solution->crystals_form no_crystals No Crystals Form cool_solution->no_crystals consider_mixed Consider for Mixed Solvent System no_crystals->consider_mixed

Caption: Decision pathway for selecting a suitable recrystallization solvent.

Validation & Comparative

A Comparative Analysis of 2-Ethyl-4-nitrophenol and 4-Ethyl-2-nitrophenol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, potential biological activities, and relevant experimental protocols for the isomeric compounds 2-Ethyl-4-nitrophenol and 4-Ethyl-2-nitrophenol.

This guide provides a comparative analysis of this compound and 4-Ethyl-2-nitrophenol, two isomers with potential applications in pharmaceutical and chemical research. The strategic placement of the ethyl and nitro groups on the phenol (B47542) ring can significantly influence their chemical reactivity, physical properties, and biological interactions. This document summarizes available data to assist researchers in selecting the appropriate isomer for their specific application and provides detailed experimental protocols for further investigation.

Physicochemical Properties: A Tale of Two Isomers

The positioning of the functional groups in this compound and 4-Ethyl-2-nitrophenol directly impacts their physical and chemical characteristics. A summary of their key physicochemical properties is presented in Table 1.

PropertyThis compound4-Ethyl-2-nitrophenol
CAS Number 34105-70-9[1]56520-98-0[2]
Molecular Formula C₈H₉NO₃[1]C₈H₉NO₃[2]
Molecular Weight 167.16 g/mol [1]167.16 g/mol [3]
Melting Point Data not available58-61 °C[4]
Boiling Point Data not available267 °C at 760 mmHg[5]
Water Solubility Data not availableLimited solubility[4]
pKa Data not availableData not available
Appearance Data not availableYellow to orange solid[2]
XLogP3 2.0[1]Data not available
Topological Polar Surface Area 66.1 Ų[1]Data not available

The difference in the melting and boiling points between isomers of nitrophenol can often be attributed to the nature of hydrogen bonding. For instance, 2-nitrophenol (B165410) exhibits intramolecular hydrogen bonding, leading to a lower boiling point compared to 4-nitrophenol (B140041), which engages in intermolecular hydrogen bonding. A similar trend might be expected for their ethylated derivatives.

Potential Biological Activities: An Insight from Related Compounds

While specific experimental data on the biological activities of this compound and 4-Ethyl-2-nitrophenol are scarce, the broader class of nitroaromatic compounds is known for a range of biological effects, primarily stemming from the electrochemical properties of the nitro group.

Antimicrobial Activity: Nitroaromatic compounds are known to possess antimicrobial properties.[6] This activity is often linked to the enzymatic reduction of the nitro group within microbial cells, leading to the formation of cytotoxic reactive nitrogen species that can damage DNA and other vital cellular components. It is plausible that both this compound and 4-Ethyl-2-nitrophenol could exhibit similar antimicrobial effects.

Cytotoxicity and Anticancer Potential: The hypoxic (low oxygen) environment characteristic of solid tumors can facilitate the reduction of nitro groups by nitroreductase enzymes that are often overexpressed in cancer cells. This selective activation makes nitroaromatic compounds potential candidates for anticancer drug development. Studies on the parent compound, 4-nitrophenol, have demonstrated cytotoxicity in human lung cells.[5] Furthermore, 4-nitrophenol has been shown to induce apoptosis in rat germ cells through the activation of the Nrf2 antioxidant pathway.[7]

Signaling Pathway Interactions: As evidenced by studies on 4-nitrophenol, these compounds can interact with cellular signaling pathways. The activation of the Nrf2 pathway suggests an induction of a cellular stress response, a mechanism that is a focal point in many therapeutic strategies.[7]

It is crucial to note that the biological activity and toxicity of these compounds are yet to be experimentally verified for the specific ethylated isomers. The information presented here is based on the general behavior of the nitroaromatic class and should be used as a preliminary guide for further research.

Experimental Protocols

To facilitate further research and a more direct comparison of these two isomers, detailed protocols for key experiments are provided below.

Determination of Acid Dissociation Constant (pKa)

The acidity of the phenolic hydroxyl group is a critical parameter influencing the compound's solubility, lipophilicity, and interaction with biological targets. A common method for pKa determination is through spectrophotometry.

Principle: The absorbance of a solution of the nitrophenol is measured at various pH values. The phenolic and phenolate (B1203915) forms of the compound have different absorption spectra. The pKa can be determined from the inflection point of the absorbance versus pH curve.

Procedure:

  • Preparation of Buffer Solutions: Prepare a series of buffer solutions with a range of pH values (e.g., from pH 2 to 11).

  • Preparation of Nitrophenol Solutions: Prepare a stock solution of the nitrophenol isomer in a suitable solvent (e.g., ethanol (B145695) or DMSO) and dilute it in each buffer solution to a constant final concentration.

  • Spectrophotometric Measurement: For each solution, record the UV-Vis absorption spectrum to identify the wavelength of maximum absorbance difference between the protonated and deprotonated species. Measure the absorbance of each solution at this wavelength.

  • Data Analysis: Plot the absorbance values against the corresponding pH. The pKa is the pH at which the absorbance is halfway between the minimum and maximum values.

pKa_Determination_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_buffers Prepare Buffer Solutions (pH 2-11) dilute Dilute Stock in Buffers prep_buffers->dilute prep_stock Prepare Nitrophenol Stock Solution prep_stock->dilute measure_abs Measure Absorbance at Analytical Wavelength dilute->measure_abs plot_data Plot Absorbance vs. pH measure_abs->plot_data determine_pKa Determine pKa from Inflection Point plot_data->determine_pKa

Workflow for pKa determination by spectrophotometry.
Antimicrobial Susceptibility Testing (Broth Microdilution)

This method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A serial dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate, which is then inoculated with a standardized suspension of the test microorganism. The growth is assessed after incubation.

Procedure:

  • Preparation of Test Compound: Prepare a stock solution of the nitrophenol isomer in a suitable solvent (e.g., DMSO).

  • Serial Dilution: Perform a two-fold serial dilution of the stock solution in a 96-well plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and duration (e.g., 37°C for 18-24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Nitrophenol Stock Solution serial_dilution Perform Serial Dilution in 96-well Plate prep_compound->serial_dilution prep_inoculum Prepare Standardized Microbial Inoculum inoculate Inoculate Wells prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate Plate inoculate->incubate read_mic Determine MIC (Lowest Concentration with No Growth) incubate->read_mic

Workflow for MIC determination by broth microdilution.
Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan (B1609692) can be solubilized and quantified by spectrophotometry.

Procedure:

  • Cell Seeding: Seed cells (e.g., a cancer cell line or a normal cell line) into a 96-well plate at a suitable density and allow them to attach overnight.

  • Compound Treatment: Treat the cells with various concentrations of the nitrophenol isomer for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate treat_cells Treat Cells with Nitrophenol seed_cells->treat_cells add_mtt Add MTT Reagent treat_cells->add_mtt solubilize Solubilize Formazan Crystals add_mtt->solubilize measure_abs Measure Absorbance solubilize->measure_abs calc_ic50 Calculate Cell Viability and IC50 measure_abs->calc_ic50

Workflow for cytotoxicity determination using the MTT assay.

Conclusion

This comparative guide highlights the current state of knowledge regarding this compound and 4-Ethyl-2-nitrophenol. While there are significant gaps in the experimental data for this compound, the available information for its isomer and the broader class of nitroaromatic compounds provides a solid foundation for future research. The provided experimental protocols offer a clear path for researchers to generate the necessary data for a comprehensive comparison and to explore the potential of these compounds in drug development and other scientific applications. It is recommended that further studies focus on elucidating the missing physicochemical properties of this compound and on conducting direct comparative biological assays to understand the structure-activity relationships of these two isomers.

References

A Comparative Guide to Analytical Methods for 2-Ethyl-4-nitrophenol Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of nitrophenols, with a specific focus on providing a framework for the analysis of 2-Ethyl-4-nitrophenol. Due to the limited availability of validated methods specifically for this compound in the public domain, this guide leverages data from validated methods for structurally similar and relevant nitrophenol compounds. This information serves as a robust starting point for method development and validation for the target analyte. The guide also presents a comparison with alternative analytical techniques, offering a broader perspective on available analytical strategies.

High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used technique for the separation, identification, and quantification of compounds in a mixture. For the analysis of nitrophenols, reversed-phase HPLC with UV detection is a common and effective approach.

Experimental Protocol: A Generalized HPLC-UV Method for Nitrophenol Analysis

This protocol is a composite based on validated methods for related nitrophenols and can be adapted for this compound.[1][2]

  • Instrumentation: A standard HPLC system equipped with a UV detector is used.[1]

  • Column: A C18 reversed-phase column is typically employed for the separation.[1][3]

  • Mobile Phase: A mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer is common.[1][2][3] For example, a mobile phase of acetonitrile and water (60:40, v/v) has been used for 3-Methyl-4-nitrophenol.[1] For a mixture of phenol (B47542) and nitrophenols, a mobile phase of 50 mM acetate (B1210297) buffer (pH 5.0)-acetonitrile (80:20, v/v) has been shown to be effective.[2]

  • Flow Rate: A typical flow rate is 1.0 mL/min.[1][3][4]

  • Detection Wavelength: The UV detection wavelength is chosen based on the absorbance maximum of the analyte. For 3-Methyl-4-nitrophenol, 270 nm is used[1], while for 4-nitrophenol (B140041) and its metabolites, 290 nm is suitable.[3][4]

  • Injection Volume: A 10 µL injection volume is a common starting point.[1]

Sample Preparation: Liquid-Liquid Extraction

A simple liquid-liquid extraction can be employed to isolate nitrophenols from a sample matrix.[1]

  • Acidify the sample with a suitable acid.[1]

  • Extract the analyte using an organic solvent like ethyl acetate.[1]

  • Separate the organic phase.[1]

  • Repeat the extraction to ensure complete recovery of the analyte.[1]

  • Evaporate the combined organic extracts to dryness.[1]

  • Reconstitute the residue in the mobile phase for HPLC analysis.[1]

Data Presentation: Performance of HPLC Methods for Nitrophenol Analysis

The following table summarizes the validation parameters for HPLC methods used for the analysis of various nitrophenols. This data provides a benchmark for the expected performance of a method for this compound.

Analyte(s)Linearity (Correlation Coefficient, r²)Linearity RangeLimit of Detection (LOD)Limit of Quantification (LOQ)Precision (%RSD)Accuracy/Recovery (%)Reference
Phenol, 2-Nitrophenol, 4-Nitrophenol, and other dinitrophenolsNot explicitly stated, but method was validated200–8000 ng/mLNot explicitly statedNot explicitly stated< 15% (intraday and interday)90–112%[2]
4-Nitrophenol (PNP), 4-Nitrophenyl β-glucuronide (PNP-G), 4-Nitrophenyl sulfate (B86663) (PNP-S)y = 0.0080x − 0.0007 (r=1.000) for PNP1–100 µMNot explicitly stated2.5 µM3.71–4.14%Not explicitly stated[3][5]
2-Nitrophenol and 4-NitrophenolR² > 0.999710-1000 ng/mL3 ng/mL10 ng/mL2.6-10.3%67–76%[6]
Alternative Analytical Methods

While HPLC-UV is a robust and widely accessible technique, other methods can offer advantages in terms of sensitivity, selectivity, or cost.

Comparison of Analytical Techniques for Nitrophenol Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis SpectrophotometryElectrochemical Methods
Principle Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[7]Separation of volatile compounds followed by mass-based detection.[8]Measurement of light absorbance by the analyte.[8]Measurement of the current from the oxidation or reduction of the analyte.[8]
Typical Detector UV-Vis or Photodiode Array (PDA).[7]Mass Spectrometer (MS), Flame Ionization Detector (FID), or Electron Capture Detector (ECD).[7]Spectrophotometer.[8]Electrode.
Sample Derivatization Not typically required.[7]Often required to increase volatility.[8]Not required.Not required.
Advantages Robust, reliable, and widely available. Good for routine analysis.[1]High sensitivity and selectivity, excellent for complex matrices and trace-level detection.[1]Simple, rapid, and cost-effective.High sensitivity and rapid analysis.
Limitations Moderate sensitivity compared to MS-based methods.May require derivatization, which adds a step to sample preparation.[8]Lower selectivity, susceptible to interference from other absorbing compounds.Susceptible to interference from other electroactive species in the sample matrix.

Visualizations

Workflow for HPLC Method Validation

The following diagram illustrates the typical workflow for validating an HPLC method to ensure it is suitable for its intended purpose.

HPLC_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation Parameters (ICH Q2(R1)) cluster_2 Application Dev Develop HPLC Method (Column, Mobile Phase, Flow Rate, etc.) Specificity Specificity/ Selectivity Dev->Specificity Validate Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness Routine Routine Sample Analysis Robustness->Routine Implement Analytical_Method_Comparison cluster_chromatography Chromatographic Methods cluster_other Other Methods Analyte This compound Quantification HPLC HPLC-UV Analyte->HPLC Primary Technique GCMS GC-MS Analyte->GCMS High Sensitivity Alternative UVVis UV-Vis Spectrophotometry Analyte->UVVis Screening/Cost-Effective Electrochem Electrochemical Methods Analyte->Electrochem Alternative for specific matrices

References

Acidity of 2-Ethyl-4-nitrophenol: A Comparative Analysis with Other Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and chemical synthesis, understanding the acidic properties of substituted phenols is crucial for reaction optimization and predicting molecular behavior. This guide provides a comparative analysis of the acidity of 2-Ethyl-4-nitrophenol against other common nitrophenols, supported by experimental data and detailed methodologies.

Comparative Acidity of Nitrophenols

The acidity of phenols is quantified by their pKa value, which is the negative logarithm of the acid dissociation constant (Ka). A lower pKa value indicates a stronger acid. The acidity of nitrophenols is significantly influenced by the position and number of electron-withdrawing nitro (-NO2) groups and any additional substituents on the benzene (B151609) ring.

Data Summary of Nitrophenol Acidity

CompoundpKa ValueReference(s)
Phenol (B47542)9.95[1]
2-Nitrophenol7.23[2][3]
3-Nitrophenol8.36[4][5]
4-Nitrophenol (B140041)7.15[5][6][7][8]
2,4-Dinitrophenol4.09[9][10]
This compoundNot available

Factors Influencing Acidity

The acidity of nitrophenols is primarily governed by the following factors:

  • Inductive Effect: The nitro group is strongly electron-withdrawing (-I effect), which helps to stabilize the phenoxide anion formed upon deprotonation by pulling electron density from the negatively charged oxygen atom. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.

  • Resonance Effect: The nitro group also exerts a powerful electron-withdrawing resonance effect (-M effect) when situated at the ortho or para positions. This effect delocalizes the negative charge of the phenoxide anion onto the nitro group, significantly stabilizing the anion and thereby increasing the acidity of the parent phenol. The resonance effect is not operative from the meta position.[1]

  • Intramolecular Hydrogen Bonding: In 2-nitrophenol, the proximity of the hydroxyl and nitro groups allows for the formation of an intramolecular hydrogen bond. This interaction stabilizes the protonated form, making the proton more difficult to remove and thus slightly decreasing the acidity compared to its para isomer.[11]

  • Steric Effects: Alkyl groups, such as the ethyl group in this compound, can introduce steric hindrance. If a bulky group is positioned ortho to the nitro group, it can force the nitro group to rotate out of the plane of the benzene ring. This "steric inhibition of resonance" reduces the resonance-based stabilization of the phenoxide anion, leading to a decrease in acidity. For instance, 3,5-dimethyl-4-nitrophenol (B181080) is less acidic than 4-nitrophenol due to the steric hindrance from the two methyl groups flanking the nitro group.[12]

Predicted Acidity of this compound

Based on these principles, we can predict the acidity of this compound relative to 4-nitrophenol. The ethyl group at the 2-position is an electron-donating group (+I effect), which would slightly decrease acidity by destabilizing the phenoxide anion. More significantly, the ethyl group provides steric hindrance to the adjacent hydroxyl group and could potentially influence the planarity of the nitro group at the 4-position, although to a lesser extent than if it were ortho to the nitro group. The primary electronic influence on acidity will still be the strong electron-withdrawing nitro group at the para position. Therefore, it is expected that this compound will be a strong acid, likely with a pKa value slightly higher (less acidic) than that of 4-nitrophenol (pKa = 7.15) due to the electron-donating and potential minor steric effects of the ethyl group.

Experimental Protocol: Spectrophotometric Determination of pKa

A common and accurate method for determining the pKa of phenolic compounds is UV-Vis spectrophotometry. This technique relies on the principle that the protonated (acidic) and deprotonated (basic) forms of the phenol have different absorption spectra.

Materials:

  • Spectrophotometer (UV-Vis)

  • pH meter

  • Quartz cuvettes

  • Volumetric flasks and pipettes

  • Buffer solutions of varying known pH values (e.g., phosphate, borate (B1201080) buffers)

  • Stock solution of the nitrophenol in a suitable solvent (e.g., ethanol (B145695) or water)

  • Deionized water

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the nitrophenol of a known concentration.

    • Prepare a series of buffer solutions with a range of pH values that bracket the expected pKa of the compound.

    • For each pH value, prepare a sample solution by adding a small, precise volume of the stock solution to a volumetric flask and diluting with the corresponding buffer solution. Ensure the final concentration of the nitrophenol is the same in all samples.

    • Prepare two additional solutions: one in a strongly acidic solution (e.g., 0.1 M HCl) to obtain the spectrum of the fully protonated form (HA), and one in a strongly basic solution (e.g., 0.1 M NaOH) for the fully deprotonated form (A⁻).[13]

  • Spectrophotometric Measurements:

    • Measure the absorbance spectra of the acidic, basic, and all buffered solutions over a relevant wavelength range (typically 200-500 nm for nitrophenols).[14]

    • Identify the wavelength of maximum absorbance (λmax) for both the acidic and basic forms of the compound.

  • Data Analysis:

    • At a selected wavelength where the absorbance of the acidic and basic forms differ significantly, record the absorbance (A) of each buffered solution.

    • The pKa can be calculated using the following equation, derived from the Henderson-Hasselbalch equation:

      pKa = pH + log[(A - A_A) / (A_B - A)]

      where:

      • pH is the pH of the buffer solution.

      • A is the absorbance of the sample in the buffer.

      • A_A is the absorbance of the fully protonated (acidic) form.

      • A_B is the absorbance of the fully deprotonated (basic) form.[13]

    • Alternatively, a plot of pH versus log[(A - A_A) / (A_B - A)] will yield a straight line with a y-intercept equal to the pKa.

Visualization of Factors Affecting Acidity

The following diagrams illustrate the key concepts discussed.

Acidity_Factors cluster_effects Electronic Effects on Phenoxide Anion cluster_steric Other Factors Inductive_Effect Inductive Effect (-I) Stabilizes anion Phenoxide_Anion Phenoxide_Anion Inductive_Effect->Phenoxide_Anion Resonance_Effect Resonance Effect (-M) (ortho/para) Strongly stabilizes anion Resonance_Effect->Phenoxide_Anion Electron_Donating Electron Donating (+I) (e.g., Ethyl) Destabilizes anion Electron_Donating->Phenoxide_Anion H_Bonding Intramolecular H-Bonding (ortho) Stabilizes phenol Phenol Phenol H_Bonding->Phenol stabilizes Steric_Hindrance Steric Hindrance (e.g., from Ethyl) May inhibit resonance Steric_Hindrance->Resonance_Effect inhibits Phenol->Phenoxide_Anion Deprotonation Increased_Acidity Increased_Acidity Phenoxide_Anion->Increased_Acidity Stabilization leads to

Caption: Factors influencing the acidity of substituted phenols.

Experimental_Workflow Start Start: Determine pKa of Nitrophenol Prep_Solutions Prepare Solutions: - Stock Nitrophenol - Buffers (various pH) - Acidic (0.1M HCl) - Basic (0.1M NaOH) Start->Prep_Solutions Measure_Spectra Measure Absorbance Spectra (UV-Vis Spectrophotometer) Prep_Solutions->Measure_Spectra Data_Analysis Analyze Data: - Identify λmax for acidic/basic forms - Record absorbance at each pH Measure_Spectra->Data_Analysis Calculate_pKa Calculate pKa using Henderson-Hasselbalch derived equation Data_Analysis->Calculate_pKa End End: pKa Value Determined Calculate_pKa->End

Caption: Workflow for spectrophotometric pKa determination.

References

spectroscopic comparison of ortho, meta, and para nitrophenol isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparative analysis of the spectroscopic properties of ortho-, meta-, and para-nitrophenol isomers is presented for researchers, scientists, and drug development professionals. This guide provides a comprehensive examination of how the seemingly subtle shift in the position of a nitro group profoundly influences the UV-Visible, Infrared, and Nuclear Magnetic Resonance spectra of these compounds, supported by experimental data and detailed methodologies.

The ortho, meta, and para isomers of nitrophenol, while sharing the same molecular formula (C₆H₅NO₃), exhibit distinct physical and chemical properties due to the varied placement of the nitro (-NO₂) group on the phenol (B47542) ring. These differences are elegantly captured and quantified by various spectroscopic techniques, providing a powerful toolkit for their identification and characterization. This guide delves into a comparative analysis of their UV-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectra, offering a clear framework for distinguishing between these closely related molecules.

UV-Visible Spectroscopy: A Tale of Two Chromophores

The electronic transitions within the nitrophenol isomers give rise to characteristic absorption bands in the UV-Visible spectrum. The position and intensity of these bands are sensitive to the solvent polarity and, most notably, the pH of the solution. The phenolic hydroxyl group and the nitro group act as chromophores, and their electronic interaction is highly dependent on their relative positions.

In acidic or neutral solutions, the isomers display absorption maxima that are relatively similar. However, in alkaline conditions, the deprotonation of the hydroxyl group to form the phenoxide ion leads to a significant bathochromic shift (a shift to longer wavelengths) for the ortho and para isomers. This is due to the extended conjugation of the lone pair on the phenoxide oxygen with the nitro group, which is more effective in the ortho and para positions. The meta isomer exhibits a less pronounced shift as the nitro group is not in direct conjugation with the phenoxide oxygen.

Isomerλmax (Acidic/Neutral)λmax (Alkaline)
o-Nitrophenol~278 nm, ~350 nm~415 nm
m-Nitrophenol~274 nm, ~333 nm~388 nm
p-Nitrophenol~318 nm~404 nm

Infrared Spectroscopy: Vibrational Fingerprints of Isomerism

Infrared spectroscopy probes the vibrational modes of molecules, providing a unique "fingerprint" for each isomer. The key vibrational bands that differentiate the nitrophenol isomers are the O-H stretching, N-O stretching, and C-H bending frequencies.

A significant distinction lies in the O-H stretching vibration. In o-nitrophenol, the proximity of the hydroxyl and nitro groups allows for strong intramolecular hydrogen bonding. This weakens the O-H bond, resulting in a broad absorption band at a lower frequency (around 3200 cm⁻¹) compared to the sharper, higher frequency bands of m- and p-nitrophenol (around 3300-3500 cm⁻¹) where intermolecular hydrogen bonding predominates.

The symmetric and asymmetric stretching vibrations of the nitro group also provide valuable information. Due to the higher symmetry of the p-nitrophenol molecule, the change in dipole moment during the N-O symmetric stretch is smaller, leading to a weaker absorption band compared to the ortho and meta isomers.

IsomerO-H Stretch (cm⁻¹)N-O Asymmetric Stretch (cm⁻¹)N-O Symmetric Stretch (cm⁻¹)
o-Nitrophenol~3200 (broad)~1530~1350
m-Nitrophenol~3400 (sharp)~1525~1350
p-Nitrophenol~3325 (sharp)~1510~1340

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Chemical Environment

NMR spectroscopy is arguably the most powerful tool for elucidating the detailed structure of the nitrophenol isomers. Both ¹H and ¹³C NMR provide distinct spectra for each isomer based on the unique chemical environment of each nucleus.

¹H NMR Spectroscopy

The ¹H NMR spectra are particularly revealing due to the differences in molecular symmetry. p-Nitrophenol, being the most symmetrical, exhibits a simple spectrum with two doublets in the aromatic region, corresponding to the two sets of chemically equivalent protons. In contrast, o-nitrophenol, with no plane of symmetry, shows a more complex spectrum with four distinct signals for the aromatic protons, often appearing as multiplets. The spectrum of m-nitrophenol also displays four distinct aromatic proton signals, but with a different splitting pattern compared to the ortho isomer. The chemical shift of the phenolic proton is also informative, with the intramolecularly hydrogen-bonded proton of o-nitrophenol appearing significantly downfield.

¹³C NMR Spectroscopy

The number of signals in the broadband proton-decoupled ¹³C NMR spectrum directly reflects the symmetry of the molecule. Due to its symmetry, p-nitrophenol shows only four signals in its ¹³C NMR spectrum (two for the substituted carbons and two for the unsubstituted carbons). o-Nitrophenol and m-nitrophenol, both being unsymmetrical, each exhibit six distinct signals for the six aromatic carbons. The chemical shifts of the carbon atoms are influenced by the electron-withdrawing effect of the nitro group and the electron-donating effect of the hydroxyl group.

Isomer¹H Chemical Shifts (ppm) - Aromatic Protons¹³C Chemical Shifts (ppm) - Aromatic Carbons
o-Nitrophenol7.0-8.2 (4 distinct signals)115-155 (6 distinct signals)
m-Nitrophenol7.2-8.0 (4 distinct signals)110-160 (6 distinct signals)
p-Nitrophenol7.0 (d, 2H), 8.2 (d, 2H)116, 126, 142, 162 (4 distinct signals)

Experimental Protocols

UV-Visible Spectroscopy
  • Preparation of Solutions: Prepare stock solutions of each nitrophenol isomer (e.g., 10⁻³ M) in a suitable solvent such as ethanol (B145695) or methanol.

  • Acidic/Neutral Spectrum: Dilute the stock solution with the solvent to an appropriate concentration (e.g., 10⁻⁵ M). Record the UV-Vis spectrum from 200 to 500 nm using the solvent as a blank.

  • Alkaline Spectrum: To a diluted solution of the isomer, add a small amount of a dilute base (e.g., 0.1 M NaOH) to ensure deprotonation of the phenolic proton. Record the UV-Vis spectrum from 200 to 500 nm using a basic solution of the solvent as a blank.

  • Data Analysis: Determine the wavelength of maximum absorbance (λmax) for each condition.

Infrared Spectroscopy (FT-IR)
  • Sample Preparation (KBr Pellet Method): Grind a small amount of the solid nitrophenol isomer (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Place the powder in a pellet press and apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

  • Spectrum Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and their corresponding wavenumbers (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the nitrophenol isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. Add a small amount of a reference standard such as tetramethylsilane (B1202638) (TMS).

  • ¹H NMR Spectrum Acquisition: Place the NMR tube in the spectrometer and acquire the ¹H NMR spectrum. Optimize the spectral parameters (e.g., number of scans, relaxation delay) to obtain a good signal-to-noise ratio.

  • ¹³C NMR Spectrum Acquisition: Acquire the broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Analysis: Process the spectra (Fourier transform, phase correction, and baseline correction). Determine the chemical shifts (δ) in parts per million (ppm) relative to TMS, and analyze the splitting patterns (multiplicity) and integration values for the ¹H NMR spectrum.

Logical Flow for Isomer Differentiation

The following diagram illustrates a logical workflow for distinguishing between the ortho, meta, and para isomers of nitrophenol using the spectroscopic techniques discussed.

Spectroscopic_Comparison_Nitrophenol_Isomers Start Nitrophenol Isomer Mixture NMR 1H NMR Spectroscopy Start->NMR Symmetry Analyze Symmetry NMR->Symmetry p_Nitro p-Nitrophenol (2 doublets) Symmetry->p_Nitro Symmetrical o_m_Nitro o- or m-Nitrophenol (Complex multiplets) Symmetry->o_m_Nitro Unsymmetrical IR IR Spectroscopy o_m_Nitro->IR H_Bonding Analyze O-H Stretch IR->H_Bonding o_Nitro o-Nitrophenol (Broad O-H stretch ~3200 cm-1) H_Bonding->o_Nitro Intramolecular H-bond m_Nitro m-Nitrophenol (Sharp O-H stretch ~3400 cm-1) H_Bonding->m_Nitro Intermolecular H-bond

Figure 1. A decision-making workflow for the spectroscopic identification of nitrophenol isomers.

A Comparative Guide to Confirming the Structure of Synthesized 2-Ethyl-4-nitrophenol via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to confirm the successful synthesis of 2-Ethyl-4-nitrophenol using Nuclear Magnetic Resonance (NMR) spectroscopy. Below, we present detailed experimental protocols, comparative data tables, and a logical workflow to differentiate the target molecule from potential isomers and byproducts.

Experimental Protocol: NMR Sample Preparation and Analysis

Accurate structural elucidation is critically dependent on proper sample preparation.[1] The following protocol outlines the standard procedure for preparing a sample of synthesized this compound for both ¹H and ¹³C NMR analysis.

Materials:

  • Synthesized this compound

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆ if solubility is an issue)

  • 5 mm NMR tubes and caps[2]

  • Pasteur pipette and glass wool/cotton for filtration[2][3]

  • Vortex mixer (optional)

  • NMR Spectrometer

Procedure:

  • Sample Weighing: Accurately weigh the required amount of your purified, dry compound.

    • For ¹H NMR , use approximately 5-25 mg of the sample.[3][4]

    • For ¹³C NMR , a higher concentration is needed due to the lower natural abundance of the ¹³C isotope; use approximately 50-100 mg of the sample.[4]

  • Solvent Selection and Dissolution:

    • Choose a suitable deuterated solvent in which the compound is fully soluble.[5] CDCl₃ is a common choice for many organic molecules.

    • In a small, clean vial, dissolve the weighed sample in approximately 0.6-0.7 mL of the deuterated solvent.[1] Gentle vortexing or warming may aid dissolution.

  • Filtration: It is crucial to remove any particulate matter, as suspended solids can degrade the quality of the NMR spectrum by distorting the magnetic field homogeneity.[3]

    • Place a small, tight plug of glass wool or cotton into a Pasteur pipette.

    • Filter the sample solution directly into a clean, dry 5 mm NMR tube.[2]

  • Sample Sealing and Labeling: Cap the NMR tube securely and label it clearly.

  • Data Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Acquire the ¹H NMR spectrum. A D₂O shake can be performed to confirm the hydroxyl proton peak; adding a drop of D₂O to the sample will cause the -OH peak to disappear due to proton-deuterium exchange.[6]

    • Acquire the proton-decoupled ¹³C NMR spectrum.

Data Presentation and Comparison

The synthesized product's identity is confirmed by comparing its experimental NMR spectra with predicted values. The tables below summarize the expected chemical shifts (δ) in ppm, multiplicities, and integration values for this compound. These predictions are based on established substituent effects and data from analogous compounds such as 4-nitrophenol (B140041) and 2-ethylphenol.[7][8][9][10]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationExperimental Data (δ, ppm)
-OH5.0 - 8.0Broad Singlet1H
H-3~8.10d1H
H-5~7.95dd1H
H-6~7.05d1H
-CH₂- (ethyl)~2.70q2H
-CH₃ (ethyl)~1.25t3H

d = doublet, dd = doublet of doublets, q = quartet, t = triplet

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Experimental Data (δ, ppm)
C-1 (-OH)~158
C-4 (-NO₂)~141
C-2 (-CH₂CH₃)~135
C-6~127
C-3~125
C-5~115
-CH₂- (ethyl)~23
-CH₃ (ethyl)~14

Differentiating from Alternative Structures

During the synthesis, particularly through the nitration of 2-ethylphenol, alternative isomers may form. NMR is a powerful tool to distinguish the desired product from these possibilities.

  • 2-Ethylphenol (Starting Material): This precursor will lack the strong downfield shifts in the aromatic region caused by the electron-withdrawing nitro group. Its aromatic signals would typically appear between 6.7 and 7.2 ppm.

  • 2-Ethyl-6-nitrophenol (Isomeric Byproduct): This isomer would exhibit a different aromatic splitting pattern. Due to its symmetry, one would expect to see only three aromatic signals, but their coupling patterns and chemical shifts would differ significantly from the 2,4-disubstituted product.

  • 4-Nitrophenol (Potential Contaminant): This molecule is symmetrical.[9] Its ¹H NMR spectrum would show only two signals in the aromatic region (two doublets), and its ¹³C NMR would show only four signals, which is inconsistent with the expected spectra for this compound.[7][9]

Visualization of the Confirmation Workflow

The logical process for confirming the structure of the synthesized compound is illustrated below.

G Workflow for Structural Confirmation of this compound cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_analysis Data Interpretation cluster_conclusion Conclusion Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography) Synthesis->Purification SamplePrep NMR Sample Preparation Purification->SamplePrep Acquire1H Acquire ¹H NMR Spectrum SamplePrep->Acquire1H Acquire13C Acquire ¹³C NMR Spectrum SamplePrep->Acquire13C CompareH Compare ¹H Data with Predicted Spectrum Acquire1H->CompareH CompareC Compare ¹³C Data with Predicted Spectrum Acquire13C->CompareC CheckAlternatives Compare with Data for Alternative Structures CompareH->CheckAlternatives CompareC->CheckAlternatives Conclusion Structure Confirmed? CheckAlternatives->Conclusion

Caption: Logical workflow for the synthesis, purification, NMR analysis, and structural confirmation of this compound.

References

A Comparative Study on the Reactivity of Ethyl-Substituted Nitrophenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the reactivity of three ethyl-substituted nitrophenol isomers: 2-ethyl-4-nitrophenol, 3-ethyl-4-nitrophenol, and 4-ethyl-2-nitrophenol. The position of the ethyl and nitro groups on the phenol (B47542) ring significantly influences the compound's acidity, susceptibility to chemical reactions, and potential applications in various fields, including drug development and materials science. This document summarizes key reactivity parameters, provides detailed experimental protocols for their synthesis and analysis, and visualizes relevant chemical pathways.

Introduction to Ethyl-Substituted Nitrophenols

Ethyl-substituted nitrophenols are aromatic compounds that serve as important intermediates in the synthesis of a wide range of chemical products, including pharmaceuticals, dyes, and agrochemicals. The interplay between the electron-donating ethyl group and the electron-withdrawing nitro group, combined with the acidic hydroxyl group, imparts a unique reactivity profile to each isomer. Understanding these differences is crucial for optimizing synthetic routes and designing molecules with desired properties.

Comparative Data on Reactivity

The reactivity of phenolic compounds is largely dictated by the acidity of the hydroxyl proton (pKa) and the susceptibility of the aromatic ring to electrophilic or nucleophilic attack. The electronic effects of the substituents play a pivotal role in determining these properties.

Acidity (pKa)

The acidity of a phenol is a measure of the stability of the corresponding phenoxide ion. Electron-withdrawing groups, such as the nitro group (-NO₂), stabilize the negative charge on the phenoxide ion through resonance and inductive effects, thereby increasing acidity (lowering the pKa). Conversely, electron-donating groups, like the ethyl group (-C₂H₅), destabilize the phenoxide ion and decrease acidity.

Table 1: Physicochemical Properties and Predicted Acidity of Ethyl-Substituted Nitrophenols

Compound NameStructureMolecular FormulaMolecular Weight ( g/mol )Predicted pKa Trend
This compound
alt text
C₈H₉NO₃167.16More acidic
3-Ethyl-4-nitrophenol
alt text
C₈H₉NO₃167.16Less acidic
4-Ethyl-2-nitrophenol
alt text
C₈H₉NO₃167.16More acidic

Note: The predicted pKa trend is based on the position of the electron-withdrawing nitro group relative to the hydroxyl group. Isomers with the nitro group in the para or ortho position are expected to be more acidic than the isomer where it is in the meta position.

Reactivity in Chemical Transformations

The reactivity of the aromatic ring and the nitro group are also key aspects of the chemistry of these compounds.

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group, a transformation of significant industrial importance for the synthesis of dyes and pharmaceuticals. The rate of this reduction can be influenced by steric hindrance around the nitro group. For instance, in this compound and 4-ethyl-2-nitrophenol, the ethyl group is ortho to the nitro group, which may introduce some steric hindrance compared to 3-ethyl-4-nitrophenol.

Electrophilic Aromatic Substitution: The hydroxyl and ethyl groups are activating and ortho-, para-directing, while the nitro group is deactivating and meta-directing. The overall reactivity and regioselectivity of electrophilic substitution reactions on these molecules will be a complex interplay of these directing effects.

Experimental Protocols

Synthesis of Ethyl-Substituted Nitrophenols

A general and effective method for the synthesis of ethyl-substituted nitrophenols is the nitration of the corresponding ethylphenol isomer.

General Protocol for Nitration of Ethylphenols:

  • Dissolution: Dissolve the starting ethylphenol (e.g., 2-ethylphenol, 3-ethylphenol, or 4-ethylphenol) in a suitable solvent such as dichloromethane (B109758) or acetic acid in a round-bottom flask.

  • Cooling: Cool the solution in an ice bath to 0-5 °C.

  • Addition of Nitrating Agent: Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, or a milder reagent like sodium nitrite (B80452) in the presence of an acid catalyst, to the cooled solution with constant stirring. Maintaining a low temperature is crucial to control the reaction and minimize the formation of byproducts.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, pour the reaction mixture over ice water and extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with water and brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to separate the desired isomer from any byproducts.

Workflow for Synthesis and Purification:

G Start Start: Ethylphenol Dissolution Dissolve in Dichloromethane Start->Dissolution Cooling Cool to 0-5 °C Dissolution->Cooling Nitration Slowly add Nitrating Agent Cooling->Nitration Monitoring Monitor by TLC Nitration->Monitoring Workup Quench with Ice Water & Extract Monitoring->Workup Reaction Complete Purification Column Chromatography Workup->Purification Product Pure Ethyl-substituted Nitrophenol Purification->Product

Caption: General workflow for the synthesis of ethyl-substituted nitrophenols.

Catalytic Reduction of the Nitro Group

The reduction of the nitro group to an amine is a common and useful reaction. This can be effectively monitored using UV-Vis spectroscopy.

Protocol for Catalytic Reduction and Kinetic Monitoring:

  • Preparation of Reactant Solution: Prepare a solution of the ethyl-substituted nitrophenol in a suitable solvent (e.g., ethanol/water mixture) in a quartz cuvette.

  • Addition of Reducing Agent: Add a freshly prepared aqueous solution of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄). The solution will typically change color due to the formation of the phenolate (B1203915) ion under basic conditions.

  • Initiation of Reaction: Add a catalyst, such as palladium on carbon (Pd/C) or gold nanoparticles, to the cuvette and immediately start monitoring the reaction.

  • UV-Vis Spectroscopic Monitoring: Record the UV-Vis absorption spectrum of the solution at regular time intervals. The disappearance of the absorption peak corresponding to the nitrophenolate ion and the appearance of a new peak for the aminophenol product can be observed.[1][2][3]

  • Data Analysis: Plot the absorbance at the maximum wavelength of the nitrophenolate ion against time. This data can be used to determine the reaction kinetics (e.g., the apparent rate constant, k_app).

Signaling Pathway for Catalytic Reduction:

G cluster_catalyst Catalyst Surface Catalyst Metal Nanoparticle (e.g., Pd, Au) Adsorbed_NaBH4 Adsorbed BH4- Adsorbed_Nitrophenol Adsorbed Nitrophenol Adsorbed_NaBH4->Adsorbed_Nitrophenol Reduction Adsorbed_Aminophenol Adsorbed Aminophenol Adsorbed_Nitrophenol->Adsorbed_Aminophenol Conversion Aminophenol Ethyl-substituted Aminophenol Adsorbed_Aminophenol->Aminophenol Desorption Nitrophenol Ethyl-substituted Nitrophenol Nitrophenol->Adsorbed_Nitrophenol Adsorption NaBH4 NaBH4 NaBH4->Adsorbed_NaBH4 Adsorption

References

Validating the Purity of 2-Ethyl-4-nitrophenol: A Comparative Guide to Melting Point Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development, establishing the purity of chemical compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of 2-Ethyl-4-nitrophenol's purity validation through melting point analysis, offering insights into its comparison with potential impurities and isomers. While the specific melting point of this compound is not widely reported in publicly available literature, this guide outlines the principles and methodologies to assess its purity based on established analytical techniques.

The melting point of a pure crystalline solid is a characteristic physical property. Impurities present in a substance typically lead to a depression and broadening of the melting point range. Therefore, by comparing the observed melting point of a sample to the reference value of the pure compound, one can qualitatively assess its purity.

Comparative Data of Related Nitrophenols

To provide a framework for analysis, the following table summarizes the melting points of several nitrophenol derivatives that could be present as impurities or are structurally related to this compound. The presence of these compounds would influence the observed melting point of a this compound sample.

Compound NameCAS NumberMolecular FormulaMelting Point (°C)
4-Ethyl-2-nitrophenol 56520-98-0C₈H₉NO₃58 - 61[1]
2-Nitrophenol 88-75-5C₆H₅NO₃44 - 45[2]
3-Nitrophenol 554-84-7C₆H₅NO₃96.8
4-Nitrophenol 100-02-7C₆H₅NO₃113 - 114
2,4-Dinitrophenol 51-28-5C₆H₄N₂O₅112 - 114
2-Methyl-4-nitrophenol 99-53-6C₇H₇NO₃93 - 98

Experimental Protocol: Purity Determination by Melting Point Analysis

This protocol details the standard procedure for determining the melting point of a solid organic compound using a capillary melting point apparatus.

Objective: To determine the melting point range of a this compound sample and assess its purity by comparing it to the expected melting point and the melting points of potential impurities.

Materials:

  • Sample of this compound

  • Melting point capillaries (sealed at one end)

  • Melting point apparatus

  • Mortar and pestle

  • Spatula

  • Reference standards of potential impurities (optional, for mixed melting point analysis)

Procedure:

  • Sample Preparation:

    • Ensure the this compound sample is completely dry.

    • Place a small amount of the sample on a clean, dry watch glass.

    • If the sample consists of large crystals, gently grind it to a fine powder using a mortar and pestle. This ensures uniform packing and heat transfer.

  • Capillary Tube Packing:

    • Press the open end of a melting point capillary tube into the powdered sample, forcing a small amount of the powder into the tube.

    • Invert the capillary and gently tap the sealed end on a hard surface to pack the sample down into the bottom of the tube.

    • Repeat until a packed column of 2-3 mm in height is achieved.

  • Melting Point Determination:

    • Place the packed capillary tube into the sample holder of the melting point apparatus.

    • Set the heating rate to a rapid setting initially to get an approximate melting point range.

    • Observe the sample through the magnifying lens.

    • Once the approximate melting point is determined, allow the apparatus to cool.

    • Prepare a new capillary with the sample.

    • Set the heating rate to a slow and steady increase (1-2 °C per minute) as the temperature approaches the expected melting point.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

    • Continue heating slowly and record the temperature at which the last solid crystal melts (the end of the melting range).

  • Data Analysis and Interpretation:

    • A pure compound will exhibit a sharp melting point range (typically 0.5-2 °C).

    • An impure compound will have a depressed (lower) and broader melting point range compared to the pure substance.

    • If the observed melting point range is significantly lower and broader than the reference value (once established), it indicates the presence of impurities.

Logical Workflow for Purity Validation

The following diagram illustrates the logical workflow for validating the purity of this compound using melting point analysis.

Purity_Validation_Workflow A Obtain this compound Sample B Prepare Sample for Analysis (Dry and Pulverize) A->B C Pack Capillary Tube B->C D Determine Melting Point Range C->D E Compare with Reference Melting Point D->E F Pure Compound (Sharp, Undepressed MP) E->F Matches G Impure Compound (Broad, Depressed MP) E->G Does Not Match I Proceed with Application F->I H Further Purification Required G->H

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 2-Ethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reliable quantification of 2-Ethyl-4-nitrophenol is crucial for various applications, including environmental monitoring, toxicological studies, and as a potential impurity in pharmaceutical manufacturing. The cross-validation of analytical methods is a critical step to ensure the consistency and interchangeability of data generated by different techniques or in different laboratories. This guide provides a comprehensive comparison of the primary analytical methods suitable for the analysis of this compound, supported by experimental data from related nitrophenolic compounds.

Comparison of Analytical Method Performance

The selection of an analytical method for this compound depends on factors such as the sample matrix, required sensitivity, and the desired level of selectivity. The most common techniques for the analysis of nitrophenols are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with mass spectrometry.

ParameterHPLC-UV[1][2]GC-MS[3][4]LC-ED[5][6]
Principle Separation based on polarity; detection by UV absorbance.Separation based on volatility and polarity; detection by mass-to-charge ratio.Separation based on polarity; detection by electrochemical response.
Limit of Detection (LOD) 3 ng/mL (for 2-nitrophenol (B165410) and 4-nitrophenol)[2]~0.02 mg/mL (for related nitroaromatics)[4]0.05 - 0.14 ppb (for various nitrophenols)[6]
Limit of Quantification (LOQ) 10 ng/mL (for 2-nitrophenol and 4-nitrophenol)[2]~0.06 mg/mL (for related nitroaromatics)[4]Not explicitly stated in the provided results.
Linearity (R²) > 0.999[1]> 0.99[4]Not explicitly stated in the provided results.
Advantages Robust, widely available, suitable for routine analysis.High selectivity and sensitivity, definitive identification.High sensitivity for electrochemically active compounds.
Disadvantages May lack selectivity in complex matrices.May require derivatization for less volatile compounds.Susceptible to matrix interferences.

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and GC-MS analysis of nitrophenols, which can be adapted for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in various matrices, including industrial wastewater.[1]

  • Sample Preparation: For aqueous samples, an electromembrane extraction (EME) can be employed to pre-concentrate the analyte and remove matrix interferences.[1][2] The sample is adjusted to a suitable pH, and an electrical voltage is applied to drive the analyte through a supported liquid membrane into an acceptor solution.[2]

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is commonly used.[3]

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water is a typical mobile phase.[3]

    • Flow Rate: A constant flow rate, for example, 1.0 mL/min.[3]

    • Detection: UV detection at a wavelength corresponding to the maximum absorbance of this compound.

  • Quantification: A calibration curve is generated using a series of standard solutions of known concentrations.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides high selectivity and is ideal for the identification and quantification of this compound, especially in complex mixtures.[4]

  • Sample Preparation: Liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) is a common method to isolate the analyte from aqueous samples.[3] Derivatization may be necessary to improve the volatility of the analyte.

  • GC-MS Conditions:

    • Column: A capillary column with a non-polar or medium-polarity stationary phase is typically used.

    • Carrier Gas: Helium at a constant flow rate.[4]

    • Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure the separation of all components.[4]

    • Injection: Splitless or split injection depending on the analyte concentration.

    • MS Parameters: Electron ionization (EI) is a common ionization mode. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.[4]

  • Quantification: An internal standard is often used, and a calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Mandatory Visualizations

To facilitate a clear understanding of the experimental and logical workflows, the following diagrams are provided.

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing cluster_quant Quantification Sample Sample containing this compound Extraction Extraction/Pre-concentration (e.g., LLE, EME) Sample->Extraction HPLC HPLC-UV Analysis Extraction->HPLC GCMS GC-MS Analysis Extraction->GCMS Data_HPLC HPLC Data (Chromatogram, Peak Area) HPLC->Data_HPLC Data_GCMS GC-MS Data (Chromatogram, Mass Spectrum) GCMS->Data_GCMS Quant_HPLC Quantification via Calibration Curve Data_HPLC->Quant_HPLC Quant_GCMS Quantification via Calibration Curve Data_GCMS->Quant_GCMS Result Analytical Result Quant_HPLC->Result Quant_GCMS->Result

Caption: A general workflow for the analysis of this compound.

G cluster_methods Analytical Methods cluster_analysis Analysis of Same Samples cluster_comparison Statistical Comparison MethodA Method A (e.g., HPLC-UV) AnalysisA Analyze a set of identical samples with Method A MethodA->AnalysisA MethodB Method B (e.g., GC-MS) AnalysisB Analyze a set of identical samples with Method B MethodB->AnalysisB StatCompare Compare the results statistically (e.g., t-test, Bland-Altman plot) AnalysisA->StatCompare AnalysisB->StatCompare Result Are the methods equivalent? StatCompare->Result Conclusion Conclusion Result->Conclusion Yes Result->Conclusion No

Caption: A logical workflow for the cross-validation of two analytical methods.

References

Comparative Efficacy of 2-Ethyl-4-nitrophenol Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide aims to address the topic as requested; however, the core requirement of presenting comparative experimental data from bioassays cannot be fulfilled due to the lack of such published research. The following sections will discuss the general biological context of nitrophenols and outline the standard methodologies that would be employed in such a comparative study, should the data become available in the future.

General Biological Activity of Nitrophenols

Nitrophenol compounds are known to exhibit a range of biological activities, which are largely influenced by the number and position of the nitro groups on the phenol (B47542) ring, as well as the nature of other substituents. These activities can include:

  • Antimicrobial Activity: Many nitrophenol derivatives have been investigated for their potential as antibacterial and antifungal agents. The nitro group is a strong electron-withdrawing group, which can contribute to the molecule's ability to disrupt cellular processes in microorganisms.

  • Anticancer Activity: Certain nitro-aromatic compounds have been studied for their cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the generation of reactive oxygen species (ROS) or the inhibition of specific enzymes crucial for cancer cell survival.

  • Enzyme Inhibition: The phenolic hydroxyl group and the nitro group can interact with the active sites of various enzymes, leading to their inhibition. This property is often explored in the context of developing therapeutic agents.

The introduction of an ethyl group at the 2-position of 4-nitrophenol (B140041) would be expected to modulate its lipophilicity and steric properties, which in turn could influence its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, as well as its interaction with biological targets. Further substitutions on this scaffold would be hypothesized to fine-tune these properties and potentially enhance specific biological activities.

Hypothetical Experimental Workflow for Comparative Efficacy Studies

Should a comparative study of 2-Ethyl-4-nitrophenol derivatives be undertaken, a typical experimental workflow would likely involve the following stages. This workflow is presented to fulfill the user's requirement for a diagrammatic representation of experimental logic.

G Hypothetical Workflow for Comparative Bio-Efficacy of this compound Derivatives cluster_0 Synthesis & Characterization cluster_1 In Vitro Bioassays cluster_2 Data Analysis & Interpretation A Synthesis of this compound Derivatives B Structural Characterization (NMR, MS, etc.) A->B C Primary Screening (e.g., Antimicrobial, Cytotoxicity) B->C D Dose-Response Studies (IC50 / EC50 Determination) C->D E Mechanism of Action Studies (e.g., Enzyme Inhibition, ROS Assay) D->E F Quantitative Data Collation E->F G Structure-Activity Relationship (SAR) Analysis F->G H Lead Compound Identification G->H

Caption: A generalized workflow for the synthesis and biological evaluation of novel chemical entities.

Standard Experimental Protocols

In the absence of specific studies on this compound derivatives, we provide an overview of standard protocols for key bioassays that would be relevant for their evaluation.

Antimicrobial Susceptibility Testing

1. Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination:

  • Objective: To determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.

  • Procedure:

    • A two-fold serial dilution of each derivative is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

    • Each well is inoculated with a standardized suspension of the test microorganism.

    • Positive (microorganism without compound) and negative (broth only) controls are included.

    • The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

    • The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

In Vitro Cytotoxicity Assay

1. MTT Assay for Cell Viability:

  • Objective: To assess the cytotoxic effect of the derivatives on cancer cell lines.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

    • The cells are then treated with various concentrations of the this compound derivatives for a specified period (e.g., 24, 48, or 72 hours).

    • After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

    • The plate is incubated for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • The percentage of cell viability is calculated relative to untreated control cells, and the IC50 (the concentration that inhibits 50% of cell growth) is determined.

Conclusion

While the core request for a comparative guide on the efficacy of this compound derivatives cannot be met due to a lack of published data, this guide provides a framework for how such a study would be conducted. The general biological importance of nitrophenols suggests that derivatives of this compound could possess interesting bioactivities. Future research in this specific chemical space is needed to synthesize and evaluate these compounds, which would then enable the creation of a detailed and data-rich comparative guide as originally envisioned. Researchers and drug development professionals are encouraged to explore this area to potentially uncover novel therapeutic agents.

Assessing Steric Hindrance in 2-Ethyl-4-nitrophenol Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic placement of functional groups on aromatic rings is a cornerstone of modern chemical synthesis and drug design. The reactivity of these molecules is delicately balanced by a combination of electronic and steric effects. This guide provides a comparative analysis of the steric hindrance effects in reactions involving 2-Ethyl-4-nitrophenol, offering insights into how the ortho-ethyl group influences reaction kinetics compared to less sterically hindered analogues.

The pronounced influence of the Ortho-Ethyl Group

In this compound, the ethyl group at the ortho position to the phenolic hydroxyl group introduces significant steric bulk. This steric hindrance can physically obstruct the approach of reactants to the adjacent hydroxyl and nitro functionalities, thereby influencing reaction rates and, in some cases, altering reaction pathways. The interplay between this steric effect and the electronic properties of the nitro and hydroxyl groups dictates the overall reactivity of the molecule. Generally, for reactions involving the phenolic hydroxyl group, the ortho-ethyl substituent is expected to decrease the reaction rate compared to its less hindered counterpart, 4-nitrophenol (B140041), or even the smaller ortho-methyl analogue, 2-methyl-4-nitrophenol (B1582141).

Comparative Analysis of Reaction Kinetics

Direct quantitative kinetic data for many reactions of this compound are not extensively available in the public domain. However, by drawing comparisons with structurally similar compounds and well-studied reactions, we can infer the impact of the ortho-ethyl group. The following sections compare the expected reactivity of this compound with 4-nitrophenol and 2-methyl-4-nitrophenol in two common reaction types: catalytic reduction of the nitro group and O-alkylation of the phenolic hydroxyl group.

Catalytic Reduction of the Nitro Group

The catalytic reduction of nitrophenols to aminophenols is a widely studied and industrially important reaction. The rate of this reaction is highly sensitive to the substitution pattern on the aromatic ring.

Comparative Kinetic Data (Hypothetical)

CompoundRelative Rate Constant (k_rel)Turnover Frequency (TOF) (h⁻¹) (Conceptual)Key Influencing Factor
4-Nitrophenol1.00HighMinimal steric hindrance at the nitro group.
2-Methyl-4-nitrophenol~0.6 - 0.8ModerateModerate steric hindrance from the ortho-methyl group.
This compound ~0.3 - 0.5 Low Significant steric hindrance from the bulkier ortho-ethyl group.

Note: The data presented above is conceptual and intended for comparative purposes to illustrate the expected trend based on established principles of steric hindrance. Actual values would be dependent on specific reaction conditions (catalyst, solvent, temperature, etc.).

The ethyl group in the ortho position to the nitro group in this compound physically obstructs the approach of the reactant (e.g., a borohydride (B1222165) species) and its interaction with the catalyst surface, leading to a lower reaction rate compared to 4-nitrophenol, where the nitro group is sterically unencumbered.[1] Even when compared to 2-methyl-4-nitrophenol, the larger size of the ethyl group is expected to impose a greater steric penalty, further reducing the reaction rate.

O-Alkylation of the Phenolic Hydroxyl Group

The alkylation of the phenolic hydroxyl group is another common reaction that is highly susceptible to steric effects.

Comparative Reactivity in O-Alkylation (Qualitative)

CompoundExpected Relative ReactivityPrimary Reason for Reactivity Difference
4-NitrophenolHighThe hydroxyl group is sterically accessible.
2-Methyl-4-nitrophenolModerateThe ortho-methyl group provides some steric hindrance.
This compound Low The ortho-ethyl group significantly hinders the approach of the alkylating agent to the hydroxyl group.

In O-alkylation reactions, a nucleophilic attack by the phenoxide ion on an alkyl halide or another electrophile occurs. The bulky ethyl group adjacent to the hydroxyl group in this compound creates a sterically crowded environment, making it more difficult for the alkylating agent to approach the oxygen atom. This increased steric hindrance raises the activation energy of the reaction, resulting in a slower rate compared to 4-nitrophenol and 2-methyl-4-nitrophenol.

Experimental Protocols

To quantitatively assess the steric hindrance effects in reactions of this compound, a detailed kinetic study is required. Below is a generalized experimental protocol for the catalytic reduction of nitrophenols, which can be adapted to compare this compound with other isomers.

Protocol: Kinetic Analysis of Nitrophenol Catalytic Reduction

Objective: To determine and compare the apparent rate constants (k_app) for the catalytic reduction of 4-nitrophenol, 2-methyl-4-nitrophenol, and this compound.

Materials:

  • 4-Nitrophenol, 2-methyl-4-nitrophenol, this compound

  • Sodium borohydride (NaBH₄)

  • Catalyst (e.g., gold or palladium nanoparticles)

  • Deionized water

  • UV-Vis spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare fresh aqueous stock solutions of each nitrophenol isomer (e.g., 0.1 mM).

    • Prepare a fresh aqueous stock solution of NaBH₄ (e.g., 10 mM). Note: NaBH₄ solutions are unstable and should be prepared immediately before use.

    • Prepare a stock dispersion of the catalyst.

  • Reaction Setup:

    • In a quartz cuvette, add a specific volume of the nitrophenol stock solution and deionized water to a final volume of, for example, 2.5 mL.

    • Place the cuvette in the UV-Vis spectrophotometer and record the initial absorbance spectrum. The peak for 4-nitrophenolate (B89219) ion (formed in the basic NaBH₄ solution) is typically around 400 nm.

    • To initiate the reaction, add a small, precise volume of the NaBH₄ solution to the cuvette, followed immediately by the addition of the catalyst dispersion.

    • Start the kinetic measurement immediately after the addition of the catalyst.

  • Data Acquisition:

    • Monitor the decrease in the absorbance of the nitrophenolate peak at 400 nm over time at regular intervals (e.g., every 15-30 seconds).

    • Continue data collection until the absorbance at 400 nm becomes negligible, indicating the completion of the reaction.

  • Data Analysis:

    • The reaction generally follows pseudo-first-order kinetics due to the large excess of NaBH₄.

    • Plot ln(A_t / A_0) versus time, where A_t is the absorbance at time t and A_0 is the initial absorbance.

    • The apparent rate constant (k_app) is the negative of the slope of the linear fit to this plot.

    • Repeat the experiment for each nitrophenol isomer under identical conditions (temperature, concentrations, catalyst loading) to ensure a valid comparison.

Visualizing the Impact of Steric Hindrance

The following diagrams illustrate the key concepts discussed in this guide.

Steric_Hindrance_Comparison cluster_4NP 4-Nitrophenol cluster_2E4NP This compound 4NP_Reactant Reactant 4NP_Product Product 4NP_Reactant->4NP_Product Unhindered approach (Fast reaction) 2E4NP_Reactant Reactant 2E4NP_Product Product 2E4NP_Reactant->2E4NP_Product Sterically hindered approach (Slow reaction)

Caption: Steric hindrance slows the reaction of this compound.

Experimental_Workflow A Prepare Reactant Solutions (Nitrophenols, NaBH4, Catalyst) B Mix Reactants in Cuvette A->B C Monitor Absorbance vs. Time (UV-Vis Spectrophotometry) B->C D Plot ln(A_t / A_0) vs. Time C->D E Determine Apparent Rate Constant (k_app) D->E F Compare k_app for Different Isomers E->F

Caption: Workflow for kinetic analysis of nitrophenol reduction.

Logical_Relationship Ortho_Substituent Ortho-Substituent (e.g., Ethyl group) Steric_Hindrance Increased Steric Hindrance Ortho_Substituent->Steric_Hindrance Activation_Energy Higher Activation Energy Steric_Hindrance->Activation_Energy Reaction_Rate Decreased Reaction Rate Activation_Energy->Reaction_Rate

Caption: The logical impact of an ortho-substituent on reaction rate.

Conclusion

The presence of an ethyl group at the ortho position in this compound introduces significant steric hindrance that is expected to reduce its reactivity in many common chemical transformations compared to less hindered analogues like 4-nitrophenol and 2-methyl-4-nitrophenol. This effect is particularly pronounced in reactions where a reactant must approach the phenolic hydroxyl or the nitro group. For researchers and professionals in drug development and chemical synthesis, a thorough understanding of these steric effects is crucial for predicting reaction outcomes, optimizing reaction conditions, and designing novel molecules with desired reactivity profiles. The provided experimental protocol offers a framework for quantitatively assessing these effects and making informed decisions in synthetic planning.

References

performance comparison of different detectors for nitrophenol analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and sensitive detection of nitrophenols is a critical task. These compounds are not only significant environmental pollutants but also feature as intermediates in the synthesis of various pharmaceuticals. This guide provides an objective comparison of the performance of different analytical detectors for nitrophenol analysis, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Performance Comparison of Nitrophenol Detectors

The choice of detector for nitrophenol analysis is dictated by the specific requirements of the application, including desired sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the quantitative performance of common detectors based on recently published data.

Detector TypeAnalyteLinear RangeLimit of Detection (LOD)SensitivityReference
Electrochemical
SrTiO₃/Ag/rGO/SPCE4-Nitrophenol (B140041)0.1–1000 µM0.03 µMNot Specified[1]
Graphene/Acetylene Black Paste4-Nitrophenol13.4-100 µM & 100-1000 µM4.0 µMNot Specified[2]
Pt NPs-Embedded PPy-CB@ZnO/GCE4-Nitrophenol1.5–40.5 µM1.25 µM7.8892 µAµM⁻¹cm⁻²[3]
RGO/Au NP/GCE (DPV)4-Nitrophenol0.05–2.0 µM & 4.0–100 µM0.01 µMNot Specified[4]
Fluorescence
Zr(IV) Metal–Organic Framework2,4-Dinitrophenol (DNP)Not Specified0.026 µMNot Specified[5]
Zr(IV) Metal–Organic Framework2,4,6-Trinitrophenol (TNP)Not Specified0.011 µMNot Specified[5]
Black Phosphorus Quantum Dots4-Nitrophenol0.1–120 µM43 nM (0.043 µM)Not Specified[6]
Silicon Nanoparticles4-Nitrophenol0.5–60 µM0.074 µMNot Specified[7]
UV-Vis Spectrophotometry
Direct Measurementp-Nitrophenol25-50 ppb10 ppb (~0.072 µM)Lower[8]
With Colorimetric Agentp-Nitrophenol1-1000 ppb1 ppb (~0.007 µM)Higher[8]
Chromatography with Detection
HPLC-UVPhenols and Nitrophenols200–8000 ng/mL<0.3 µg/mL (for 4-nitrophenol)Not Specified[9]
GC-MS (with derivatization)3-Methyl-4-nitrophenol1–100 µg/L<0.1 µg/LHigh[10][11]

Experimental Methodologies

Detailed experimental protocols are crucial for reproducing and comparing results. Below are generalized methodologies for the key detection techniques.

Electrochemical Detection

Electrochemical sensors offer high sensitivity and are well-suited for in-situ measurements.[12] The principle involves the electrochemical reduction or oxidation of the nitrophenol molecule at the surface of a modified electrode.

Typical Protocol:

  • Electrode Preparation: A glassy carbon electrode (GCE) is typically modified with a nanocomposite material (e.g., graphene, metal nanoparticles) to enhance its catalytic activity and sensitivity.[1][3][4]

  • Electrochemical Cell Setup: A three-electrode system is used, comprising the modified GCE as the working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Measurement: The electrodes are immersed in a supporting electrolyte solution (e.g., phosphate (B84403) buffer at a specific pH).[3] The nitrophenol sample is added, and the electrochemical response is measured using techniques like cyclic voltammetry (CV), differential pulse voltammetry (DPV), or linear sweep voltammetry (LSV).[1][4]

  • Quantification: The peak current from the voltammogram is proportional to the concentration of nitrophenol. A calibration curve is constructed by measuring the response to a series of standards.

Fluorescence Spectroscopy

Fluorescence-based detection relies on the quenching of the fluorescence of a probe molecule upon interaction with nitrophenols. This method is known for its high sensitivity.

Typical Protocol:

  • Probe Preparation: A fluorescent probe, such as quantum dots, metal-organic frameworks (MOFs), or functionalized nanoparticles, is synthesized and dispersed in a suitable solvent (often aqueous).[5][6][7]

  • Fluorescence Measurement: The initial fluorescence spectrum of the probe solution is recorded using a spectrofluorometer at a specific excitation wavelength.[6]

  • Quenching Experiment: Aliquots of the nitrophenol sample are incrementally added to the probe solution. After each addition, the fluorescence spectrum is recorded.

  • Quantification: The decrease in fluorescence intensity is correlated with the concentration of the nitrophenol. The relationship is often described by the Stern-Volmer equation.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a straightforward and widely accessible technique for nitrophenol analysis. The method is based on the principle that nitrophenols absorb light in the ultraviolet-visible region of the electromagnetic spectrum.

Typical Protocol:

  • Sample Preparation: The sample containing nitrophenol is dissolved in a suitable solvent, often an aqueous buffer. The pH of the solution can significantly affect the absorption spectrum.[13]

  • Wavelength Selection: The absorption spectrum of a standard nitrophenol solution is recorded to determine the wavelength of maximum absorbance (λmax). For p-nitrophenol, this is typically around 317 nm in acidic conditions and 400 nm in alkaline conditions.[8][13] The use of a colorimetric agent, such as a base, can enhance sensitivity and shift the wavelength.[8]

  • Measurement: The absorbance of the samples is measured at the predetermined λmax.

  • Quantification: A calibration curve is generated by plotting the absorbance of a series of standard solutions against their known concentrations, following the Beer-Lambert law.

Mass Spectrometry (Coupled with Chromatography)

Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques that separate nitrophenols from complex mixtures before detection, providing high selectivity and sensitivity.[10][11][14]

Typical Protocol (GC-MS):

  • Sample Extraction: Nitrophenols are extracted from the sample matrix (e.g., water) using liquid-liquid extraction.[10]

  • Derivatization: Due to their polarity, nitrophenols often require derivatization to increase their volatility for GC analysis.[10]

  • GC Separation: The derivatized sample is injected into the GC, where it is vaporized and separated based on its boiling point and interaction with the column's stationary phase.

  • MS Detection: As the separated compounds elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for highly specific identification and quantification.[10]

Visualizing the Processes

To better understand the workflows and underlying principles, the following diagrams illustrate the key processes.

Experimental_Workflow_Electrochemical cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Prep_Sample Sample with Nitrophenol Add_Sample Introduce Sample to Electrolyte Prep_Sample->Add_Sample Inject Prep_Electrode Modify Glassy Carbon Electrode Setup_Cell Assemble 3-Electrode Cell Prep_Electrode->Setup_Cell Working Electrode Setup_Cell->Add_Sample Run_Voltammetry Apply Potential Scan (e.g., DPV) Add_Sample->Run_Voltammetry Record_Signal Record Peak Current Run_Voltammetry->Record_Signal Calibration Plot Calibration Curve Record_Signal->Calibration Quantify Determine Concentration Calibration->Quantify Fluorescence_Quenching_Mechanism cluster_excitation Excitation cluster_emission Emission (No Quencher) cluster_quenching Quenching (With Nitrophenol) Fluorophore_Ground Fluorophore (Ground State) Fluorophore_Excited Fluorophore (Excited State) Fluorophore_Ground->Fluorophore_Excited Excitation Light (hν) Emission Fluorescence Emission Fluorophore_Excited->Emission Relaxation Nitrophenol Nitrophenol (Quencher) Fluorophore_Excited->Nitrophenol Energy/Electron Transfer (e.g., FRET, IFE) No_Emission No/Reduced Emission Nitrophenol->No_Emission GC_MS_Workflow Sample Aqueous Sample Extraction Liquid-Liquid Extraction Sample->Extraction Derivatization Chemical Derivatization Extraction->Derivatization GC_Injection GC Injection & Separation Derivatization->GC_Injection MS_Detection MS Ionization & Detection GC_Injection->MS_Detection Data_Analysis Data Analysis & Quantification MS_Detection->Data_Analysis

References

A Comparative Guide to the Properties of 2-Ethyl-4-nitrophenol and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the physicochemical and biological properties of 2-Ethyl-4-nitrophenol and structurally related nitrophenol derivatives. Due to limited publicly available experimental data for this compound, this document leverages computed data and compares it with established experimental findings for similar compounds to offer a valuable resource for research and development.

Data Presentation: Physicochemical Properties

A summary of key physicochemical properties is presented below. It is important to note that the data for this compound is primarily computed, while the data for the comparator compounds is based on experimental findings.

PropertyThis compound (Computed)4-Ethyl-2-nitrophenol (Experimental)2-Methyl-4-nitrophenol (Experimental)
Molecular Formula C₈H₉NO₃[1][2]C₈H₉NO₃[3]C₇H₇NO₃
Molecular Weight 167.16 g/mol [1]167.16 g/mol 153.14 g/mol
Melting Point Not available58-61 °C93-98 °C
Boiling Point Not available267 °C at 760 mmHgNot available
Solubility Not availableModerately soluble in organic solvents, less soluble in water.Limited solubility in water, soluble in ethanol, acetone, and ether.[4]
XLogP3 2[1][2]Not availableNot available

Biological Activity: A Comparative Overview

Nitrophenols are known to exhibit a range of biological activities, primarily attributed to the presence of the nitro group. The primary mechanism of action for their toxicity and some of their therapeutic effects is the uncoupling of oxidative phosphorylation.

Cytotoxicity

Recent studies have investigated the cytotoxic effects of various nitrophenols on human lung cell lines. While specific data for this compound is not available, the following table summarizes the 50% inhibitory concentrations (IC₅₀) for related compounds.

CompoundCell LineExposure TimeIC₅₀ (µg/mL)
2-NitrophenolBEAS-2B24h255[5]
3-NitrophenolBEAS-2B24h118[5]
4-NitrophenolBEAS-2B24h89[5]
Nitrophenol MixtureBEAS-2B24h107[5]
2-NitrophenolA54924h> 10⁴[5]
3-NitrophenolA54924h2503[5]
4-NitrophenolA54924h> 10⁴[5]
Nitrophenol MixtureA54924h223[5]

These findings suggest that the position of the nitro group significantly influences the cytotoxic potential of nitrophenols.

Signaling Pathway: Uncoupling of Oxidative Phosphorylation

Nitrophenols can act as protonophores, disrupting the proton gradient across the inner mitochondrial membrane. This uncouples the electron transport chain from ATP synthesis, leading to a decrease in cellular ATP levels and an increase in heat production.

Uncoupling_of_Oxidative_Phosphorylation cluster_mitochondrion Mitochondrion cluster_matrix Mitochondrial Matrix cluster_intermembrane Intermembrane Space cluster_membrane Inner Mitochondrial Membrane ATP_Synthase_Matrix ATP Synthase (F1 part) ATP ATP ATP_Synthase_Matrix->ATP Synthesizes Proton_Matrix H+ ATP_Synthase ATP Synthase (F0 part) ADP_Pi ADP + Pi ETC Electron Transport Chain Proton_IMS H+ ETC->Proton_IMS Pumps H+ Proton_IMS->ATP_Synthase Flows through Nitrophenol This compound Proton_IMS->Nitrophenol Binds H+ Nitrophenol->Proton_Matrix Transports H+ (dissipates gradient) caption Uncoupling of oxidative phosphorylation by this compound.

References

Safety Operating Guide

Proper Disposal of 2-Ethyl-4-nitrophenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Immediate Safety and Logistical Information for the Disposal of 2-Ethyl-4-nitrophenol

This compound, like other nitrophenols, is classified as a hazardous chemical and poses significant health and environmental risks.[1][2] It is crucial to manage waste containing this compound as hazardous waste, ensuring disposal through an authorized hazardous waste management provider.[1][2] Nitrophenols are known to be toxic, persistent in soil, and harmful to aquatic life.[1][2]

Before handling this compound waste, it is imperative that all personnel are thoroughly familiar with its associated hazards. The work area must be well-ventilated, with an eyewash station and safety shower readily accessible.[1]

Personal Protective Equipment (PPE)

All personnel handling this compound waste must wear appropriate PPE to prevent exposure.[1]

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile rubber)
Eye Protection Safety glasses with side-shields or safety goggles
Protective Clothing Standard laboratory coat, fully buttoned
Respiratory Protection Use in a well-ventilated area or a chemical fume hood is required.[1]
Step-by-Step Disposal Protocol

This protocol outlines the immediate steps for the proper management of waste containing this compound.

1. Waste Segregation and Collection:

  • Solid Waste:

    • Carefully collect any solid this compound waste, such as unused reagents or contaminated materials (e.g., weighing paper, gloves).[1]

    • To minimize the generation of airborne particles, avoid creating dust. If necessary, lightly moisten the solid material with a suitable solvent like water.[1]

    • Place the collected solid waste into a dedicated, clearly labeled, sealable, and chemically compatible waste container designated for hazardous organic waste.[1]

  • Liquid Waste:

    • Collect all liquid waste containing this compound in a dedicated, leak-proof container.[1]

    • Ensure the container is properly labeled with the chemical name and associated hazards.

    • Do not mix with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[1]

2. Storage:

  • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Keep containers tightly closed to prevent the release of vapors.

3. Disposal:

  • Arrange for the disposal of the hazardous waste through a licensed and authorized hazardous waste management provider.[1][2]

  • The primary recommended method for the disposal of nitrophenols is controlled incineration at high temperatures (820–1,600°C) to ensure complete combustion.[3] This process may require scrubbers to control the emission of nitrogen oxide gases.[3]

  • Never dispose of this compound down the drain or in regular trash.[2][4]

4. Spill and Decontamination Procedures:

  • In the event of a spill, immediately evacuate the area and ensure it is well-ventilated.[1][5]

  • Wearing the appropriate PPE, contain the spill using an inert absorbent material.

  • Collect the absorbed material and place it in a sealed container for hazardous waste disposal.[5]

  • Decontaminate the spill area according to your institution's established procedures.

Hazard Data for Nitrophenols

The following table summarizes the hazards associated with nitrophenols, based on data for related compounds.

Hazard ClassificationDescription
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled.
Specific Target Organ Toxicity (Repeated Exposure) May cause damage to organs (e.g., kidney, liver) through prolonged or repeated exposure if swallowed.
Aquatic Toxicity Harmful or toxic to aquatic life with long-lasting effects.[1]

Experimental Protocols

The recommended disposal method for nitrophenols is high-temperature incineration.[3]

  • Rotary Kiln Incineration: Waste containing nitrophenols can be incinerated in a rotary kiln incinerator at temperatures ranging from 820 to 1,600°C with a residence time of hours.[3]

  • Fluidized Bed Incineration: For liquid and gaseous wastes, a fluidized bed incinerator can be used at temperatures between 450 and 980°C with a residence time of seconds. Solid wastes require a longer residence time.[3]

It is critical that these procedures are carried out by licensed professionals in a permitted hazardous waste incineration facility.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Start: Identify this compound Waste B Wear Appropriate PPE A->B C Segregate Waste B->C D Solid Waste Collection (Moisten to prevent dust) C->D E Liquid Waste Collection C->E F Label Waste Container Clearly D->F E->F G Store in Designated Area F->G H Contact Licensed Hazardous Waste Provider G->H I Transport to Permitted Facility H->I J High-Temperature Incineration I->J K End: Proper Disposal J->K

Caption: Logical workflow for the proper disposal of this compound.

References

Essential Safety and Operational Guidance for 2-Ethyl-4-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Safety and Handling Guide

This document provides immediate, essential safety and logistical information for the proper handling and disposal of 2-Ethyl-4-nitrophenol. Adherence to these protocols is critical for ensuring a safe laboratory environment and minimizing risk.

Hazard Identification and Health Effects

This compound is a chemical compound that requires careful handling due to its potential health hazards. Based on data from similar nitrophenol compounds, it should be treated as harmful if swallowed, in contact with skin, or if inhaled.[1][2][3][4] Prolonged or repeated exposure may cause damage to organs, particularly the liver and kidneys. Absorption into the body can lead to the formation of methemoglobin, which can cause cyanosis (a bluish discoloration of the skin).[5] The substance is also considered harmful to aquatic life.[1]

Quantitative Data Summary

The following table summarizes key quantitative data for 4-nitrophenol, a closely related compound, to provide an indication of the physical and toxicological properties of this compound.

PropertyValueSource
Physical Properties
Melting Point/Range110 - 115 °C (230 - 239 °F)
Boiling Point/Boiling Range279 °C (534 °F)
Toxicological Data (for 4-Nitrophenol)
LC50 (Zebra fish, 96h)10.4 mg/l
EC50 (Daphnia magna, 48h)22 mg/l
EC50 (Green algae, 96h)23.7 mg/l
Exposure Limits
Occupational Exposure LimitsNo specific limits established for this compound. Follow guidelines for related nitrophenols and dusts.[2][3][6]

Personal Protective Equipment (PPE)

Strict adherence to the use of appropriate personal protective equipment is mandatory when handling this compound.

PPE CategoryItemSpecifications
Eye and Face Safety Goggles & Face ShieldChemical splash goggles with side protection are required.[6] A face shield should be worn over safety glasses when there is a risk of splashing.[7]
Hand Chemical-Resistant GlovesNitrile or neoprene gloves are recommended.[7][8] Always inspect gloves for integrity before use.
Body Laboratory CoatA flame-resistant lab coat should be worn and fully buttoned.[7] For potential body splashes, a butyl rubber or neoprene apron is advised.[8]
Respiratory RespiratorUse a NIOSH-approved respirator with a particulate filter (P3) if engineering controls like a fume hood are not available or are insufficient to control exposure to dust or aerosols.[6][7]
Foot Closed-Toe ShoesSturdy, closed-toe shoes must be worn at all times in the laboratory.[7]

Experimental Protocols: Handling and Disposal

4.1. Handling Procedure

  • Preparation: Before handling, ensure all necessary PPE is worn correctly. Prepare your workspace in a well-ventilated area, preferably within a chemical fume hood.[7]

  • Dispensing: Avoid the creation of dust or aerosols when transferring the chemical.[9] Use appropriate tools for weighing and transferring.

  • During Use: Keep containers of this compound tightly closed when not in use.[7] Avoid all personal contact, including inhalation of any dust or vapors.[2][7] Do not eat, drink, or smoke when using this product.[2][3]

  • After Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[7][10] Decontaminate all surfaces and equipment used.

4.2. Disposal Plan

  • Waste Collection: All waste materials contaminated with this compound, including empty containers, used gloves, and disposable labware, must be collected in a designated and clearly labeled hazardous waste container.[7]

  • Waste Segregation: Do not mix this waste with other waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.[1]

  • Disposal: Dispose of the hazardous waste through an approved waste disposal plant, following all local, regional, and national regulations.[2][4]

Emergency Procedures

5.1. First Aid Measures

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult or stops, provide artificial respiration or oxygen. Seek immediate medical attention.[5][10]

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water/shower. Seek medical attention.[5]

  • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10] Call an ophthalmologist.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention.[2][5]

5.2. Spill Response Workflow

The following diagram outlines the procedural flow for responding to a chemical spill of this compound.

Spill_Response_Workflow Workflow for this compound Spill Response cluster_immediate_actions Immediate Actions cluster_assessment_and_ppe Assessment & PPE cluster_containment_and_cleanup Containment & Cleanup cluster_decontamination_and_reporting Decontamination & Reporting A Alert personnel in the immediate area B Evacuate the spill zone A->B C If safe, control the source of the spill B->C D Assess the extent of the spill C->D Once area is secure E Consult SDS for specific hazards D->E F Don appropriate PPE E->F G Contain the spill with absorbent material F->G Ready for cleanup H Carefully collect spilled material and absorbents G->H I Place in a labeled hazardous waste container H->I J Decontaminate the spill area I->J After collection K Properly dispose of all contaminated materials J->K L Report the incident to the appropriate personnel K->L

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.